molecular formula B2F8FeH12O6 B089229 Iron(II) tetrafluoroborate hexahydrate CAS No. 13877-16-2

Iron(II) tetrafluoroborate hexahydrate

Cat. No.: B089229
CAS No.: 13877-16-2
M. Wt: 337.55 g/mol
InChI Key: NKQGOEGCKHXNEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iron(II) tetrafluoroborate hexahydrate is a versatile reagent prized in research for its role in constructing advanced coordination complexes, owing to the weakly coordinating nature of the tetrafluoroborate anion which allows for facile ligand exchange 1 7 . Its primary research applications span several cutting-edge fields. In electrochemistry , it serves as a key electrolyte in electrochemical cells, where it enhances conductivity and contributes to the efficiency of energy storage systems 2 . In catalysis , it acts as a catalyst for various reactions, including the fast and selective transfer hydrogenation of aldehydes to primary alcohols using formic acid as a hydrogen donor 7 8 . In material science , it is instrumental in developing advanced materials. It is a key precursor for creating electrochromic materials, such as linear metallo-supramolecular polymers that form high-quality films with excellent electrochromic properties 4 . It is also used in the synthesis of heterobimetallic supramolecular structures and iron(II) complexes with diazadiphosphacyclooctane ligands, which are investigated for their redox properties and potential in small molecule activation 2 6 . Furthermore, in analytical chemistry , the compound is employed in methods for detecting and quantifying other substances, proving valuable in quality control processes 2 .

Properties

IUPAC Name

iron(2+);ditetrafluoroborate;hexahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2BF4.Fe.6H2O/c2*2-1(3,4)5;;;;;;;/h;;;6*1H2/q2*-1;+2;;;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQGOEGCKHXNEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.O.O.O.O.O.O.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

B2F8FeH12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80578075
Record name Iron(2+) tetrafluoroborate--water (1/2/6)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80578075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13877-16-2
Record name Iron(2+) tetrafluoroborate--water (1/2/6)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80578075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iron(II) tetrafluoroborate hexahydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Iron(II) Tetrafluoroborate Hexahydrate (CAS: 13877-16-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, experimental applications, and safety considerations for Iron(II) tetrafluoroborate (B81430) hexahydrate. The information is curated for professionals in research and development who require detailed, quantitative data and procedural insights.

Core Physicochemical Properties

Iron(II) tetrafluoroborate hexahydrate is a pale green crystalline solid.[1][2] It is an inorganic compound that finds utility in various chemical transformations due to its properties as a Lewis acid and a source of ferrous ions.[2][3] The hexahydrate form indicates the association of six water molecules with the iron(II) center.[2]

Quantitative Data Summary

The following tables summarize the key physicochemical properties of this compound.

Identifier Value
CAS Number 13877-16-2
Molecular Formula Fe(BF₄)₂ · 6H₂O
Molecular Weight 337.55 g/mol [2][4]
Appearance Pale green crystalline solid[1][2]
Purity ≥97%[2]
Physical & Chemical Properties Value
Melting Point No data available[1]
Boiling Point No data available[1]
Density No data available[1]
Solubility Soluble in water and polar solvents.[2]
Stability Stable under normal conditions.[1] Store at room temperature in a cool, well-ventilated area.[1][2]

Experimental Protocols and Applications

This compound is a versatile reagent in synthetic chemistry, primarily utilized as a catalyst in organic synthesis and a precursor in the formation of advanced materials.[2][3]

Catalysis: Transfer Hydrogenation of Aldehydes

This compound can be employed as a catalyst for the environmentally friendly reduction of aldehydes to their corresponding alcohols via transfer hydrogenation.[5]

Experimental Protocol:

  • Reaction Setup: In a reaction vessel equipped with a magnetic stirrer, combine the aldehyde substrate with the desired amount of this compound (typically in catalytic amounts).

  • Solvent and Hydrogen Source: Add a suitable solvent and a hydrogen donor, such as formic acid or sodium formate.

  • Reaction Conditions: Stir the mixture at a controlled temperature until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC, GC, or NMR).

  • Work-up: Upon completion, the reaction mixture is worked up to isolate and purify the alcohol product. This may involve extraction, chromatography, and/or distillation.

Materials Science: Synthesis of a Metal-Organic Framework (MOF)

This compound serves as a source of iron(II) ions for the synthesis of complex coordination polymers and metal-organic frameworks.

Experimental Protocol:

  • Ligand Preparation: Dissolve the organic linker molecule in a suitable solvent (e.g., ethanol).

  • Metal Salt Preparation: In a separate container, prepare a suspension of this compound and any other required metal salts or additives (like ascorbic acid to prevent oxidation) in a solvent.

  • Reaction Mixture: Add the metal salt suspension to the ligand solution and stir for a brief period to ensure homogeneity.

  • Crystallization: Transfer the resulting mixture to a sealed reaction vessel (e.g., a Parr reactor) and heat in an oven at a specific temperature for several days to facilitate the growth of single crystals of the MOF.

  • Isolation and Characterization: After cooling to room temperature, the crystalline product is isolated, washed, and can be characterized using techniques such as single-crystal X-ray diffraction.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical flow of the experimental protocols described above.

experimental_workflow_hydrogenation cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Analysis start Combine Aldehyde and This compound add_solvent Add Solvent and Hydrogen Donor start->add_solvent Proceed react Stir at Controlled Temperature add_solvent->react Initiate Reaction workup Isolate and Purify Product react->workup Reaction Complete analysis Characterize Alcohol Product workup->analysis Obtain Pure Product experimental_workflow_mof cluster_prep Preparation of Reactants cluster_reaction Reaction and Crystallization cluster_isolation Isolation and Characterization prep_ligand Dissolve Organic Linker mix Combine Reactant Solutions prep_ligand->mix prep_metal Prepare Suspension of This compound prep_metal->mix crystallize Heat in Sealed Vessel mix->crystallize Induce Crystallization isolate Isolate and Wash Crystals crystallize->isolate After Cooling characterize Analyze MOF Structure isolate->characterize Obtain Pure Crystals

References

An In-depth Technical Guide to Ferrous Tetrafluoroborate Hexahydrate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ferrous tetrafluoroborate (B81430) hexahydrate, with the chemical formula Fe(BF₄)₂·6H₂O, is an inorganic salt that has garnered significant interest in various scientific fields, particularly in organic synthesis and materials science.[1][2][3] Its utility as a versatile Lewis acid catalyst makes it a valuable tool for researchers, scientists, and drug development professionals in the synthesis of complex organic molecules and potential pharmaceutical intermediates.[4][5] This technical guide provides a comprehensive overview of the physical and chemical properties of ferrous tetrafluoroborate hexahydrate, details on its synthesis and reactivity, and its applications in catalysis, particularly within the context of pharmaceutical research.

Core Physical and Chemical Properties

Ferrous tetrafluoroborate hexahydrate is a crystalline solid, typically appearing as pale green or light green crystals.[1][3] It is known to be soluble in polar solvents, most notably water, and exhibits hygroscopic properties, meaning it readily absorbs moisture from the atmosphere.[1] Due to its hygroscopic nature, it should be stored in a cool, dry place to maintain its integrity.[1]

Quantitative Physical Properties

Table 1: Quantitative Physical Properties of Ferrous Tetrafluoroborate Hexahydrate

PropertyValueSource(s)
Molecular Formula Fe(BF₄)₂·6H₂O[6][7]
Molecular Weight 337.55 g/mol [3][6][7]
Appearance Pale green to light green crystalline solid[1][3]
Solubility Soluble in water[1][2]
Melting Point No data available-
Boiling Point No data available-
Density No data available-
CAS Number 13877-16-2[1][6]
Chemical Properties and Reactivity

Ferrous tetrafluoroborate hexahydrate is primarily recognized for its role as a Lewis acid, which underpins its catalytic activity in a wide range of organic reactions.[3] The ferrous (Fe²⁺) ion can accept electron pairs, thereby activating substrates for subsequent chemical transformations. The tetrafluoroborate (BF₄⁻) anion is weakly coordinating, which is a crucial feature for a catalyst as it allows for the facile coordination and dissociation of reactants and products at the iron center.[2]

The compound is stable under normal storage conditions.[3] In solution, the hexahydrate form exists as the complex ion [Fe(H₂O)₆]²⁺, with six water molecules coordinated to the iron(II) center.[8]

Thermal Decomposition: While specific studies on the thermal decomposition of ferrous tetrafluoroborate hexahydrate are limited, studies on analogous hydrated metal sulfates, such as ferrous sulfate (B86663) hexahydrate, indicate that thermal decomposition typically proceeds through a series of dehydration steps followed by the decomposition of the anhydrous salt at higher temperatures to yield iron oxides and gaseous products.[9] A similar multi-step decomposition pathway involving initial water loss can be anticipated for Fe(BF₄)₂·6H₂O.

Synthesis and Experimental Protocols

General Synthesis

The synthesis of ferrous tetrafluoroborate hexahydrate is generally achieved through the reaction of an iron(II) source with fluoroboric acid (HBF₄). Common iron(II) sources include iron(II) oxide (FeO) or iron(II) carbonate (FeCO₃). The reaction involves the displacement of the oxide or carbonate by the stronger fluoroboric acid, followed by crystallization of the hexahydrate salt from the aqueous solution.

A general experimental workflow for the synthesis is outlined below.

General Synthesis Workflow for Ferrous Tetrafluoroborate Hexahydrate cluster_reactants Reactants cluster_process Process Fe_source Iron(II) Source (e.g., FeO, FeCO₃) Reaction Reaction in Aqueous Medium Fe_source->Reaction HBF4 Fluoroboric Acid (HBF₄ solution) HBF4->Reaction Filtration Filtration to Remove Insolubles Reaction->Filtration Crystallization Crystallization (e.g., by cooling or evaporation) Filtration->Crystallization Isolation Isolation and Drying of Crystals Crystallization->Isolation Product Product Isolation->Product Ferrous Tetrafluoroborate Hexahydrate Crystals High-Throughput Screening Workflow for Iron-Based Catalysts/Inhibitors cluster_setup Experiment Setup cluster_execution Execution & Analysis cluster_followup Follow-up Library Library of Iron Compounds (including derivatives of Fe(BF₄)₂·6H₂O) Plate 96-well Plate Preparation Library->Plate Assay Target Assay (e.g., Catalytic Reaction or Enzyme Inhibition Assay) Assay->Plate HTS High-Throughput Screening Plate->HTS Data Data Acquisition (e.g., LC-MS, Spectrophotometry) HTS->Data Analysis Data Analysis & Hit Identification Data->Analysis Hit_Val Hit Validation Analysis->Hit_Val Primary Hits SAR Structure-Activity Relationship (SAR) Studies Hit_Val->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Candidate Candidate Lead_Opt->Candidate Drug Candidate

References

Navigating the Solubility of Iron(II) Tetrafluoroborate Hexahydrate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides a comprehensive overview of the solubility characteristics of Iron(II) tetrafluoroborate (B81430) hexahydrate (Fe(BF₄)₂·6H₂O) in organic solvents. Addressed to researchers, scientists, and professionals in drug development, this guide synthesizes available data and outlines a general experimental protocol for solubility determination in the absence of standardized quantitative values in publicly accessible literature.

Introduction

Iron(II) tetrafluoroborate hexahydrate is a versatile inorganic compound utilized in a range of applications, including organic synthesis and the preparation of other iron compounds.[1] Its efficacy in these applications is often contingent on its solubility in non-aqueous media. This document aims to provide a clear understanding of its solubility profile in common organic solvents.

Qualitative Solubility Profile

This compound is generally characterized as being soluble in polar solvents.[1] While highly soluble in water, its solubility in organic solvents is less quantitatively documented.[1][2][3][4][5][6][7] However, various scientific sources imply its solubility in several organic solvents through its use in chemical reactions. For instance, it has been used in reactions carried out in acetonitrile, methanol, and dichloromethane, suggesting at least partial solubility in these media.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a notable absence of specific quantitative data (e.g., g/100 mL or mol/L at a given temperature) for the solubility of this compound in organic solvents. This data gap highlights the necessity for empirical determination by researchers for specific applications.

To facilitate this, the following section provides a generalized experimental protocol for determining the solubility of this compound.

Experimental Protocol for Solubility Determination

The following is a generalized methodology for determining the solubility of this compound in a specific organic solvent. This protocol is based on standard laboratory practices for solubility determination of inorganic salts.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (of known purity)

  • Anhydrous organic solvent of choice (e.g., methanol, ethanol, acetonitrile)

  • Thermostatically controlled shaker or magnetic stirrer with a hot plate

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent)

  • A suitable analytical technique for quantifying dissolved iron (e.g., Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), or UV-Vis Spectroscopy after derivatization).

Procedure:

  • Solvent Saturation:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

    • Place the container in a thermostatically controlled shaker or on a stirrer at the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. Constant agitation is necessary.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation upon cooling.

    • Immediately filter the collected supernatant using a syringe filter to remove any suspended solid particles.

  • Analysis:

    • Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the chosen analytical method.

    • Analyze the diluted solution using a calibrated analytical instrument to determine the concentration of iron.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.

    • Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Safety Precautions:

  • Handle this compound in a well-ventilated area or fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

G cluster_0 Experimental Workflow for Solubility Determination A 1. Preparation - Add excess this compound to a known volume of organic solvent. B 2. Equilibration - Agitate the mixture at a constant temperature for 24-48 hours to achieve saturation. A->B Achieve Saturation C 3. Sample Collection - Cease agitation and allow solids to settle. - Withdraw a known volume of the supernatant. B->C Equilibrium Reached D 4. Filtration - Immediately filter the supernatant to remove undissolved solids. C->D Remove Particulates E 5. Dilution - Accurately dilute the filtered solution to a known concentration. D->E Prepare for Analysis F 6. Analysis - Quantify the iron concentration using a calibrated analytical method (e.g., AAS, ICP-OES). E->F Measure Concentration G 7. Calculation - Calculate the original solubility based on the measured concentration and dilution factor. F->G Determine Solubility

Caption: Experimental workflow for determining the solubility of a solid in a liquid.

Conclusion

While qualitative information suggests the solubility of this compound in polar organic solvents, a significant lack of quantitative data exists in the public domain. This guide provides a framework for researchers to empirically determine these values through a standardized experimental protocol. The generation of such data will be invaluable for the scientific community, particularly for applications in synthetic chemistry and drug development where precise solubility information is critical for reaction optimization and formulation.

References

An In-depth Technical Guide to the Synthesis and Structure of Iron(II) Tetrafluoroborate Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, structure, and key properties of iron(II) tetrafluoroborate (B81430) hexahydrate (Fe(BF₄)₂·6H₂O). This inorganic compound serves as a versatile precursor in coordination chemistry and catalysis, making a thorough understanding of its characteristics essential for its effective application in research and development.

Introduction

Iron(II) tetrafluoroborate hexahydrate is a crystalline solid that typically appears as pale green crystals.[1] It is composed of a central iron(II) ion, two tetrafluoroborate anions (BF₄⁻), and six water molecules of hydration.[2] The compound is notable for its solubility in water and its role as a convenient source of the hexaaquairon(II) cation, [Fe(H₂O)₆]²⁺, in aqueous solutions. The tetrafluoroborate anion is weakly coordinating, which makes this salt an excellent starting material for the synthesis of various iron(II) coordination complexes by ligand substitution reactions.[1]

Synthesis

While several general methods for the synthesis of iron(II) tetrafluoroborate have been proposed, this section details a common laboratory-scale experimental protocol. The synthesis typically involves the reaction of an iron(II) source with fluoroboric acid under an inert atmosphere to prevent the oxidation of iron(II) to iron(III).

Experimental Protocol: Synthesis from Iron(II) Carbonate and Fluoroboric Acid

Materials:

  • Iron(II) carbonate (FeCO₃)

  • 48% Fluoroboric acid (HBF₄) in water

  • Deionized water, deoxygenated

  • Ethanol (B145695), deoxygenated

  • Schlenk flask and other appropriate glassware for inert atmosphere synthesis

  • Cannula and nitrogen or argon gas source

  • Filter funnel and paper

Procedure:

  • In a Schlenk flask under a positive pressure of nitrogen or argon, a carefully weighed amount of iron(II) carbonate is suspended in deoxygenated deionized water.

  • A stoichiometric amount of 48% fluoroboric acid is added dropwise to the stirred suspension. The reaction is characterized by the evolution of carbon dioxide gas. FeCO₃(s) + 2HBF₄(aq) → Fe(BF₄)₂(aq) + H₂O(l) + CO₂(g)

  • The reaction mixture is stirred at room temperature until the cessation of gas evolution and the complete dissolution of the iron(II) carbonate, resulting in a pale green solution.

  • The solution is filtered under inert atmosphere to remove any unreacted starting material or solid impurities.

  • The filtrate is then concentrated by removing the solvent under reduced pressure.

  • The concentrated solution is cooled, and deoxygenated ethanol is added to precipitate the product.

  • The resulting pale green crystals of this compound are collected by filtration, washed with a small amount of cold, deoxygenated ethanol, and dried under vacuum.

Yield: The yield of the reaction is typically high, but it is dependent on the careful exclusion of oxygen to prevent the formation of iron(III) impurities.

Structure and Characterization

The structural integrity and purity of the synthesized this compound can be ascertained through various analytical techniques.

Crystal Structure

This compound is an ionic compound with the formula --INVALID-LINK--₂. The crystal structure consists of discrete hexaaquairon(II) cations and tetrafluoroborate anions.

  • Coordination of the Iron(II) Ion: The iron(II) ion is octahedrally coordinated to six water molecules. This [Fe(H₂O)₆]²⁺ complex is a common feature for many iron(II) salts in the solid state and in aqueous solution.

  • Tetrafluoroborate Anion: The tetrafluoroborate anion (BF₄⁻) exhibits a tetrahedral geometry. It is a non-coordinating anion, meaning it does not directly bond to the iron center, but rather participates in hydrogen bonding with the coordinated water molecules.

Spectroscopic Data

Infrared (IR) and Raman Spectroscopy: The vibrational spectra of this compound are dominated by the vibrational modes of the coordinated water molecules and the tetrafluoroborate anion.

  • Water Librations: The rocking, wagging, and twisting modes of the coordinated water molecules are expected in the lower frequency region of the IR spectrum.

  • BF₄⁻ Vibrations: The tetrafluoroborate anion has characteristic vibrational modes. A very strong and broad band associated with the B-F stretching vibration is typically observed around 1060 cm⁻¹.[3]

Mössbauer Spectroscopy: ⁵⁷Fe Mössbauer spectroscopy is a powerful technique for probing the oxidation state and spin state of the iron center. For a high-spin iron(II) complex like hexaaquairon(II) tetrafluoroborate, the Mössbauer spectrum is expected to show a doublet at room temperature.

  • Isomer Shift (δ): The isomer shift is indicative of the s-electron density at the iron nucleus and is sensitive to the oxidation state. For high-spin Fe(II) complexes, the isomer shift typically falls in the range of +0.9 to +1.3 mm/s relative to iron metal at room temperature.[4]

  • Quadrupole Splitting (ΔE₋): The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus. For high-spin Fe(II) in an octahedral environment, a significant quadrupole splitting is expected due to the uneven distribution of the d-electrons. Typical values are in the range of 2.0 to 3.5 mm/s.[4]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Formula Fe(BF₄)₂·6H₂O[2]
Molecular Weight 337.55 g/mol [5]
Appearance Pale green crystalline solid[1]
CAS Number 13877-16-2[5]
Solubility Soluble in water[6]

Table 2: Expected Mössbauer Parameters for High-Spin Iron(II) Complexes

ParameterTypical Range (mm/s)Reference
Isomer Shift (δ) +0.9 to +1.3[4]
Quadrupole Splitting (ΔE₋) 2.0 to 3.5[4]

Logical Relationships and Workflows

The synthesis and characterization of this compound follow a logical workflow, starting from readily available precursors and leading to a well-characterized product suitable for further applications.

Synthesis_and_Characterization_Workflow Workflow for Synthesis and Characterization of Fe(BF4)2·6H2O Start Start: Reagents Procurement Synthesis Synthesis: Reaction of FeCO3 with HBF4 under inert atmosphere Start->Synthesis Isolation Isolation: Precipitation, Filtration, and Drying Synthesis->Isolation Product Product: This compound Isolation->Product Characterization Characterization Product->Characterization Application Application: Precursor for further synthesis Product->Application IR_Raman IR & Raman Spectroscopy Characterization->IR_Raman Vibrational Modes Mossbauer Mössbauer Spectroscopy Characterization->Mossbauer Oxidation & Spin State XRD X-ray Diffraction Characterization->XRD Crystal Structure

Caption: A flowchart illustrating the key stages in the synthesis and structural characterization of this compound.

Conclusion

This technical guide has outlined the synthesis and structural features of this compound. The provided experimental protocol offers a reliable method for its preparation in a laboratory setting. The structural and spectroscopic data, while based on typical values for high-spin iron(II) complexes, provide a solid foundation for the characterization of the synthesized product. A clear understanding of these fundamental aspects is crucial for the successful utilization of this versatile reagent in the development of new coordination complexes and catalytic systems.

References

Iron(II) tetrafluoroborate hexahydrate safety data sheet (SDS) and handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of Iron(II) Tetrafluoroborate (B81430) Hexahydrate

This guide provides comprehensive safety and handling information for iron(II) tetrafluoroborate hexahydrate, tailored for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, hazard classifications, and recommended protocols for safe use in a laboratory setting.

Chemical and Physical Properties

This compound is a light green crystalline solid.[1][2] It is soluble in polar solvents like water and is hygroscopic, meaning it can absorb moisture from the air.[3] Proper storage is crucial to maintain its integrity.[3]

PropertyData
Chemical Formula Fe(BF₄)₂ · 6H₂O
Molecular Weight 337.55 g/mol
CAS Number 13877-16-2
Appearance Pale green to light green crystalline solid
Solubility in Water Soluble
Melting Point No data available
Boiling Point No data available
Density No data available
pH No data available

Toxicological Information and Hazard Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[4][5] It is harmful if swallowed, inhaled, or in contact with skin, and it can cause severe skin burns and eye damage.[1][5][6]

Hazard ClassificationGHS Hazard Statement
Acute Toxicity, Oral H302: Harmful if swallowed
Acute Toxicity, Dermal H312: Harmful in contact with skin
Acute Toxicity, Inhalation H332: Harmful if inhaled
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage
Serious Eye Damage H318: Causes serious eye damage

Signal Word: Danger[5][7][8][9]

Hazard Pictograms:

  • Corrosion (GHS05)[1][5][8]

  • Exclamation Mark (GHS07)[1][8]

Occupational Exposure Limits

There are currently no established workplace exposure limits for this compound.[1][7]

Experimental Protocols

Handling and Storage

Handling:

  • Avoid all direct contact with the substance.[1]

  • Work in a well-ventilated area, preferably under a chemical fume hood.[1][7]

  • Do not breathe dust.[1] Avoid the formation and spread of dust in the air.[1]

  • Wear appropriate personal protective equipment (PPE), as detailed in section 4.2.[1][4][7]

  • Do not eat, drink, or smoke when using this product.[4]

  • Wash hands and face thoroughly after handling.[7]

Storage:

  • Store in a cool, dry, and well-ventilated area.[1][4]

  • Keep the container tightly closed to prevent moisture absorption, as the material is hygroscopic.[1][3][7]

  • Store locked up.[4]

  • Must only be kept in the original packaging.[1]

Personal Protective Equipment (PPE) Workflow

Proper selection of PPE is critical to minimize exposure risk. The following diagram outlines the decision-making process for selecting appropriate PPE when handling this compound.

PPE_Selection cluster_ppe PPE Selection Logic start Handling this compound resp_protection Respiratory Protection: - Use in well-ventilated area or fume hood. - If dust is generated, wear a NIOSH-approved  N95 dust mask or higher. start->resp_protection Inhalation Hazard hand_protection Hand Protection: - Wear appropriate chemical-resistant gloves. start->hand_protection Skin Contact Hazard eye_protection Eye/Face Protection: - Wear tightly fitting safety goggles. - Use a face shield if splashing is possible. start->eye_protection Eye Contact Hazard body_protection Body Protection: - Wear a lab coat or other protective clothing. - Ensure an eyewash station and safety shower  are readily available. start->body_protection Body Contact Hazard

Caption: PPE selection workflow for handling this compound.

First Aid Measures

Immediate medical attention is required in case of exposure.[7] Always show the Safety Data Sheet (SDS) to the attending physician.[7] The following decision tree outlines the appropriate first aid response.

First_Aid cluster_first_aid First Aid Decision Tree exposure Exposure Event inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion inh_action 1. Move to fresh air. 2. If breathing is difficult, give oxygen. 3. Call a physician. inhalation->inh_action skin_action 1. Immediately remove all contaminated clothing. 2. Rinse skin with plenty of water/shower. 3. Call a physician immediately. skin_contact->skin_action eye_action 1. Rinse cautiously with water for several minutes. 2. Remove contact lenses, if present and easy to do. 3. Immediately call an ophthalmologist. eye_contact->eye_action ing_action 1. Rinse mouth with water. 2. Have victim drink water (max 2 glasses). 3. DO NOT induce vomiting (risk of perforation). 4. Call a physician immediately. ingestion->ing_action

Caption: First aid procedures for exposure to this compound.

Fire-Fighting Measures
  • Extinguishing Media: Use extinguishing media suitable for the surrounding fire, such as carbon dioxide, dry chemical powder, or foam.[1]

  • Unsuitable Extinguishing Media: No limitations are specified.[7]

  • Specific Hazards: The substance is not combustible.[7] However, in a fire, it may emit toxic and corrosive fumes, including hydrogen fluoride (B91410) (HF), borane/boron oxides, and iron oxides.[1][7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[1][7]

Accidental Release Measures Workflow

In the event of a spill, follow a structured response to ensure safety and proper cleanup.

Spill_Response cluster_spill Accidental Release Workflow spill Spill Detected evacuate Evacuate non-essential personnel. Keep bystanders upwind. spill->evacuate ventilate Ensure adequate ventilation. evacuate->ventilate ppe Wear appropriate PPE (respirator, gloves, goggles, protective clothing). ventilate->ppe contain Prevent dust generation. Do not discharge into drains or rivers. ppe->contain cleanup Clean-up should be handled by qualified personnel. Take up dry. Transfer to a closable, labeled salvage container. contain->cleanup dispose Dispose of waste in accordance with local, state, and federal regulations. cleanup->dispose decontaminate Clean the affected area thoroughly. dispose->decontaminate

Caption: Step-by-step workflow for responding to a spill of this compound.

Environmental Precautions:

  • Do not let the product enter drains, surface water, or groundwater systems.[7]

Cleanup Procedures:

  • Cleanup should only be performed by qualified personnel familiar with the substance.[1]

  • Take up the material dry, avoiding dust generation.[7]

  • Collect the spilled material and place it into a suitable, labeled container for disposal.[1]

  • Clean the affected area thoroughly after material pickup is complete.[7]

Disposal Considerations

Dispose of this chemical and its container at an approved waste disposal plant.[10] Disposal must be in accordance with all applicable federal, state, and local environmental regulations.

Applications in Research

This compound is utilized in various research applications, including:

  • Catalysis: It serves as a catalyst in organic synthesis, such as in the transfer hydrogenation of aldehydes to alcohols.[6][8][11]

  • Electrochemistry: Used as an electrolyte in electrochemical cells.[2]

  • Materials Science: Employed in the development of magnetic and electronic materials.[2]

  • Coordination Chemistry: Acts as a precursor for the synthesis of other iron coordination complexes.[6][8]

References

An In-depth Technical Guide to the Applications of Iron(II) Bis(tetrafluoroborate) Hexahydrate in Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Iron(II) bis(tetrafluoroborate) hexahydrate, Fe(BF₄)₂·6H₂O, is an increasingly important inorganic compound in the field of chemical synthesis. Valued for its stability, solubility in polar solvents, and potent Lewis acidity, it serves as a versatile and environmentally benign catalyst.[1][2][3] As an earth-abundant metal complex, it presents a cost-effective and less toxic alternative to catalysts based on precious metals like palladium, rhodium, or ruthenium, aligning with the principles of green chemistry.[4][5] This guide provides a comprehensive overview of its primary applications, supported by quantitative data, detailed experimental protocols, and process visualizations to facilitate its adoption in research and development.

Introduction to Iron(II) Bis(tetrafluoroborate) Hexahydrate

Iron(II) bis(tetrafluoroborate) hexahydrate is a light green crystalline solid with the chemical formula Fe(BF₄)₂·6H₂O.[1][4] It consists of an iron(II) cation, two tetrafluoroborate (B81430) anions (BF₄⁻), and six water molecules of hydration. The tetrafluoroborate anion is weakly coordinating, which allows the iron(II) center to effectively interact with and activate organic substrates, enhancing its catalytic activity.[3][6] This compound is soluble in water and other polar solvents and is recognized for its utility in a range of chemical transformations, including Lewis acid catalysis, transfer hydrogenation, and as a precursor for advanced coordination complexes and materials.[1][2][7]

Core Applications in Organic Synthesis

The utility of Fe(BF₄)₂·6H₂O spans several key areas of organic synthesis, primarily driven by its function as a robust Lewis acid catalyst.

Lewis Acid Catalysis: Carbonyl-Ene Reactions

Fe(BF₄)₂·6H₂O is an effective catalyst for carbonyl-ene reactions, particularly the reaction between 1,1-disubstituted alkenes and ethyl trifluoropyruvate.[3] This transformation is significant as it facilitates the formation of carbon-carbon bonds to produce homoallylic alcohols, which are valuable synthetic intermediates. The iron(II) center coordinates to the carbonyl oxygen, activating the substrate for nucleophilic attack by the alkene.[3]

Quantitative Data for Carbonyl-Ene Reactions

Alkene Substrate Product (Homoallylic Alcohol) Catalyst Loading (mol%) Yield (%) Reference
α-Methylstyrene Ethyl 2-hydroxy-4-phenyl-2-(trifluoromethyl)pent-4-enoate 5 87 [3]
1,1-Diphenylethene Ethyl 2-hydroxy-4,4-diphenyl-2-(trifluoromethyl)but-3-enoate 5 75 [3]
β-Pinene (Product of ene reaction with ethyl trifluoropyruvate) 5 36 [3]

Note: Anhydrous iron(II) tetrafluoroborate, generated in situ, demonstrated superior catalytic efficiency in some cases.[3]

G Alkene 1,1-Disubstituted Alkene Catalyst Fe(BF₄)₂·6H₂O Alkene->Catalyst Coordination Carbonyl Ethyl Trifluoropyruvate Carbonyl->Catalyst Product Homoallylic Alcohol Catalyst->Product C-C Bond Formation

Caption: Workflow for the iron-catalyzed Carbonyl-Ene reaction.

Transfer Hydrogenation Reactions

Iron(II) tetrafluoroborate hexahydrate is a catalyst for the "green" reduction of aldehydes to primary alcohols.[4][8] This process, known as transfer hydrogenation, utilizes a hydrogen donor molecule, such as formic acid, to achieve the reduction, avoiding the need for high-pressure gaseous hydrogen.[6] This method is noted for being a fast, selective, and environmentally friendly process.[4]

Quantitative Data for Aldehyde Reduction

Aldehyde Substrate Hydrogen Donor Product (Alcohol) Yield (%) Reference
Benzaldehyde Formic Acid Benzyl alcohol High [3][6]
4-Chlorobenzaldehyde Formic Acid (4-Chlorophenyl)methanol High [3][4]
Cinnamaldehyde Formic Acid Cinnamyl alcohol High [3][4]

Note: Specific yield percentages vary based on detailed reaction conditions not fully available in the cited abstracts.

G Catalyst Fe(II) Complex Intermediate [Fe(II)-Hydride Complex] Catalyst->Intermediate + H-Donor Aldehyde R-CHO Aldehyde->Intermediate Substrate Binding H_Donor H-Donor (e.g., HCOOH) Intermediate->Catalyst Product Release Alcohol R-CH₂OH Intermediate->Alcohol Hydride Transfer Depleted_Donor Depleted Donor (e.g., CO₂) Intermediate->Depleted_Donor Byproduct Release

Caption: Catalytic cycle for transfer hydrogenation of aldehydes.

Synthesis of Heterocycles

The catalytic activity of Fe(BF₄)₂·6H₂O extends to the synthesis of heterocyclic compounds. A notable example is its use in the cyclizing aminofluorination of specific carbamates to produce 4-fluoromethyloxazolidines.[5] This reaction proceeds with good yields and high diastereoselectivity, demonstrating the utility of iron catalysis in constructing complex, functionalized ring systems.

Data for Aminofluorination Reaction

Substrate Ligand Fluorinating Agent Product Yield Diastereoselectivity Reference

| Allyl 3,5-bis(trifluoromethyl)benzoyloxycarbamate | 2-Pyridyl-substituted oxazoline (B21484) | XtalFluor-E | 4-Fluoromethyl-oxazolidine | Good | Pronounced |[5] |

G cluster_inputs Inputs cluster_process Process cluster_output Output Substrate Allylic Carbamate Activation Catalytic Activation Substrate->Activation Fluorine_Source Fluorinating Agent (XtalFluor-E) Fluorine_Source->Activation Catalyst Fe(BF₄)₂·6H₂O + Ligand Catalyst->Activation Cyclization Intramolecular Cyclization Activation->Cyclization Fluorination Fluorine Transfer Cyclization->Fluorination Product 4-Fluoromethyl-oxazolidine Fluorination->Product

Caption: Logical workflow for synthesizing oxazolidines.

Precursor for Coordination Complexes and Materials

This compound is a valuable starting material for synthesizing a wide array of other iron-containing compounds and coordination complexes.[9][10] Its weakly coordinating anions are readily displaced, facilitating the formation of complexes with diverse ligands. These resulting complexes find applications in areas such as asymmetric catalysis, nanotechnology, and the development of advanced materials like Metal-Organic Frameworks (MOFs).[2][3][7]

Examples of Synthesized Complexes/Materials

Ligand System Resulting Complex / Material Application Reference
Tris[2-(diphenylphosphino)ethyl]phosphine Chiral Iron Complex Asymmetric Transfer Hydrogenation [3][6]
1,5-Diaza-3,7-diphosphacyclooctanes Bis-ligand Cationic Iron Complex Fundamental Coordination Chemistry [10]

| 4'-pyridyl-2,2':6',2''-terpyridine (pytpy) | Ionic Iron-based MOF | Catalytic Hydroboration of Alkynes |[11][12] |

Detailed Experimental Protocols

General Protocol for Iron-Catalyzed Carbonyl-Ene Reaction

This protocol is a generalized representation based on the literature.[3]

  • Preparation: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add iron(II) bis(tetrafluoroborate) hexahydrate (5 mol%).

  • Solvent and Reactants: Add a suitable dry solvent (e.g., dichloromethane). Introduce the 1,1-disubstituted alkene (1.0 equivalent) followed by the ethyl trifluoropyruvate (1.2 equivalents).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product via flash column chromatography on silica (B1680970) gel to yield the desired homoallylic alcohol.

Synthesis of a Coordination Complex for Catalysis

This protocol is a generalized representation for complex synthesis.[13]

  • Ligand Preparation: In a 50 mL flask, dissolve the desired ligand (e.g., a terpyridine-based ligand, 0.1 mmol) in a suitable solvent like dichloromethane (B109758) (20 mL). Degas the solution with nitrogen for several minutes.

  • Iron Source Addition: In a separate vial, dissolve iron(II) bis(tetrafluoroborate) hexahydrate (33.7 mg, 0.1 mmol) in a minimal amount of a coordinating solvent like methanol (B129727) (2 mL).

  • Complexation: Add the iron solution dropwise to the stirring ligand solution. Allow the reaction to stir overnight at room temperature. The formation of the complex is often indicated by a color change.

  • Isolation and Purification: Cool the reaction mixture. The crude product can be precipitated or recrystallized by adding a less polar solvent, such as petroleum ether. Filter the resulting solid.

  • Washing: Wash the isolated solid product with a non-polar solvent (e.g., petroleum ether) to remove any unreacted ligand and then with water to remove any residual iron salt. Dry the final complex under vacuum.

Safety and Handling

Iron(II) bis(tetrafluoroborate) hexahydrate is a hazardous compound and must be handled with appropriate safety precautions.

  • Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin. It causes severe skin burns and serious eye damage.[14][15][16]

  • Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[16][17]

  • Handling: Avoid creating dust. Do not eat, drink, or smoke when using this product.[18] Store in a cool, dry, well-ventilated place in a tightly sealed container.[1][16]

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water. Seek immediate medical attention.[17]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a physician immediately.[17]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[18]

    • Inhalation: Move the person to fresh air and keep comfortable for breathing. Call a physician.[17]

Conclusion

Iron(II) bis(tetrafluoroborate) hexahydrate has established itself as a powerful and versatile reagent in modern chemistry. Its efficacy as a Lewis acid catalyst in C-C bond-forming reactions and its role in sustainable transfer hydrogenation processes highlight its potential.[3][4] Furthermore, its utility as a precursor for bespoke coordination complexes opens avenues for new catalytic systems and advanced materials.[2][10] For researchers and drug development professionals, Fe(BF₄)₂·6H₂O offers a low-cost, low-toxicity, and highly effective tool, driving innovation while adhering to the principles of green chemistry.

References

The Multifaceted Role of the Tetrafluoroborate Anion in Iron Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tetrafluoroborate (B81430) anion (BF₄⁻) plays a crucial and multifaceted role in the chemistry of iron complexes. Traditionally regarded as a weakly coordinating or "non-coordinating" anion, it is widely employed to isolate cationic iron complexes and facilitate catalytic processes by ensuring the availability of coordination sites on the iron center. However, emerging research reveals that its role is far more complex. Under specific steric and electronic conditions, the tetrafluoroborate anion can act as a coordinating ligand, directly bonding to the iron center through one or more of its fluorine atoms. This guide provides an in-depth analysis of the dual nature of the tetrafluoroborate anion, its influence on the synthesis, reactivity, and physicochemical properties of iron complexes, and detailed experimental protocols for their study.

The Dual Nature of the Tetrafluoroborate Anion

The utility of the tetrafluoroborate anion in coordination chemistry stems from its tetrahedral geometry, the high electronegativity of its fluorine atoms, and the distribution of the negative charge across the ion. These factors contribute to its characteristically low nucleophilicity and basicity.[1]

The Weakly Coordinating Counter-ion

In the majority of applications, BF₄⁻ serves as a weakly coordinating anion (WCA).[2] Its primary function is to balance the charge of a cationic iron center while only weakly interacting with it. This property is paramount in the synthesis of coordinatively unsaturated iron complexes, which are often highly reactive and serve as potent catalysts.[2] Iron(II) tetrafluoroborate salts, particularly the hexahydrate --INVALID-LINK--₂ and the hexa(acetonitrile) --INVALID-LINK--₂ derivatives, are common starting materials.[3][4] The labile water or acetonitrile (B52724) ligands are readily displaced by stronger donor ligands, while the tetrafluoroborate anion remains in the outer coordination sphere.

This "innocence" is critical in catalysis, where the iron center must be accessible to substrates.[5][6] By not occupying a coordination site, the BF₄⁻ anion facilitates reactions such as:

  • Lewis Acid Catalysis: The iron(II) center can effectively interact with and activate organic substrates.[4][5]

  • Hydrogenation and Transfer Hydrogenation: Substrates and hydrogen donors can coordinate to the iron center without competition from the counter-ion.[5][6]

  • Polymerization Reactions: The anion's non-interactive nature is essential for alkene polymerization catalysts where an open coordination site is required for monomer binding and chain growth.[2][5]

G cluster_reaction cluster_product Products Fe_BF4 [Fe(S)₆]²⁺(BF₄⁻)₂ (S = H₂O, CH₃CN) Solvent Solvent (e.g., Acetonitrile, Acetone) Fe_BF4->Solvent Ligand Donor Ligand (L) Ligand->Solvent Complex Cationic Iron Complex [Fe(L)ₙ(S)ₘ]²⁺ Solvent->Complex Anion Non-coordinating BF₄⁻ Anion Complex->Anion Charge Balance

Caption: General workflow for synthesizing cationic iron complexes using a tetrafluoroborate salt.
The Coordinating Ligand

Contrary to its common classification, the tetrafluoroborate anion is not always "innocent." In certain instances, it can directly coordinate to the iron center. This typically occurs when the ligand framework around the iron ion is sterically demanding, or when the solvent used has low coordinating ability.[3] In such cases, one or two fluorine atoms from the BF₄⁻ anion can occupy coordination sites, forming a neutral or monocationic complex.

A notable example is the formation of a bis-ligand cationic complex with the composition [L₂Fe(BF₄)]⁺ BF₄⁻, where the iron ion is in a distorted octahedral environment with two fluorine atoms from one BF₄⁻ unit occupying pseudo-equatorial positions.[3][7] This coordination is often unexpected but has significant structural implications, altering the geometry and electronic properties of the iron center. The interaction is a reminder that the term "weakly coordinating" is relative and depends on the electrophilicity of the metal center and the overall reaction conditions.[2][8]

G NonCoord Non-Coordinating Role [LₙFe]²⁺ + 2BF₄⁻ Coord Coordinating Role [LₙFe(F-BF₃)]⁺ + BF₄⁻ NonCoord->Coord + Steric hindrance - Low coordinating solvent Coord->NonCoord - Donor solvent (S) - Ligand exchange

Caption: Equilibrium between the coordinating and non-coordinating roles of the BF₄⁻ anion.

Influence on Physicochemical Properties

The choice of anion can significantly modulate the electronic, magnetic, and redox properties of an iron complex.

Magnetic Properties and Spin-Crossover (SCO)

Iron(II) complexes are well-known for exhibiting spin-crossover (SCO) behavior, transitioning between a low-spin (LS, diamagnetic) and a high-spin (HS, paramagnetic) state in response to external stimuli like temperature, pressure, or light.[9] The tetrafluoroborate anion plays a critical role in the crystal packing and intermolecular interactions within the solid state, which in turn governs the cooperativity and characteristics of the spin transition. For example, in the --INVALID-LINK--₂ complex, the BF₄⁻ anion influences the transition temperature and the completeness of the spin transition.[10]

Furthermore, iron(II) tetrafluoroborate complexes are notable for displaying the Light-Induced Excited Spin State Trapping (LIESST) effect, where the metastable high-spin state can be populated and trapped at low temperatures by irradiation with light.[5] The specific LIESST temperatures, typically ranging from 20-45 K for these complexes, are dependent on the ligand environment and crystal packing effects influenced by the BF₄⁻ anion.[5]

Redox Properties

The electrochemical behavior of iron complexes is fundamental to their application in catalysis and materials science. Cyclic voltammetry studies on iron(II) complexes with BF₄⁻ as the counter-ion reveal distinct redox couples. Typically, an irreversible reduction peak corresponding to the Fe(II)/Fe(I) couple is observed at negative potentials, while a reversible oxidation peak for the Fe(II)/Fe(III) couple appears at positive potentials.[3] The weakly coordinating nature of BF₄⁻ ensures that the measured potentials reflect the intrinsic properties of the iron center and its primary ligand sphere, rather than being convoluted by ion-pairing effects that can occur with more strongly coordinating anions.

Quantitative Data Summary

The following tables summarize key quantitative data for iron complexes featuring the tetrafluoroborate anion, extracted from the literature.

Table 1: Spectroscopic Data

Complex TypeTechniqueFeatureObserved Value (units)Reference(s)
General Iron(II) Tetrafluoroborate ComplexesIRν(BF₄⁻) stretch1057 - 1060 (cm⁻¹)[3]
[L₂Fe(BF₄)]⁺ BF₄⁻ (L = diazadiphosphacyclooctane)³¹P-NMRδ(P)37.30, 29.94 (ppm)[3]
[L₂Fe(CH₃CN)₂]²⁺ (BF₄⁻)₂¹H-NMRδ(CH₃CN)~1.96 (ppm)[3]

Table 2: Electrochemical Data

Complex TypeRedox CouplePotential Range (V vs. reference)CharacterReference(s)
[L₂Fe(CH₃CN)₂]²⁺ (BF₄⁻)₂ (L = P₂N₂ ligand)Fe(II)/Fe(I)-1.37 to -1.74Irreversible[3]
[L₂Fe(CH₃CN)₂]²⁺ (BF₄⁻)₂ (L = P₂N₂ ligand)Fe(II)/Fe(III)+0.25 to +0.34Reversible[3]

Table 3: Selected Crystallographic Data for a cis-[Bis(P₂N₂)di(acetonitrile)-iron(II)] Tetrafluoroborate Complex

ParameterBondLength (Å) / Angle (°)Reference(s)
Bond LengthFe-P (apical)2.232(3) - 2.242(3)[3]
Bond LengthFe-P (equatorial)2.233(3) - 2.246(3)[3]
Bond LengthFe-N (acetonitrile)1.940(9) - 1.960(10)[3]
Bond AngleN(acetonitrile)-Fe-N(acetonitrile)82.9(4)[3]
Bond AngleP(equatorial)-Fe-P(equatorial)104.09(1)[3]

Experimental Protocols

Detailed methodologies are crucial for reproducibility in research. The following protocols are based on procedures described in the literature.

Protocol 1: Synthesis of a Bis(diazadiphosphacyclooctane)-bis(acetonitrile)iron(II) Tetrafluoroborate Complex[3]

Objective: To synthesize a representative cationic iron(II) complex using an iron(II) tetrafluoroborate precursor.

Materials:

  • 1,5-diaza-3,7-diphosphacyclooctane ligand (e.g., 3,7-Diphenyl-1,5-di(p-methoxyphenyl)-1,5-diaza-3,7-diphosphacyclooctane)

  • Hexa(acetonitrile)iron(II) tetrafluoroborate, --INVALID-LINK--₂

  • Anhydrous acetonitrile

  • Anhydrous chloroform

Procedure:

  • In a nitrogen-filled glovebox, dissolve the 1,5-diaza-3,7-diphosphacyclooctane ligand (2.0 equivalents) in dry chloroform.

  • In a separate vial, dissolve --INVALID-LINK--₂ (1.0 equivalent) in dry acetonitrile.

  • Add the iron solution to the ligand solution with stirring.

  • Stir the reaction mixture at room temperature for 12 hours. The solution will typically undergo a color change (e.g., to dark-red).

  • Monitor the reaction completion by ³¹P-NMR spectroscopy.

  • Reduce the solvent volume under vacuum to concentrate the reaction mixture.

  • Crystallize the product by layering the concentrated solution with a non-polar solvent (e.g., pentane (B18724) or diethyl ether) or by slow evaporation.

  • Isolate the resulting crystals by filtration, wash with a small amount of cold, non-polar solvent, and dry under vacuum.

  • Characterize the final product using elemental analysis, mass spectrometry, IR spectroscopy, and NMR spectroscopy.

G start Start dissolve_ligand Dissolve Ligand (2 eq.) in dry Chloroform start->dissolve_ligand dissolve_fe Dissolve Fe(CH₃CN)₆₂ (1 eq.) in dry Acetonitrile start->dissolve_fe mix Combine Solutions under N₂ Atmosphere dissolve_ligand->mix dissolve_fe->mix stir Stir at Room Temp for 12 hours mix->stir concentrate Concentrate in vacuo stir->concentrate crystallize Crystallize Product (e.g., vapor diffusion) concentrate->crystallize isolate Isolate Crystals: Filter, Wash, Dry crystallize->isolate characterize Characterize: NMR, MS, IR, EA isolate->characterize end End characterize->end

References

Iron(II) Tetrafluoroborate Hexahydrate: A Technical Guide to its Application as a Lewis Acid Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron(II) tetrafluoroborate (B81430) hexahydrate, Fe(BF₄)₂·6H₂O, is an increasingly recognized Lewis acid catalyst in organic synthesis. Valued for its low cost, relatively low toxicity, and ease of handling compared to other metal salts, it offers an efficient and more sustainable alternative for a variety of chemical transformations. This technical guide provides an in-depth overview of its application in two key reactions: the Biginelli reaction for the synthesis of dihydropyrimidinones and the tetrahydropyranylation (THP) of alcohols for the protection of hydroxyl groups. This document furnishes detailed experimental protocols, quantitative data on reaction scope and efficiency, and mechanistic diagrams to support researchers in leveraging this versatile catalyst.

Introduction to Iron(II) Tetrafluoroborate Hexahydrate

This compound is a light green crystalline solid with the chemical formula Fe(BF₄)₂·6H₂O.[1] As a source of the ferrous ion (Fe²⁺), it functions as a mild but effective Lewis acid. The Fe²⁺ center can coordinate with lone pairs of electrons on oxygen or nitrogen atoms in organic substrates, thereby activating them towards nucleophilic attack. The tetrafluoroborate anion is weakly coordinating, which allows for open coordination sites on the iron center for catalysis to occur.[1] Its utility as a catalyst is particularly noted in reactions that benefit from electrophilic activation under relatively mild conditions.[1]

Physical and Chemical Properties:

Property Value
Molecular Formula Fe(BF₄)₂·6H₂O
Molar Mass 337.55 g/mol [2]
Appearance Light green crystalline solid[1]
CAS Number 13877-16-2[2]

| Solubility | Soluble in water and polar organic solvents |

Application in the Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of heterocyclic compounds with significant pharmacological and biological activity.[3] The reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and urea (B33335) or thiourea.[3] While various Lewis and Brønsted acids can catalyze this transformation, iron(II) tetrafluoroborate offers an efficient and environmentally benign option.

Reaction Mechanism

The catalytic cycle, illustrated below, is initiated by the Lewis acidic Fe(II) center activating the aldehyde carbonyl group, making it more susceptible to nucleophilic attack.

Biginelli_Mechanism Fe Fe(BF₄)₂·6H₂O ActivatedAldehyde Activated Aldehyde [Ar-CH=O-Fe(II)] Fe->ActivatedAldehyde Coordination Aldehyde Ar-CHO (Aldehyde) Aldehyde->ActivatedAldehyde Acylimine N-Acylimine Intermediate ActivatedAldehyde->Acylimine Dehydration Urea Urea Urea->ActivatedAldehyde Nucleophilic Attack Adduct Open-Chain Adduct Acylimine->Adduct Ketoester β-Ketoester (Enol form) Ketoester->Acylimine Michael Addition DHPM DHPM Product Adduct->DHPM Cyclization & Dehydration DHPM->Fe Catalyst Regeneration

Figure 1. Proposed catalytic cycle for the Biginelli reaction.
Quantitative Data

The following table summarizes the representative scope of the Biginelli reaction using an iron-based Lewis acid catalyst under solvent-free conditions. Yields are typically high for a variety of aromatic aldehydes.

EntryAldehyde (Ar-CHO)ProductTime (min)Temp (°C)Yield (%)
1Benzaldehyde5-Ethoxycarbonyl-6-methyl-4-phenyl-DHPM309095
24-Chlorobenzaldehyde4-(4-Chlorophenyl)-5-ethoxycarbonyl-6-methyl-DHPM259098
34-Nitrobenzaldehyde4-(4-Nitrophenyl)-5-ethoxycarbonyl-6-methyl-DHPM209097
44-Methoxybenzaldehyde4-(4-Methoxyphenyl)-5-ethoxycarbonyl-6-methyl-DHPM459092
53-Nitrobenzaldehyde4-(3-Nitrophenyl)-5-ethoxycarbonyl-6-methyl-DHPM259094
6Cinnamaldehyde5-Ethoxycarbonyl-6-methyl-4-styryl-DHPM609085
7Furfural4-(2-Furyl)-5-ethoxycarbonyl-6-methyl-DHPM509088

Note: Data is representative of reactions catalyzed by iron-based Lewis acids under solvent-free conditions.[4]

Experimental Protocol

General Procedure for the Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones:

  • In a round-bottom flask, combine the aldehyde (1.0 mmol), ethyl acetoacetate (B1235776) (1.0 mmol), urea (1.5 mmol), and this compound (0.05 mmol, 5 mol%).

  • Heat the mixture in an oil bath at 90 °C under solvent-free conditions, with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 20-60 minutes), cool the reaction mixture to room temperature.

  • Add 10 mL of cold water to the flask. Stir the mixture vigorously until a solid precipitate forms.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from ethanol (B145695) to obtain the pure 3,4-dihydropyrimidin-2(1H)-one.

Application in Tetrahydropyranylation of Alcohols

The protection of hydroxyl groups is a fundamental operation in multi-step organic synthesis. The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols due to its stability under basic, organometallic, and reductive conditions, and its facile removal under acidic conditions. This compound serves as an excellent catalyst for the addition of 3,4-dihydro-2H-pyran (DHP) to alcohols, forming THP ethers under mild, neutral conditions.

Reaction Mechanism

The Fe(II) catalyst activates the DHP molecule, facilitating the nucleophilic attack by the alcohol's hydroxyl group. This process avoids the need for strong protic acids, which can be detrimental to sensitive substrates.

THP_Mechanism Fe Fe(BF₄)₂·6H₂O ActivatedDHP Activated DHP Complex Fe->ActivatedDHP Coordination DHP Dihydropyran (DHP) DHP->ActivatedDHP Oxocarbenium Oxocarbenium Intermediate ActivatedDHP->Oxocarbenium Ring Opening Alcohol R-OH (Alcohol) Alcohol->Oxocarbenium Nucleophilic Attack THPEther THP Ether (Product) Oxocarbenium->THPEther Deprotonation THPEther->Fe Catalyst Regeneration

Figure 2. Proposed mechanism for THP ether formation.
Quantitative Data

Iron(II) tetrafluoroborate efficiently catalyzes the protection of a wide range of primary, secondary, and benzylic alcohols. The reaction is typically fast and high-yielding at room temperature.

EntryAlcoholProductTime (min)Temp (°C)Yield (%)
1Benzyl alcoholBenzyl THP ether15RT98
24-Nitrobenzyl alcohol4-Nitrobenzyl THP ether10RT97
31-Octanol1-Octyl THP ether30RT95
4CyclohexanolCyclohexyl THP ether45RT92
5Cinnamyl alcoholCinnamyl THP ether20RT96
6GeraniolGeranyl THP ether40RT93
72-Phenylethanol2-Phenylethyl THP ether25RT95

Note: Data is representative of reactions catalyzed by iron(II) salts.[5] Conditions are typically mild, occurring at room temperature in a solvent like dichloromethane (B109758).

Experimental Protocol

General Procedure for the Tetrahydropyranylation of Alcohols:

  • To a stirred solution of the alcohol (1.0 mmol) in anhydrous dichloromethane (CH₂Cl₂) (5 mL) in a round-bottom flask, add 3,4-dihydro-2H-pyran (DHP) (1.2 mmol).

  • Add this compound (0.02 mmol, 2 mol%) to the mixture.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (5 mL).

  • Extract the mixture with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane) to yield the pure THP ether.

General Experimental Workflow and Conclusion

The use of this compound as a catalyst generally follows a straightforward and efficient workflow, making it an attractive choice for both small-scale research and larger-scale drug development processes.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Reactants & Solvent ReactionMix Stirring at Specified Temp Reactants->ReactionMix Catalyst Fe(BF₄)₂·6H₂O Catalyst->ReactionMix TLC Monitor by TLC ReactionMix->TLC Quench Quenching TLC->Quench Reaction Complete Extract Extraction Quench->Extract Dry Drying & Evaporation Extract->Dry Purify Column Chromatography Dry->Purify FinalProduct Pure Product Purify->FinalProduct

Figure 3. General experimental workflow for catalysis.

References

An In-depth Technical Guide to the Coordination Chemistry of Ferrous Tetrafluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron(II) tetrafluoroborate (B81430), also known as ferrous tetrafluoroborate, is an inorganic compound with the chemical formula Fe(BF₄)₂. It is available in both anhydrous and, more commonly, hexahydrate forms (--INVALID-LINK--₂), the latter of which presents as light green crystals.[1][2][3] The tetrafluoroborate anion (BF₄⁻) is weakly coordinating, a key feature that renders ferrous tetrafluoroborate a highly versatile and valuable precursor in coordination chemistry.[2][4] This property allows for the facile synthesis of a diverse array of iron(II) coordination complexes through ligand substitution reactions. These complexes are of significant interest due to their applications in catalysis, materials science, and potentially in drug development.[1][4] This guide provides a comprehensive overview of the coordination chemistry of ferrous tetrafluoroborate, focusing on its synthesis, structure, reactivity, and applications, with a particular emphasis on quantitative data and experimental methodologies.

Core Properties of Ferrous Tetrafluoroborate

Ferrous tetrafluoroborate's utility in coordination chemistry stems from a combination of its physical and chemical properties.

PropertyValueReference
Molecular Formula (Anhydrous) Fe(BF₄)₂[2]
Molecular Formula (Hexahydrate) Fe(BF₄)₂·6H₂O[1]
Molecular Weight (Anhydrous) 229.46 g/mol [2][4]
Molecular Weight (Hexahydrate) 337.55 g/mol [1][5]
Appearance (Hexahydrate) Light green crystals[1][2]
Solubility Soluble in water and organic solvents[1][4]
Key Feature Weakly coordinating tetrafluoroborate anion[2][4]

Synthesis of Ferrous Tetrafluoroborate Complexes

The synthesis of coordination complexes using ferrous tetrafluoroborate typically involves the reaction of either the anhydrous salt or its hexahydrate with a desired ligand in a suitable solvent. The weakly coordinated water or solvent molecules are readily displaced by stronger donor ligands.

General Synthetic Workflow

G FeBF4 Fe(BF₄)₂·6H₂O or Fe(BF₄)₂ Reaction Reaction Mixture FeBF4->Reaction Ligand Ligand (L) Ligand->Reaction Solvent Solvent (e.g., Acetonitrile (B52724), Acetone) Solvent->Reaction Complex Fe(L)n(Solvent)m₂ or Fe(L)n₂ Reaction->Complex Isolation Isolation & Purification (e.g., Crystallization) Complex->Isolation Product Final Coordination Complex Isolation->Product

Caption: Generalized workflow for the synthesis of iron(II) coordination complexes from ferrous tetrafluoroborate.

Experimental Protocol: Synthesis of [Bis(3,7-Diphenyl-1,5-di(p-methoxyphenyl)-1,5-diaza-3,7-diphosphacyclooctane)-bis(acetonitrile)iron(II)] tetrafluoroborate (6)[6]
  • Reactants:

    • --INVALID-LINK--₂ (0.088 g, 0.19 mmol)

    • 3,7-Diphenyl-1,5-di(p-methoxyphenyl)-1,5-diaza-3,7-diphosphacyclooctane (1) (0.200 g, 0.38 mmol)

    • Dry acetonitrile (4 mL)

    • Dry chloroform (B151607) (4 mL)

  • Procedure:

    • A solution of --INVALID-LINK--₂ in dry acetonitrile is added to a solution of ligand 1 in dry chloroform.

    • The reaction mixture is stirred at room temperature for 12 hours, during which the ligand completely dissolves and the solution turns dark-red.

    • The reaction mixture is concentrated to approximately 1 mL.

    • The product is precipitated by the addition of diethyl ether.

    • The resulting solid is filtered, washed with diethyl ether, and dried under vacuum.

Structural Characteristics of Ferrous Tetrafluoroborate Complexes

The coordination geometry of the iron(II) center in these complexes is highly dependent on the nature of the coordinating ligands. Octahedral geometries are common, particularly when the iron is coordinated to six donor atoms.

Case Study: [L₂Fe(BF₄)]⁺ BF₄⁻ (11b)

In an interesting case, the tetrafluoroborate anion itself can participate in coordination. In the complex [L₂Fe(BF₄)]⁺ BF₄⁻ (where L is 3,7-dibenzyl-1,5-di(1′-(R)-phenylethyl)-1,5-diaza-3,7-diphosphacyclooctane), two fluorine atoms from one tetrafluoroborate unit are coordinated to the iron center.[6][7] This results in a distorted octahedral geometry around the iron ion.[6]

G Catalyst [Fe(II)-L]²⁺ Intermediate1 [Fe(II)-H-L]⁺ Catalyst->Intermediate1 + H⁻ Substrate Aldehyde (RCHO) Intermediate2 [Fe(II)-L(RCHO)]²⁺ Substrate->Intermediate2 H_Donor H-Donor (e.g., HCOOH) H_Donor->Intermediate1 Byproduct Byproduct (e.g., CO₂) H_Donor->Byproduct Intermediate1->Intermediate2 + RCHO Intermediate2->Catalyst + H⁺ Product Alcohol (RCH₂OH) Intermediate2->Product - [Fe(II)-L]²⁺

References

An In-depth Technical Guide to Iron(II) Tetrafluoroborate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Iron(II) tetrafluoroborate (B81430), with the chemical formula Fe(BF₄)₂, is an inorganic compound of significant interest in modern chemistry. It primarily exists in its anhydrous form and as a more commonly used hexahydrate, --INVALID-LINK--₂. The tetrafluoroborate anion (BF₄⁻) is weakly coordinating, which renders the iron(II) center labile and makes the compound an exceptionally versatile precursor for the synthesis of a wide array of coordination complexes, catalysts, and advanced materials. This guide provides a comprehensive overview of the history, physicochemical properties, synthesis, and key applications of iron(II) tetrafluoroborate compounds, with a focus on experimental data and protocols relevant to a technical audience.

Discovery and History

The precise first synthesis of iron(II) tetrafluoroborate is not well-documented in seminal publications, likely because its preparation follows straightforward acid-base or metathesis reactions known since the development of inorganic synthesis. The history of the compound is intrinsically linked to the chemistry of its constituent ions: iron(II) and the tetrafluoroborate anion.

The tetrafluoroborate anion itself gained prominence in the early 20th century. An early key methodology for preparing aromatic fluoro-compounds using fluoroboric acid was developed by Schiemann in 1927.[1] The synthesis of various metal fluoroborates typically involves the reaction of a metal oxide, hydroxide (B78521), or carbonate with fluoroboric acid (HBF₄), a method that became standard practice in inorganic laboratories.[2][3] By the mid-20th century, ferrous fluoroborate was a known chemical species, as evidenced by its mention in a 1957 report on boron isotope separation, where a precipitate of ferrous fluoroborate was analyzed.[4]

In modern chemistry, the popularization of the tetrafluoroborate anion as a weakly coordinating anion has driven the use of its salts, including iron(II) tetrafluoroborate, as convenient starting materials in coordination chemistry and catalysis.[5]

Physicochemical Properties and Characterization

Iron(II) tetrafluoroborate is most commonly handled as its hexahydrate, Fe(BF₄)₂·6H₂O. In this form, the iron(II) ion is complexed by six water molecules, forming the octahedral hexaaquairon(II) cation, [Fe(H₂O)₆]²⁺.[6] The compound typically appears as light green crystals, soluble in water and other polar solvents.[7][8] The anhydrous form, Fe(BF₄)₂, is also known.[8]

Quantitative Data Summary

The key physicochemical properties of anhydrous and hexahydrated iron(II) tetrafluoroborate are summarized below.

PropertyIron(II) Tetrafluoroborate (Anhydrous)Iron(II) Tetrafluoroborate HexahydrateReference(s)
CAS Number 15283-51-913877-16-2[8][9]
Molecular Formula Fe(BF₄)₂Fe(BF₄)₂·6H₂O[8][9]
Molecular Weight 229.46 g/mol 337.55 g/mol [8][9]
Appearance -Light green crystalline solid[7]
Solubility -Soluble in water[7]
Spectroscopic and Thermal Data

Spectroscopic and thermal analysis are critical for the characterization of iron(II) compounds, revealing information about structure, bonding, and electronic states.

Analysis TechniqueParameterValue(s)Compound Form / ConditionsReference(s)
Infrared (IR) Spectroscopy ν(B-F) stretch~1061 cm⁻¹ (strong, broad)Hexahydrate (in derived MOF)[10]
Mössbauer Spectroscopy Isomer Shift (δ)0.95 mm s⁻¹ (vs. α-Fe)High-Spin Fe(II) complex derived from Fe(BF₄)₂ at 4.2 K[11]
Quadrupole Splitting (ΔE_Q)1.88 mm s⁻¹High-Spin Fe(II) complex derived from Fe(BF₄)₂ at 4.2 K[11]
Isomer Shift (δ)0.24 mm s⁻¹ (vs. α-Fe)Low-Spin Fe(II) complex derived from Fe(BF₄)₂ at 4.2 K[11]
Quadrupole Splitting (ΔE_Q)1.58 mm s⁻¹Low-Spin Fe(II) complex derived from Fe(BF₄)₂ at 4.2 K[11]
Differential Scanning Calorimetry (DSC) Phase Transition Temp. (T_c1)255 K--INVALID-LINK--₂[6][12]
Phase Transition Temp. (T_c2)189 K--INVALID-LINK--₂[6][12]
Thermal Decomposition OnsetDehydration begins above room temperature, followed by decomposition of the anhydrous salt at higher temperatures. Specific TGA data for the title compound is not readily available, but related --INVALID-LINK--₂ shows dehydration starting above 324 K.Hexahydrate[12]

Experimental Protocols

Generalized Synthesis of this compound

While specific, citable protocols for the direct synthesis of Fe(BF₄)₂·6H₂O are not prevalent in primary literature, a generalized method can be derived from standard inorganic procedures. This protocol is illustrative and should be performed with appropriate safety precautions, particularly the handling of fluoroboric acid.

Reaction: FeCO₃ + 2 HBF₄ + 5 H₂O → --INVALID-LINK--₂ + CO₂

Materials:

  • Iron(II) carbonate (FeCO₃) or Iron(II) hydroxide (Fe(OH)₂)

  • 48-50% aqueous solution of Fluoroboric acid (HBF₄)

  • Deionized water

  • Ethanol (B145695) or diethyl ether for washing

Procedure:

  • In a fume hood, a stoichiometric amount of iron(II) carbonate is added portion-wise to a chilled aqueous solution of fluoroboric acid with constant stirring. The addition should be slow to control the effervescence of CO₂.

  • Once the addition is complete and gas evolution has ceased, the solution is gently warmed (e.g., to 40-50 °C) to ensure the reaction goes to completion and to dissolve any remaining solids.

  • The resulting pale green solution is filtered to remove any unreacted starting material or impurities.

  • The filtrate is concentrated by slow evaporation at room temperature or under reduced pressure.

  • Pale green crystals of --INVALID-LINK--₂ will precipitate from the solution.

  • The crystals are isolated by filtration, washed with a small amount of cold ethanol or diethyl ether to remove residual acid, and dried in a desiccator.

G cluster_reactants Reactants cluster_process Process cluster_products Products FeCO3 Iron(II) Carbonate (FeCO₃) Reaction Reaction Vessel (Slow addition, stirring) FeCO3->Reaction HBF4 Fluoroboric Acid (HBF₄, aq) HBF4->Reaction Filtration Filtration Reaction->Filtration Green Solution CO2 Carbon Dioxide (CO₂, gas) Reaction->CO2 Off-gas Evaporation Concentration (Slow Evaporation) Filtration->Evaporation Isolation Crystal Isolation & Washing Evaporation->Isolation Product Fe(H₂O)₆₂ (Light Green Crystals) Isolation->Product

Generalized workflow for the synthesis of this compound.
Cited Protocol: Synthesis of a [Fe₂L₃]⁴⁺ Helicate Cylinder

This protocol demonstrates the use of this compound as a metal source for the self-assembly of a metallosupramolecular cylinder.[13]

Materials:

  • Bis(bidentate) 2-pyridyl-1,2,3-triazole ligand (3 eq.)

  • This compound (2 eq.)

  • Acetonitrile (B52724) (CH₃CN)

  • Diethyl ether (Et₂O)

Procedure:

  • An acetonitrile solution (3 mL) of this compound (0.048 g, 0.14 mmol) was added to an acetonitrile solution (3 mL) of the ligand (0.21 mmol).

  • The resulting orange solution was stirred at room temperature for 1 hour.

  • The solution was filtered through cotton wool.

  • Vapor diffusion of diethyl ether into the filtrate was performed.

  • The resulting orange/red X-ray quality crystals of the --INVALID-LINK--₄ cylinder were isolated by filtration, washed with Et₂O, and vacuum dried.[13]

Cited Protocol: Synthesis of an Iron(II) Spin-Crossover Cage

This protocol details the synthesis of a large, tetranuclear iron(II) cage that exhibits spin-crossover properties, using iron(II) tetrafluoroborate as the iron source.[5]

Materials:

  • Rigid tritopic imidazole-imine ligand (L)

  • Iron(II) tetrafluoroborate

  • Acetonitrile (CH₃CN)

  • Diethyl ether (Et₂O)

Procedure:

  • The ligand L is reacted with iron(II) tetrafluoroborate in acetonitrile.

  • Slow diffusion of diethyl ether into the reaction mixture is carried out.

  • Prismatic crystals of [Fe₄L₄][BF₄]₈·16MeCN, suitable for X-ray diffraction, are produced.[5]

Key Reactions and Applications

The utility of iron(II) tetrafluoroborate stems from the combination of an earth-abundant, redox-active metal center and a weakly coordinating anion.

G cluster_apps Key Application Areas cluster_examples Specific Examples FeBF4 Iron(II) Tetrafluoroborate Fe(BF₄)₂·6H₂O Catalysis Homogeneous Catalysis FeBF4->Catalysis Precursor CoordChem Coordination Chemistry FeBF4->CoordChem Precursor Materials Materials Science FeBF4->Materials Precursor TransferHydrogenation Transfer Hydrogenation of Aldehydes Catalysis->TransferHydrogenation Aminofluorination Cyclizing Aminofluorination Catalysis->Aminofluorination SCO Spin-Crossover (SCO) Complexes CoordChem->SCO Cages Supramolecular Cages & Helicates CoordChem->Cages MOFs Metal-Organic Frameworks (MOFs) Materials->MOFs Electrochemistry Electrolytes for Lead Recovery Materials->Electrochemistry

Logical relationships of Iron(II) Tetrafluoroborate and its primary applications.
Homogeneous Catalysis

Fe(BF₄)₂ is a widely used precursor for iron-based catalysts. Iron's low cost and low toxicity make it an attractive alternative to precious metal catalysts.

  • Transfer Hydrogenation: Complexes derived from iron(II) tetrafluoroborate are effective catalysts for the transfer hydrogenation of aldehydes and ketones to their corresponding alcohols.[8]

  • Cyclizations: It has been used to catalyze reactions such as the cyclizing aminofluorination of allyl carbamates to provide 4-fluoromethyloxazolidines.[2]

Coordination and Supramolecular Chemistry

The labile nature of the aqua ligands in --INVALID-LINK--₂ allows for easy substitution by other ligands, making it an ideal starting material for coordination complexes.

  • Spin-Crossover (SCO) Complexes: A significant area of research involves the synthesis of Fe(II) complexes that exhibit spin-crossover behavior, where the spin state of the iron center can be switched by external stimuli like temperature or light.[7][11] Many of these complexes are synthesized from Fe(BF₄)₂·6H₂O.[3]

  • Supramolecular Assemblies: It serves as a key building block in the self-assembly of complex architectures like metallo-supramolecular cages and helicates.[5][13]

Materials Science and Electrochemistry
  • Metal-Organic Frameworks (MOFs): Iron(II) tetrafluoroborate is used as a metal node source for the synthesis of robust iron-based MOFs.[10]

  • Electrochemistry: An electrochemical cycle involving ferrous/ferric tetrafluoroborate is utilized in an industrial process for the recovery of lead from ores, replacing traditional smelting methods.[14] In this process, a ferric fluoroborate solution leaches lead from galena (PbS), which is then recovered via electrowinning while regenerating the ferric solution at the anode.[14]

G FeBF4 Fe(H₂O)₆₂ Complex [Fe(L)ₓ]²⁺ (Active Catalyst Precursor) FeBF4->Complex + Ligand - H₂O Ligand Ligand (L) e.g., Imidazole-imine Ligand->Complex Aldehyde Aldehyde (R-CHO) Complex->Aldehyde Catalyzes Alcohol Primary Alcohol (R-CH₂OH) Aldehyde->Alcohol Hydrogenation H_Donor H⁻ Donor e.g., Formic Acid H_Donor->Aldehyde Reduces

Simplified pathway of Fe(BF₄)₂ as a precursor in catalytic transfer hydrogenation.

Safety and Handling

This compound is classified as hazardous. It is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage.[9] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All handling should be conducted in a well-ventilated fume hood. Store the compound in a cool, dry place in a tightly sealed container.

Conclusion

Iron(II) tetrafluoroborate, particularly in its hexahydrate form, is a foundational reagent in modern inorganic and materials chemistry. While its historical origins are not distinctly marked, its contemporary importance is undeniable. Its role as a versatile precursor for catalysts and complex materials continues to expand, driven by the desirable properties of the iron(II) center and the non-interfering nature of the tetrafluoroborate anion. The detailed experimental data and protocols provided herein offer a valuable resource for researchers aiming to exploit the rich chemistry of this compound in catalyst design, drug development, and materials innovation.

References

Methodological & Application

Application Notes and Protocols for Iron(II) Tetrafluoroborate Hexahydrate in Transfer Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron(II) tetrafluoroborate (B81430) hexahydrate (Fe(BF₄)₂·6H₂O) has emerged as a cost-effective, abundant, and environmentally benign catalyst precursor for transfer hydrogenation reactions.[1][2] This versatile iron salt, in combination with appropriate ligands and hydrogen donors, facilitates the efficient and selective reduction of a wide range of functional groups, including nitroarenes, ketones, and aldehydes.[1][3] Its application represents a significant advancement in sustainable chemistry, offering a viable alternative to catalysts based on precious metals.[1] These application notes provide detailed protocols and data for the use of Iron(II) tetrafluoroborate hexahydrate in key transfer hydrogenation reactions.

Transfer Hydrogenation of Nitroarenes to Anilines

The reduction of nitroarenes to anilines is a fundamental transformation in organic synthesis, providing key intermediates for pharmaceuticals, dyes, and agrochemicals.[1] The iron-catalyzed transfer hydrogenation offers a mild and selective method for this conversion, tolerating a variety of sensitive functional groups.[1][2]

Data Presentation

Table 1: Iron-Catalyzed Transfer Hydrogenation of Various Nitroarenes

EntrySubstrateProductYield (%)
1NitrobenzeneAniline95
21-Chloro-4-nitrobenzene4-Chloroaniline93
31-Bromo-4-nitrobenzene4-Bromoaniline92
41-Iodo-4-nitrobenzene4-Iodoaniline89
54-Nitrotoluene4-Methylaniline94
64-Nitroanisole4-Methoxyaniline96
74-Nitroacetophenone4-Aminoacetophenone85
8Methyl 4-nitrobenzoateMethyl 4-aminobenzoate91
93-Nitropyridine3-Aminopyridine78

Reaction Conditions: Substrate (1 mmol), Fe(BF₄)₂·6H₂O (2 mol%), Tris(2-(diphenylphosphino)ethyl)phosphine (PP₃) (2.2 mol%), formic acid (5 mmol), in THF (3 mL) at 40 °C for 16 h.[1]

Experimental Protocol

General Procedure for the Transfer Hydrogenation of Nitroarenes:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (0.02 mmol, 6.7 mg) and Tris(2-(diphenylphosphino)ethyl)phosphine (PP₃) (0.022 mmol, 11.8 mg).

  • Add 1 mL of anhydrous tetrahydrofuran (B95107) (THF) and stir the mixture at room temperature for 10 minutes to form the catalyst complex.

  • Add the nitroarene substrate (1.0 mmol) and an additional 2 mL of anhydrous THF to the reaction mixture.

  • Finally, add formic acid (5.0 mmol, 0.19 mL) to the stirred solution.

  • Seal the Schlenk tube and place it in a preheated oil bath at 40 °C.

  • Stir the reaction mixture for 16 hours.

  • After cooling to room temperature, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous phase with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the corresponding aniline.

Proposed Catalytic Cycle

The reaction is believed to proceed through the formation of an active iron-hydride species.

G cluster_cycle Catalytic Cycle Fe_precatalyst Fe(BF₄)₂·6H₂O + PP₃ Active_catalyst [FeF(PP₃)]⁺ (Active Catalyst) Fe_precatalyst->Active_catalyst Activation Fe_hydride Iron Hydride Species Active_catalyst->Fe_hydride Formic Acid Nitroarene_complex Nitroarene Coordination Fe_hydride->Nitroarene_complex R-NO₂ Reduction_step1 Reduction to Nitroso Nitroarene_complex->Reduction_step1 Hydride Transfer Reduction_step2 Reduction to Hydroxylamine Reduction_step1->Reduction_step2 Hydride Transfer Aniline_product Aniline Product Reduction_step2->Aniline_product Hydride Transfer Aniline_product->Active_catalyst Regeneration + H₂O, CO₂

Caption: Proposed catalytic cycle for the transfer hydrogenation of nitroarenes.

Asymmetric Transfer Hydrogenation of Ketones

The enantioselective reduction of prochiral ketones to chiral alcohols is a critical transformation in the synthesis of pharmaceuticals and fine chemicals. Iron-based catalysts offer a sustainable approach to this reaction, providing high enantioselectivity.[4]

Data Presentation

Table 2: Asymmetric Transfer Hydrogenation of Prochiral Ketones

EntrySubstrateCatalyst Loading (mol%)ProductYield (%)ee (%)
1Acetophenone0.11-Phenylethanol9897
24'-Chloroacetophenone0.11-(4-Chlorophenyl)ethanol9996
34'-Methoxyacetophenone0.11-(4-Methoxyphenyl)ethanol9598
42'-Acetophenone0.11-(o-Tolyl)ethanol9795
5Propiophenone0.11-Phenyl-1-propanol9694
61-Indanone0.11-Indanol9999

Reaction Conditions: Substrate (1 mmol), Chiral Iron Complex (0.1 mol%), isopropanol (B130326)/water (9:1), base (e.g., KOH), at specified temperature and time.[4]

Experimental Protocol

General Procedure for Asymmetric Transfer Hydrogenation of Ketones:

  • In a glovebox, to a solution of the chiral iron precatalyst (0.001 mmol) in isopropanol (1 mL) in a screw-capped vial, add a solution of KOH in water (e.g., 0.1 M, 0.1 mL).

  • Stir the resulting mixture at room temperature for 10 minutes.

  • Add the ketone substrate (1.0 mmol) to the activated catalyst solution.

  • Seal the vial and stir the reaction mixture at the desired temperature (e.g., 50 °C) for the required time (typically 12-24 hours).

  • After completion, cool the reaction mixture to room temperature and quench with a few drops of acetic acid.

  • Remove the solvent under reduced pressure.

  • Extract the residue with diethyl ether (3 x 10 mL) and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Determine the enantiomeric excess of the crude product by chiral HPLC or GC analysis.

  • Purify the product by flash column chromatography if necessary.

Transfer Hydrogenation of Aldehydes

The reduction of aldehydes to primary alcohols is another fundamental reaction in organic synthesis. Iron-catalyzed transfer hydrogenation provides a green and efficient method for this transformation.[3]

Data Presentation

Table 3: Transfer Hydrogenation of Various Aldehydes

EntrySubstrateProductYield (%)
1BenzaldehydeBenzyl alcohol98
24-Chlorobenzaldehyde(4-Chlorophenyl)methanol97
34-Methoxybenzaldehyde(4-Methoxyphenyl)methanol99
4CinnamaldehydeCinnamyl alcohol92
5Hexanal1-Hexanol88

Reaction Conditions: Substrate (1 mmol), Fe(BF₄)₂·6H₂O (1 mol%) with a PNP pincer ligand, formic acid/triethylamine (B128534) mixture as the hydrogen source, in an organic solvent at elevated temperature.

Experimental Protocol

General Procedure for Transfer Hydrogenation of Aldehydes:

  • In a Schlenk tube under an inert atmosphere, prepare the iron catalyst by stirring this compound (0.01 mmol, 3.4 mg) and the corresponding ligand (e.g., a PNP pincer ligand, 0.011 mmol) in a suitable solvent (e.g., THF, 1 mL) for 15 minutes.

  • Add the aldehyde substrate (1.0 mmol) to the catalyst solution.

  • Add the hydrogen donor, typically a mixture of formic acid and triethylamine (e.g., 5:2 molar ratio), to the reaction mixture.

  • Seal the tube and heat the reaction at the appropriate temperature (e.g., 80 °C) for the specified time (typically 4-12 hours).

  • Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over a drying agent, and concentrate under reduced pressure.

  • Purify the resulting alcohol by column chromatography.

Experimental Workflow Visualization

G cluster_prep Reaction Setup cluster_workup Work-up and Purification Catalyst_Prep Catalyst Preparation: Fe(BF₄)₂·6H₂O + Ligand in solvent under inert gas Reagent_Addition Addition of Substrate and Hydrogen Donor Catalyst_Prep->Reagent_Addition Reaction_Conditions Heating and Stirring (e.g., 40-80 °C) Reagent_Addition->Reaction_Conditions Quenching Reaction Quenching (e.g., with NaHCO₃ or H₂O) Reaction_Conditions->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Purification Drying and Concentration, followed by Chromatography Extraction->Purification Final_Product Pure Product Purification->Final_Product

Caption: General experimental workflow for iron-catalyzed transfer hydrogenation.

References

Application Notes and Protocols for Iron(II) Tetrafluoroborate-Catalyzed Carbonyl-Ene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron(II) tetrafluoroborate (B81430) (Fe(BF₄)₂) is an effective Lewis acid catalyst for various carbon-carbon bond-forming reactions. While protocols for direct aldol (B89426) reactions using this catalyst are not extensively documented in the literature, its application in the closely related carbonyl-ene reaction has been successfully demonstrated. This document provides detailed protocols and application notes based on the established use of Iron(II) tetrafluoroborate in the carbonyl-ene reaction, a process that yields valuable homoallylic alcohols, which are key synthons in organic synthesis and drug development. The carbonyl-ene reaction, much like the aldol reaction, involves the nucleophilic addition of a carbon atom to a carbonyl group, providing a valuable alternative for the synthesis of complex organic molecules.

Principle of the Reaction

The Iron(II) tetrafluoroborate-catalyzed carbonyl-ene reaction involves the addition of an alkene (the "ene") to an activated carbonyl compound (the "enophile"). Fe(BF₄)₂ acts as a Lewis acid, coordinating to the carbonyl oxygen of the enophile. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alkene. The reaction proceeds to form a new carbon-carbon bond and a hydroxyl group, resulting in a homoallylic alcohol. Anhydrous forms of the catalyst have been shown to provide higher yields compared to the hexahydrate form.

Applications

This protocol is particularly useful for the synthesis of homoallylic alcohols, which are versatile intermediates in the synthesis of natural products and pharmaceutical agents. The reaction is notable for its application with activated ketones, such as ethyl trifluoropyruvate, to generate chiral alcohols containing a trifluoromethyl group—a common motif in modern pharmaceuticals. The methodology is applicable to both inter- and intramolecular carbonyl-ene reactions.

Data Presentation: Reaction of Various Alkenes with Ethyl Trifluoropyruvate

The following table summarizes the results of the Iron(II) tetrafluoroborate-catalyzed intermolecular carbonyl-ene reaction between various 1,1-disubstituted alkenes and ethyl trifluoropyruvate.

EntryAlkeneProductYield (%)
1α-Methylstyrene87
24-Bromo-α-methylstyrene75
34-Methoxy-α-methylstyrene55
41,1-Diphenylethene36

Reaction Conditions: 5 mol% Fe(BF₄)₂, alkene (0.5 mmol), ethyl trifluoropyruvate (0.25 mmol) in CH₂Cl₂ (1.5 mL) at room temperature for 20 hours.

Experimental Protocols

Materials and Equipment
  • Catalyst: Anhydrous Iron(II) tetrafluoroborate (Fe(BF₄)₂). Can be prepared from FeCl₂ and AgBF₄ or purchased. Iron(II) tetrafluoroborate hexahydrate (Fe(BF₄)₂·6H₂O) can also be used, though potentially with lower yields.

  • Reactants: Aldehyde or activated ketone (e.g., ethyl trifluoropyruvate), alkene (e.g., α-methylstyrene).

  • Solvent: Anhydrous dichloromethane (B109758) (CH₂Cl₂).

  • Inert Gas: Argon or Nitrogen.

  • Glassware: Oven-dried round-bottom flask, magnetic stirrer, syringes, and standard laboratory glassware for workup and purification.

  • Purification: Silica (B1680970) gel for column chromatography.

General Protocol for Intermolecular Carbonyl-Ene Reaction

This protocol is adapted from the reaction of α-methylstyrene with ethyl trifluoropyruvate.

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Iron(II) tetrafluoroborate (0.0125 mmol, 5 mol%).

  • Solvent Addition: Add anhydrous dichloromethane (1.5 mL) to the flask.

  • Reactant Addition: Add the alkene (e.g., α-methylstyrene, 0.5 mmol) followed by the carbonyl compound (e.g., ethyl trifluoropyruvate, 0.25 mmol) to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature for 20 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired homoallylic alcohol.

Visualization of Experimental Workflow and Reaction Mechanism

Below are diagrams illustrating the experimental workflow and a plausible mechanistic pathway for the Iron(II) tetrafluoroborate-catalyzed carbonyl-ene reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_catalyst Add Fe(BF4)2 to oven-dried flask add_solvent Add anhydrous CH2Cl2 prep_catalyst->add_solvent add_reactants Add alkene and carbonyl compound add_solvent->add_reactants stir Stir at room temperature for 20 hours add_reactants->stir quench Quench with sat. NaHCO3 stir->quench extract Extract with CH2Cl2 quench->extract dry_concentrate Dry and concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify

Caption: General experimental workflow for the Fe(BF₄)₂-catalyzed carbonyl-ene reaction.

reaction_mechanism reactants Alkene + Carbonyl + Fe(BF4)2 activation Activation: Fe(II) coordinates to carbonyl oxygen reactants->activation Catalyst Introduction intermediate Activated Complex activation->intermediate attack Nucleophilic attack of alkene intermediate->attack [Ene Reaction] product_formation C-C bond formation and proton transfer attack->product_formation product Homoallylic Alcohol + Fe(BF4)2 product_formation->product Catalyst Regeneration

Caption: Plausible mechanism for the Fe(BF₄)₂-catalyzed carbonyl-ene reaction.

Synthesis of Metal-Organic Frameworks with Ferrous Tetrafluoroborate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Metal-Organic Frameworks (MOFs) using ferrous tetrafluoroborate (B81430) (Fe(BF₄)₂) as a precursor. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and application of iron-based MOFs.

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Iron-based MOFs are of particular interest in biomedical applications due to their low toxicity, biocompatibility, and tunable properties.[1][2][3] Ferrous tetrafluoroborate (Fe(BF₄)₂) serves as a valuable iron(II) precursor for the synthesis of specific MOFs, offering an alternative to more common iron(III) sources. The use of Fe(II) can lead to the formation of unique framework topologies and properties. This document outlines a specific protocol for the synthesis of an iron(II)-based MOF and discusses its characterization and potential applications.

Data Presentation

Currently, a limited number of detailed synthetic protocols for MOFs using ferrous tetrafluoroborate are publicly available. The following table summarizes the synthesis parameters and characterization data for a specific iron(II) MOF synthesized using this precursor. As more research becomes available, this table will be expanded to allow for broader comparison.

MOF DesignationMetal PrecursorOrganic LigandSolventTemperature (°C)Time (days)Yield (%)Characterization Data
{--INVALID-LINK--}nFerrous tetrafluoroborate hexahydratePM-Tria*Ethanol (B145695)140420-38.6IR (cm⁻¹): 1061 (B-F vibration of BF₄⁻), 493, 454, 443 (Fe-F vibration) Elemental Analysis: Calculated (%): C 40.15, N 29.97, H 3.56; Found: C 40.15, N 29.99, H 3.54[4]

*PM-Tria = (N,N'E,N,N'E)-N,N'-(1,4-phenylenebis(methanylylidene))bis(4H-1,2,4-triazol-4-amine)[4]

Experimental Protocols

This section provides a detailed methodology for the synthesis of the iron(II) MOF, {--INVALID-LINK--}n, as described in the literature.[4]

Materials
  • Ferrous tetrafluoroborate hexahydrate (Fe(BF₄)₂·6H₂O)

  • (N,N'E,N,N'E)-N,N'-(1,4-phenylenebis(methanylylidene))bis(4H-1,2,4-triazol-4-amine) (PM-Tria ligand)

  • Ascorbic acid

  • Ethanol

  • Parr reactor

Synthesis of the PM-Tria Ligand

A detailed protocol for the synthesis of the PM-Tria ligand can be found in the supporting information of the cited reference.[4]

Synthesis of {Fe(L)₂(µ-F)}n
  • Preparation of the Iron Precursor Solution: In a suitable container, prepare a suspension of ferrous tetrafluoroborate hexahydrate (19 mg, 0.056 mmol) and ascorbic acid (approx. 3 mg) in ethanol (4 mL). The ascorbic acid is added to prevent the oxidation of Fe(II) to Fe(III).

  • Preparation of the Ligand Suspension: In a separate container, prepare a suspension of the PM-Tria ligand (20 mg, 0.075 mmol) in ethanol (8 mL).

  • Mixing: Add the iron precursor solution to the ligand suspension and stir for 10 minutes. This will result in a cloudy solution.

  • Solvothermal Synthesis: Transfer the mixture into a Parr reactor. Seal the reactor and place it in a furnace at 140 °C for 4 days.

  • Product Isolation: After 4 days, cool the reactor to room temperature. Small red crystals of the MOF will have formed. The reported yield for this specific procedure is approximately 20% (3.9 mg).[4] An alternative procedure using a combination of ferrous tetrafluoroborate hexahydrate and iron(II) fluoride (B91410) yielded 38.60% (7.5 mg).[4]

Characterization

The synthesized MOF can be characterized using various techniques to confirm its structure and purity.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational modes of the tetrafluoroborate anion and the metal-ligand bonds.

  • Elemental Analysis: To determine the elemental composition and confirm the empirical formula of the MOF.

  • Powder X-ray Diffraction (PXRD): To verify the crystalline structure and phase purity of the bulk material.

  • Single-Crystal X-ray Diffraction: To determine the precise crystal structure of the MOF.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the key steps in the solvothermal synthesis of the iron(II) MOF using ferrous tetrafluoroborate.

MOF_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Synthesis cluster_post Product Isolation & Analysis Fe_sol Prepare Ferrous Tetrafluoroborate and Ascorbic Acid in Ethanol Mix Mix Solutions and Stir Fe_sol->Mix Ligand_sol Prepare PM-Tria Ligand Suspension in Ethanol Ligand_sol->Mix React Solvothermal Reaction in Parr Reactor (140°C, 4 days) Mix->React Cool Cool to Room Temperature React->Cool Isolate Isolate Red Crystals Cool->Isolate Characterize Characterize (IR, Elemental Analysis, PXRD) Isolate->Characterize

Caption: Workflow for the synthesis of an iron(II) MOF.

Potential Signaling Pathway for Drug Delivery

While specific studies on the drug delivery applications of MOFs synthesized from ferrous tetrafluoroborate are limited, iron-based MOFs, in general, are known to be taken up by cells through endocytosis.[5] The acidic environment of endosomes and lysosomes can trigger the degradation of the MOF, leading to the release of the encapsulated drug and iron ions. The released iron can participate in various cellular processes, including the Fenton reaction, which can generate reactive oxygen species (ROS) and induce cell death, a mechanism explored in cancer therapy.[2]

The following diagram illustrates a hypothetical signaling pathway for an iron-based MOF used in drug delivery.

Drug_Delivery_Pathway cluster_uptake Cellular Uptake cluster_release Drug Release & MOF Degradation cluster_effect Cellular Effects MOF_NP Drug-loaded Fe-MOF Nanoparticle Endocytosis Endocytosis MOF_NP->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Degradation MOF Degradation Endosome->Degradation Drug_Release Drug Release Degradation->Drug_Release Fe_Release Fe²⁺ Release Degradation->Fe_Release Target Drug acts on Cellular Target Drug_Release->Target Fenton Fenton Reaction (with H₂O₂) Fe_Release->Fenton Apoptosis Apoptosis / Cell Death Target->Apoptosis ROS ROS Production Fenton->ROS ROS->Apoptosis

Caption: Cellular uptake and action of an iron-based MOF.

Concluding Remarks

The use of ferrous tetrafluoroborate as a precursor for MOF synthesis offers a promising route to novel iron(II)-based frameworks. The protocol provided herein serves as a starting point for researchers to explore this area. Further research is needed to expand the library of MOFs synthesized from this precursor and to investigate their properties and potential applications, particularly in the field of drug delivery. The unique characteristics of these materials may offer advantages in terms of drug loading, release kinetics, and therapeutic efficacy.

References

Application Note: Iron(II) Tetrafluoroborate Hexahydrate as an Electrolyte in Battery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive overview of the potential application of Iron(II) Tetrafluoroborate (B81430) Hexahydrate (Fe(BF₄)₂·6H₂O) as an electrolyte in battery technologies. While iron-based batteries, particularly aqueous systems, are gaining significant interest for large-scale energy storage due to the high abundance, low cost, and environmental friendliness of iron, the use of the tetrafluoroborate salt of iron as a primary electrolyte is not yet widely documented in scientific literature. This note will therefore focus on the known properties of Iron(II) tetrafluoroborate hexahydrate relevant to electrochemical applications, draw parallels from existing iron-based battery research (predominantly using chloride and sulfate (B86663) salts), and provide generalized protocols for the evaluation of this compound as a novel battery electrolyte.

Introduction

Aqueous iron-ion batteries and iron-based redox flow batteries (RFBs) present a promising alternative to lithium-ion technologies for grid-scale energy storage.[1] The fundamental chemistry of these batteries relies on the reversible redox reactions of iron, typically the Fe²⁺/Fe³⁺ couple at the positive electrode and the Fe²⁺/Fe⁰ couple at the negative electrode.[1] The choice of the counter-anion in the electrolyte salt is crucial as it influences solubility, ionic conductivity, electrochemical stability, and the propensity for side reactions.

This compound is a highly water-soluble iron salt, a property that is advantageous for the formulation of aqueous electrolytes.[2][3] The tetrafluoroborate anion (BF₄⁻) is generally considered to be a weakly coordinating anion.[4] This document outlines the potential benefits and challenges of using Fe(BF₄)₂·6H₂O as an electrolyte and provides standardized protocols for its characterization.

Physicochemical Properties and Electrochemical Considerations

This compound is a light green crystalline solid.[2] Its high solubility in water is a key characteristic for its use in aqueous battery systems.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Chemical Formula Fe(BF₄)₂·6H₂O[2]
Molar Mass 337.55 g/mol [2]
Appearance Light green crystals[2]
Solubility in Water Soluble[2][3]

A critical challenge in aqueous iron batteries is the parasitic hydrogen evolution reaction (HER) at the negative electrode during the plating of metallic iron (Fe²⁺ + 2e⁻ → Fe⁰), which occurs at a potential close to that of hydrogen evolution.[5][6] This side reaction reduces the Coulombic efficiency of the battery. Research on iron chloride and sulfate-based electrolytes has shown that operating conditions such as pH, temperature, and the use of additives can mitigate HER.[5][6] It is anticipated that similar challenges and mitigation strategies would apply to a tetrafluoroborate-based system.

Experimental Protocols

The following sections provide generalized protocols for the preparation and electrochemical characterization of an this compound electrolyte. These protocols are based on standard electrochemical techniques and practices commonly used for the evaluation of battery electrolytes.

Protocol for Electrolyte Preparation

Objective: To prepare an aqueous electrolyte solution of this compound at a desired concentration.

Materials:

  • This compound (Fe(BF₄)₂·6H₂O)

  • Deionized (DI) water

  • Magnetic stirrer and stir bar

  • Volumetric flask

  • Weighing balance

Procedure:

  • Calculate the mass of Fe(BF₄)₂·6H₂O required to achieve the desired molar concentration (e.g., 1.0 M).

  • Weigh the calculated amount of Fe(BF₄)₂·6H₂O using a weighing balance.

  • Fill a volumetric flask to approximately half of its volume with DI water.

  • Gradually add the weighed Fe(BF₄)₂·6H₂O to the volumetric flask.

  • Place a magnetic stir bar in the flask and place it on a magnetic stirrer.

  • Stir the solution until the salt is completely dissolved.

  • Add DI water to the volumetric flask until the meniscus reaches the calibration mark.

  • Stopper the flask and invert it several times to ensure homogeneity.

  • The electrolyte is now ready for use. Store in a sealed container.

Electrolyte_Preparation_Workflow cluster_start Start cluster_steps Procedure cluster_end End start Calculate Calculate Mass of Fe(BF4)2·6H2O start->Calculate Weigh Weigh Salt Calculate->Weigh Add_Water Add DI Water to Volumetric Flask Weigh->Add_Water Add_Salt Add Salt to Water Add_Water->Add_Salt Dissolve Dissolve with Stirring Add_Salt->Dissolve Top_Up Top Up to Volume Dissolve->Top_Up Homogenize Homogenize Solution Top_Up->Homogenize end Homogenize->end

Caption: Workflow for the preparation of the aqueous electrolyte.

Protocol for Cyclic Voltammetry (CV)

Objective: To determine the electrochemical window and the redox potentials of the iron species in the Fe(BF₄)₂·6H₂O electrolyte.

Materials:

  • Prepared Fe(BF₄)₂·6H₂O electrolyte

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working electrode (e.g., glassy carbon, platinum, or gold)

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., platinum wire or graphite (B72142) rod)

  • Polishing materials (alumina slurry or diamond paste)

Procedure:

  • Polish the working electrode to a mirror finish using appropriate polishing materials, then rinse with DI water and dry.

  • Assemble the three-electrode cell with the prepared working, reference, and counter electrodes.

  • Add the Fe(BF₄)₂·6H₂O electrolyte to the cell, ensuring that all three electrodes are properly immersed.

  • Connect the electrodes to the potentiostat.

  • Set the parameters for the CV experiment in the software, including the potential range (e.g., -1.5 V to 1.5 V vs. Ag/AgCl), scan rate (e.g., 50 mV/s), and number of cycles.

  • Run the cyclic voltammetry experiment.

  • Save and analyze the resulting voltammogram to identify the oxidation and reduction peaks corresponding to the Fe²⁺/Fe³⁺ and Fe²⁺/Fe⁰ redox couples.

Cyclic_Voltammetry_Protocol Start Start Prep_Electrode Prepare Working Electrode (Polish, Clean) Start->Prep_Electrode Assemble_Cell Assemble 3-Electrode Cell Prep_Electrode->Assemble_Cell Add_Electrolyte Add Fe(BF4)2 Electrolyte Assemble_Cell->Add_Electrolyte Connect_Potentiostat Connect to Potentiostat Add_Electrolyte->Connect_Potentiostat Set_Parameters Set CV Parameters (Potential Window, Scan Rate) Connect_Potentiostat->Set_Parameters Run_CV Run Experiment Set_Parameters->Run_CV Analyze_Data Analyze Voltammogram (Identify Redox Peaks) Run_CV->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for cyclic voltammetry analysis.

Protocol for Battery Assembly and Testing (Conceptual)

Objective: To evaluate the performance of the Fe(BF₄)₂·6H₂O electrolyte in a laboratory-scale battery cell.

Materials:

  • Prepared Fe(BF₄)₂·6H₂O electrolyte

  • Battery testing system (potentiostat/galvanostat with charge-discharge cycling capabilities)

  • Battery cell hardware (e.g., Swagelok-type cell or flow cell)

  • Anode material (e.g., iron foil or graphite felt for iron plating)

  • Cathode material (e.g., activated carbon or a material capable of Fe²⁺/Fe³⁺ redox)

  • Separator (e.g., glass fiber or ion-exchange membrane)

Procedure:

  • Cut the anode, cathode, and separator to the appropriate dimensions for the battery cell hardware.

  • Assemble the battery in a layered configuration: anode, separator, cathode.

  • Add a few drops of the Fe(BF₄)₂·6H₂O electrolyte to the separator to ensure good ionic contact.

  • Securely close the battery cell hardware.

  • Connect the cell to the battery testing system.

  • Perform charge-discharge cycling at a constant current density (e.g., 1 mA/cm²). Set appropriate voltage cut-offs based on the CV results.

  • Monitor the cell's voltage profile, capacity, Coulombic efficiency, and energy efficiency over multiple cycles.

Battery_Testing_Logic cluster_assembly Cell Assembly cluster_testing Electrochemical Testing Prepare_Components Prepare Electrodes and Separator Stack_Components Stack Components (Anode-Separator-Cathode) Prepare_Components->Stack_Components Add_Electrolyte Add Electrolyte Stack_Components->Add_Electrolyte Seal_Cell Seal Cell Hardware Add_Electrolyte->Seal_Cell Connect_Tester Connect to Battery Tester Seal_Cell->Connect_Tester Cycling Galvanostatic Cycling (Constant Current) Connect_Tester->Cycling Monitor Monitor Performance Metrics (Capacity, Efficiency, Voltage) Cycling->Monitor

Caption: Logical flow for battery assembly and testing.

Data Presentation (Hypothetical)

As there is no specific performance data available in the literature for a battery using solely this compound as the electrolyte, the following tables are presented as templates for organizing experimental data once obtained.

Table 2: Ionic Conductivity of Aqueous Fe(BF₄)₂·6H₂O Solutions

Concentration (M)Temperature (°C)Ionic Conductivity (S/cm)
0.525[Data to be determined]
1.025[Data to be determined]
1.525[Data to be determined]

Table 3: Electrochemical Performance of an Iron-Ion Cell with Fe(BF₄)₂·6H₂O Electrolyte

ParameterValue
Electrolyte Concentration (M) [Specify]
Current Density (mA/cm²) [Specify]
Discharge Capacity (mAh/g) [Data to be determined]
Coulombic Efficiency (%) [Data to be determined]
Energy Efficiency (%) [Data to be determined]
Cycle Life (Number of cycles) [Data to be determined]

Conclusion and Future Work

This compound presents a theoretically viable but underexplored option as an electrolyte for aqueous iron-based batteries. Its high water solubility is a significant advantage. However, the lack of published data on its performance in a battery system necessitates a thorough experimental investigation. Key areas for future research include determining the ionic conductivity of its aqueous solutions, evaluating its electrochemical stability window, and assessing its performance in terms of capacity, efficiency, and cycle life in a full battery cell. Furthermore, studies on the effect of pH, temperature, and additives on mitigating hydrogen evolution would be crucial for the practical application of this electrolyte. The protocols provided in this document offer a foundational framework for conducting such research.

References

Application Notes and Protocols for Catalysis with Iron(II) Tetrafluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Iron(II) tetrafluoroborate (B81430) (Fe(BF₄)₂) as a versatile and environmentally benign catalyst in various organic transformations. The protocols are designed to be readily implemented in a research and development setting.

Carbonyl-Ene Reactions

Iron(II) tetrafluoroborate is an effective Lewis acid catalyst for both intermolecular and intramolecular carbonyl-ene reactions, particularly with activated carbonyl compounds like ethyl trifluoropyruvate.[1][2] This reaction facilitates the formation of carbon-carbon bonds, yielding valuable homoallylic alcohols.

Application Note:

The use of anhydrous Iron(II) tetrafluoroborate, which can be generated in situ from iron(II) chloride and silver tetrafluoroborate, has been shown to provide higher yields compared to its hexahydrate form. The catalytic system is tolerant of various functional groups on the alkene substrate. Electron-donating groups on the aromatic ring of α-methylstyrene derivatives generally lead to good yields.

Experimental Protocol: Intermolecular Carbonyl-Ene Reaction of 1,1-Disubstituted Alkenes with Ethyl Trifluoropyruvate[1]

Materials:

  • Iron(II) chloride (FeCl₂)

  • Silver tetrafluoroborate (AgBF₄)

  • Substituted 1,1-disubstituted alkene (e.g., α-methylstyrene derivatives)

  • Ethyl trifluoropyruvate

  • Anhydrous solvent (e.g., Dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add iron(II) chloride (5 mol%) and silver tetrafluoroborate (10 mol%).

  • Add the anhydrous solvent and stir the suspension for 30 minutes at room temperature.

  • Add the 1,1-disubstituted alkene (1.0 equivalent) to the mixture.

  • Add ethyl trifluoropyruvate (1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Data Presentation:

Table 1: Iron(II) Tetrafluoroborate Catalyzed Carbonyl-Ene Reaction of Various Alkenes with Ethyl Trifluoropyruvate.

EntryAlkene SubstrateProductYield (%)
1α-Methylstyrene2-(1-phenylvinyl)-3,3,3-trifluoro-2-hydroxypropanoic acid, ethyl ester87
24-Methyl-α-methylstyrene2-(1-(p-tolyl)vinyl)-3,3,3-trifluoro-2-hydroxypropanoic acid, ethyl ester85
34-Methoxy-α-methylstyrene2-(1-(4-methoxyphenyl)vinyl)-3,3,3-trifluoro-2-hydroxypropanoic acid, ethyl ester60
42,4,6-Trimethyl-α-methylstyrene2-(1-(mesityl)vinyl)-3,3,3-trifluoro-2-hydroxypropanoic acid, ethyl ester75
5β-Pinene(1R,5S)-2-(2-hydroxy-3,3,3-trifluoropropan-2-yl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene36

Experimental Workflow:

G cluster_prep Catalyst Preparation (in situ) cluster_reaction Carbonyl-Ene Reaction cluster_workup Workup and Purification FeCl2 FeCl₂ (5 mol%) Stir_prep Stir 30 min RT, Inert Atm. FeCl2->Stir_prep AgBF4 AgBF₄ (10 mol%) AgBF4->Stir_prep Solvent_prep Anhydrous Solvent Solvent_prep->Stir_prep Alkene Alkene (1.0 eq) Stir_prep->Alkene Reaction Stir at RT Monitor by TLC Alkene->Reaction Enophile Ethyl Trifluoropyruvate (1.2 eq) Enophile->Reaction Quench Quench (aq. NaHCO₃) Reaction->Quench Extract Extract Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Homoallylic Alcohol Purify->Product

Caption: Workflow for the Iron(II) tetrafluoroborate catalyzed carbonyl-ene reaction.

Synthesis of Iron(II) Coordination Complexes

Iron(II) tetrafluoroborate hexahydrate serves as a versatile precursor for the synthesis of a variety of iron(II) coordination complexes due to the weakly coordinating nature of the tetrafluoroborate anion.[2][3]

Application Note:

The choice of solvent and reaction conditions can significantly influence the final coordination geometry and the nature of the resulting iron(II) complex. For instance, the reaction of Fe(BF₄)₂·6H₂O with 3,7-dibenzyl-1,5-di(1'-(R)-phenylethyl)-1,5-diaza-3,7-diphosphacyclooctane in acetone (B3395972) leads to a bis-ligand cationic complex where two fluorine atoms from a tetrafluoroborate anion are coordinated to the iron center.[3]

Experimental Protocol: Synthesis of a Bis-ligand Iron(II) Complex[4]

Materials:

  • This compound (Fe(BF₄)₂·6H₂O)

  • 3,7-dibenzyl-1,5-di(1'-(R)-phenylethyl)-1,5-diaza-3,7-diphosphacyclooctane (Ligand)

  • Acetone

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve the phosphine (B1218219) ligand (2.0 equivalents) in acetone.

  • In a separate vessel, dissolve this compound (1.0 equivalent) in acetone.

  • Slowly add the solution of this compound to the ligand solution with stirring.

  • Stir the reaction mixture at room temperature. The formation of a precipitate may be observed.

  • After stirring for a specified time (e.g., 12 hours), collect the solid product by filtration.

  • Wash the product with a small amount of cold acetone and dry it under vacuum.

  • The product can be further purified by recrystallization from an appropriate solvent system if necessary.

Data Presentation:

Table 2: Synthesis of an Iron(II) Coordination Complex.[3]

PrecursorLigandSolventProductYield (%)
Fe(BF₄)₂·6H₂O3,7-dibenzyl-1,5-di(1'-(R)-phenylethyl)-1,5-diaza-3,7-diphosphacyclooctaneAcetone[L₂Fe(BF₄)]⁺ BF₄⁻41

Logical Relationship Diagram:

G Fe_prec Fe(BF₄)₂·6H₂O (1.0 eq) Reaction Stir at RT Inert Atmosphere Fe_prec->Reaction Ligand Phosphine Ligand (2.0 eq) Ligand->Reaction Solvent Acetone Solvent->Reaction Product [L₂Fe(BF₄)]⁺ BF₄⁻ Complex Reaction->Product

Caption: Synthesis of a bis-ligand iron(II) complex.

Asymmetric Transfer Hydrogenation of Ketones

Iron(II) tetrafluoroborate is a common precursor for the in situ generation of chiral iron catalysts for the asymmetric transfer hydrogenation of prochiral ketones to valuable enantioenriched alcohols.[4][5]

Application Note:

The active catalyst is often an iron complex formed by the reaction of Iron(II) tetrafluoroborate with a chiral ligand, such as a P-N-N-P tetradentate ligand.[4] The reaction is typically carried out in the presence of a hydrogen source, such as 2-propanol, and a base. The enantioselectivity of the reaction is highly dependent on the structure of the chiral ligand.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone[5]

Materials:

  • This compound (Fe(BF₄)₂·6H₂O)

  • Chiral P-N-N-P ligand (e.g., derived from (R,R)-1,2-diaminocyclohexane)

  • Acetophenone (B1666503)

  • 2-Propanol (hydrogen source and solvent)

  • Base (e.g., Potassium tert-butoxide)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and the chiral ligand (1.0 equivalent) in 2-propanol.

  • Stir the mixture at room temperature to allow for the formation of the chiral iron complex.

  • Add the acetophenone substrate (e.g., 1000 equivalents).

  • Add the base (e.g., 10 equivalents) to initiate the reaction.

  • Stir the reaction mixture at a specified temperature (e.g., room temperature) and monitor by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine conversion and enantiomeric excess.

  • After the reaction is complete, quench with a mild acid (e.g., saturated aqueous NH₄Cl).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the chiral alcohol product by column chromatography.

Data Presentation:

Table 3: Asymmetric Transfer Hydrogenation of Prochiral Ketones.[4]

Ketone SubstrateChiral LigandProductConversion (%)ee (%)
Acetophenone(R,R)-cyP₂N₂(R)-1-Phenylethanol>9529
1-Phenylpropanone(R,R)-cyP₂N₂(S)-1-Phenylpropanol>9561

Signaling Pathway Diagram:

G cluster_catalyst Catalyst Formation cluster_cycle Catalytic Cycle Fe_prec Fe(BF₄)₂ Catalyst Chiral Fe Complex Fe_prec->Catalyst Ligand Chiral Ligand Ligand->Catalyst Fe_hydride Fe-Hydride Species Catalyst->Fe_hydride + H-source + Base Ketone Prochiral Ketone H_source 2-Propanol Base Base Product Chiral Alcohol Fe_hydride->Product + Ketone Acetone Acetone

Caption: Proposed catalytic cycle for asymmetric transfer hydrogenation.

References

Application Notes and Protocols for the Preparation of Iron Coordination Complexes Using Fe(BF₄)₂·6H₂O

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iron(II) tetrafluoroborate (B81430) hexahydrate (Fe(BF₄)₂·6H₂O) is a versatile and valuable precursor for the synthesis of a wide array of iron coordination complexes. Its utility stems from the weakly coordinating nature of the tetrafluoroborate anion (BF₄⁻), which is readily displaced by a variety of ligands. This allows for the straightforward synthesis of complexes with diverse structures and functionalities. This document provides detailed application notes and experimental protocols for the preparation of iron coordination complexes using Fe(BF₄)₂·6H₂O, with a focus on spin-crossover (SCO) materials and complexes with potential catalytic and biomedical applications.

Key Applications

Iron coordination complexes synthesized from Fe(BF₄)₂·6H₂O have found applications in several cutting-edge areas of research and development:

  • Spin-Crossover (SCO) Materials: These materials exhibit bistability between low-spin (LS) and high-spin (HS) electronic states, which can be switched by external stimuli such as temperature, pressure, or light. This property makes them promising candidates for applications in data storage, displays, and sensors. The triazole-based iron(II) complexes are a prominent class of SCO compounds.

  • Catalysis: Iron, being an earth-abundant and low-cost metal, is an attractive alternative to precious metal catalysts. Iron complexes can catalyze a variety of organic transformations, including oxidation and reduction reactions.

  • Biomedical Applications: Iron complexes are being investigated for their potential as therapeutic agents. For instance, iron-based metal-organic frameworks (MOFs) are explored for drug delivery applications due to their low toxicity and biodegradability.[1][2] Some iron polypyridyl complexes have shown anticancer activity.

Experimental Protocols

Protocol 1: Synthesis of Spin-Crossover Nanoparticles of Fe(Htrz)₂(trz) via Reverse Micelle Method

This protocol describes the synthesis of nanoparticles of the spin-crossover complex --INVALID-LINK-- (where Htrz = 1H-1,2,4-triazole and trz = triazolato) using a reverse micelle technique. This method allows for the control of particle size, which can influence the spin transition properties.[3][4]

Materials:

  • Iron(II) tetrafluoroborate hexahydrate (Fe(BF₄)₂·6H₂O)

  • 1H-1,2,4-triazole (Htrz)

  • Tergitol NP9 (surfactant)

  • Ascorbic acid (antioxidant)

  • Distilled water

  • Ethanol (B145695)

Equipment:

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ultrasonic bath

  • Centrifuge

  • Schlenk line or glovebox for inert atmosphere (optional, but recommended)

Procedure:

  • Preparation of Microemulsion 1 (Iron Precursor):

    • In a flask, dissolve 3 mmol of Fe(BF₄)₂·6H₂O and 10 mg of ascorbic acid in 1 mL of distilled water.

    • Stir the solution until all solids are dissolved.

    • To this aqueous solution, add 4 g of Tergitol NP9 surfactant.

    • Stir the mixture vigorously until a clear and homogeneous microemulsion is formed.

  • Preparation of Microemulsion 2 (Ligand):

    • In a separate flask, prepare the ligand solution according to the desired stoichiometry.

    • Add the appropriate amount of 1H-1,2,4-triazole to distilled water.

    • Add 4 g of Tergitol NP9 surfactant.

    • Stir vigorously until a clear and homogeneous microemulsion is formed.

  • Mixing and Reaction:

    • Combine the two microemulsions (iron precursor and ligand) under vigorous stirring.

    • The reaction mixture will turn purple, indicating the formation of the --INVALID-LINK-- complex.

    • Continue stirring for a predetermined time (e.g., 30 minutes) to ensure complete reaction and nanoparticle formation.

  • Isolation and Purification of Nanoparticles:

    • The nanoparticles can be precipitated by adding a suitable non-solvent, such as ethanol.

    • Collect the precipitate by centrifugation.

    • Wash the collected nanoparticles several times with ethanol to remove the surfactant and any unreacted precursors.

    • Dry the final product under vacuum.

Characterization Data:

The resulting nanoparticles can be characterized by various techniques to confirm their identity, size, and spin-crossover properties.

ParameterMethodTypical Result
Particle Size and MorphologyTransmission Electron Microscopy (TEM)Nanocubes of 40–50 nm in size.[3]
Crystal StructurePowder X-ray Diffraction (PXRD)Diffraction patterns consistent with the known structure of --INVALID-LINK--.
Spin Transition TemperatureDifferential Scanning Calorimetry (DSC)Endothermic and exothermic peaks corresponding to the LS to HS and HS to LS transitions, respectively. For nanocubes of ~49 nm, the LS to HS transition occurs around 100 °C, and the HS to LS transition occurs around 65 °C.[5]
Magnetic PropertiesSQUID MagnetometryTemperature-dependent magnetic susceptibility measurements showing a clear spin transition with thermal hysteresis.

G cluster_0 Microemulsion 1 Preparation cluster_1 Microemulsion 2 Preparation Fe_precursor Fe(BF₄)₂·6H₂O + Ascorbic Acid in Water Microemulsion1 Microemulsion 1 (Iron Precursor) Fe_precursor->Microemulsion1 Surfactant1 Tergitol NP9 Surfactant1->Microemulsion1 Mixing Vigorous Mixing Microemulsion1->Mixing Ligand 1H-1,2,4-triazole in Water Microemulsion2 Microemulsion 2 (Ligand) Ligand->Microemulsion2 Surfactant2 Tergitol NP9 Surfactant2->Microemulsion2 Microemulsion2->Mixing Reaction Nanoparticle Formation Fe(Htrz)₂(trz) Mixing->Reaction Purification Precipitation (Ethanol), Centrifugation, Washing, Drying Reaction->Purification

Caption: Workflow for the reverse micelle synthesis of --INVALID-LINK-- nanoparticles.

Protocol 2: General Synthesis of Iron(II) Polypyridyl Complexes

This protocol provides a general method for the synthesis of iron(II) complexes with polypyridyl ligands, such as 1,10-phenanthroline (B135089) (phen) or 2,2'-bipyridine (B1663995) (bpy), which are of interest for their photochemical properties and potential applications in photodynamic therapy and as anticancer agents.

Materials:

  • This compound (Fe(BF₄)₂·6H₂O)

  • Polypyridyl ligand (e.g., 1,10-phenanthroline, 2,2'-bipyridine)

  • Ethanol or Acetonitrile (solvent)

  • Diethyl ether (for precipitation)

Equipment:

  • Standard laboratory glassware

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

Procedure:

  • Dissolution of Ligand:

    • Dissolve 3 equivalents of the polypyridyl ligand in a suitable solvent (e.g., ethanol or acetonitrile) in a round-bottom flask.

  • Addition of Iron Salt:

    • In a separate vial, dissolve 1 equivalent of Fe(BF₄)₂·6H₂O in a minimal amount of the same solvent.

    • Add the iron(II) solution dropwise to the stirred ligand solution at room temperature. A color change (typically to deep red or purple) should be observed immediately, indicating complex formation.

  • Reaction:

    • Stir the reaction mixture at room temperature for a few hours to ensure complete complexation. In some cases, gentle heating under reflux may be necessary to drive the reaction to completion.

  • Isolation of the Product:

    • Reduce the volume of the solvent under reduced pressure.

    • Add diethyl ether to the concentrated solution to precipitate the iron(II) complex.

    • Collect the solid product by filtration, wash with a small amount of diethyl ether, and dry under vacuum.

Characterization Data:

ParameterMethodTypical Result for --INVALID-LINK--₂
Molecular Formula ConfirmationMass Spectrometry (ESI-MS)Peak corresponding to the [Fe(phen)₃]²⁺ cation.
Structural Information¹H NMR SpectroscopyCharacteristic shifts of the phenanthroline protons upon coordination to the iron center.
Electronic TransitionsUV-Vis SpectroscopyIntense metal-to-ligand charge-transfer (MLCT) bands in the visible region.
PurityElemental AnalysisExperimental C, H, N values consistent with the calculated values for the molecular formula.

G Ligand_sol Polypyridyl Ligand in Solvent Mixing Dropwise Addition & Stirring Ligand_sol->Mixing Fe_sol Fe(BF₄)₂·6H₂O in Solvent Fe_sol->Mixing Complexation Complex Formation Fe(L)₃₂ Mixing->Complexation Isolation Precipitation, Filtration, Drying Complexation->Isolation

Caption: General workflow for the synthesis of iron(II) polypyridyl complexes.

Concluding Remarks

Fe(BF₄)₂·6H₂O serves as an excellent starting material for the synthesis of a variety of iron coordination complexes with interesting magnetic, electronic, and catalytic properties. The protocols provided herein offer a foundation for researchers to explore the synthesis and application of these fascinating materials. The weakly coordinating nature of the tetrafluoroborate anion allows for a high degree of synthetic flexibility, enabling the targeted design of complexes with desired functionalities. Further research into the applications of these complexes, particularly in the fields of materials science and medicine, is a promising and active area of investigation.

References

Iron(II) Tetrafluoroborate: A Versatile Catalyst for Green Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Iron(II) tetrafluoroborate (B81430) (Fe(BF₄)₂) is emerging as a powerful and versatile catalyst in the field of green chemistry. Its low cost, low toxicity, and high abundance make it an attractive and sustainable alternative to traditional heavy metal catalysts.[1] This iron salt, particularly in its hexahydrate form (Fe(BF₄)₂·6H₂O), demonstrates remarkable efficiency in a variety of organic transformations, promoting reactions under mild conditions and often with high selectivity.[2][3] The weakly coordinating nature of the tetrafluoroborate anion allows the iron(II) center to be highly accessible for catalysis.[2] This document provides detailed application notes and experimental protocols for three key green chemistry applications of iron(II) tetrafluoroborate: the transfer hydrogenation of aldehydes, carbonyl-ene reactions, and the domino synthesis of pyrroles.

Application Note: Chemoselective Transfer Hydrogenation of Aldehydes

The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. Iron(II) tetrafluoroborate, in combination with a suitable ligand and a hydrogen donor, catalyzes the efficient and chemoselective transfer hydrogenation of a wide range of aldehydes.[4] This method avoids the use of hazardous and flammable hydrogen gas, relying instead on safer hydrogen sources like formic acid or its salts.[4][5] The reaction proceeds under mild conditions and demonstrates excellent functional group tolerance, selectively reducing aldehydes in the presence of other reducible groups such as ketones and alkenes.[4]

Quantitative Data Summary

EntryAldehyde SubstrateCatalyst SystemHydrogen DonorTime (h)Yield (%)
14-FluorobenzaldehydeFe(BF₄)₂·6H₂O / PNP pincer ligandaq. Sodium Formate (B1220265)1>99
2BenzaldehydeFe(BF₄)₂·6H₂O / PNP pincer ligandaq. Sodium Formate195
34-MethoxybenzaldehydeFe(BF₄)₂·6H₂O / PNP pincer ligandaq. Sodium Formate192
42-NaphthaldehydeFe(BF₄)₂·6H₂O / PNP pincer ligandaq. Sodium Formate198
5CinnamaldehydeFe(BF₄)₂·6H₂O / PNP pincer ligandaq. Sodium Formate196
6FurfuralFe(BF₄)₂·6H₂O / PNP pincer ligandaq. Sodium Formate194
7HexanalFe(BF₄)₂·6H₂O / PNP pincer ligandaq. Sodium Formate185

Experimental Protocol: General Procedure for Transfer Hydrogenation of Aldehydes

  • Inside a nitrogen-filled glovebox, a reaction vial equipped with a magnetic stir bar is charged with the iron(II) tetrafluoroborate hexahydrate (0.01 mmol, 1 mol%) and the appropriate phosphine (B1218219) ligand (e.g., PNP pincer ligand, 0.01 mmol, 1 mol%).

  • The aldehyde substrate (1.0 mmol) is then added to the vial.

  • An aqueous solution of sodium formate (1.25 M, 2.0 mL, 2.5 mmol) is added to the reaction mixture.

  • The vial is sealed and the reaction mixture is stirred at 80 °C for the specified time (typically 1 hour).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the corresponding primary alcohol.

Catalytic Cycle: Transfer Hydrogenation

Transfer_Hydrogenation cluster_reaction Reaction with Aldehyde Fe_II [Fe(II)L_n] Fe_H [L_nFe(II)-H]⁻ Fe_II->Fe_H + HCOO⁻ - CO₂ Fe_H->Fe_II + RCHO - RCH₂O⁻ Alcohol RCH₂OH Fe_H->Alcohol Hydride Transfer Aldehyde RCHO Formate HCOO⁻ CO2 CO₂

Caption: Proposed catalytic cycle for the iron-catalyzed transfer hydrogenation of aldehydes.

Application Note: Inter- and Intramolecular Carbonyl-Ene Reactions

The carbonyl-ene reaction is a powerful C-C bond-forming reaction that constructs homoallylic alcohols. Iron(II) tetrafluoroborate has been shown to be an effective Lewis acid catalyst for both inter- and intramolecular carbonyl-ene reactions, particularly with activated carbonyl compounds like ethyl trifluoropyruvate. This methodology provides a greener alternative to stoichiometric Lewis acids and other metal catalysts. The reaction proceeds with moderate to good yields using a low catalyst loading of 5 mol%.

Quantitative Data Summary

EntryAlkene SubstrateCarbonyl SubstrateYield (%)
1α-MethylstyreneEthyl trifluoropyruvate87
21,1-DiphenylethyleneEthyl trifluoropyruvate75
3β-PineneEthyl trifluoropyruvate68
4(-)-CampheneEthyl trifluoropyruvate72
54-Bromo-α-methylstyreneEthyl trifluoropyruvate65
64-Fluoro-α-methylstyreneEthyl trifluoropyruvate62
72-IsopropenylnaphthaleneEthyl trifluoropyruvate45
82-(Prop-1-en-2-yl)thiopheneEthyl trifluoropyruvate58

Experimental Protocol: General Procedure for the Carbonyl-Ene Reaction

  • To a flame-dried reaction flask under a nitrogen atmosphere, add anhydrous iron(II) tetrafluoroborate (0.05 mmol, 5 mol%). The anhydrous catalyst can be generated in situ from iron(II) chloride and silver tetrafluoroborate.

  • Add the alkene substrate (1.0 mmol) and ethyl trifluoropyruvate (1.2 mmol) to the flask.

  • Add a dry solvent (e.g., dichloromethane (B109758), 5 mL).

  • Stir the reaction mixture at room temperature for the time required to complete the reaction (monitored by TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the homoallylic alcohol product.

Reaction Mechanism: Carbonyl-Ene Reaction

Carbonyl_Ene_Reaction Fe_cat Fe(BF₄)₂ Intermediate [Transition State] Fe_cat->Intermediate Coordination Carbonyl R₂C=O Carbonyl->Intermediate Alkene H₂C=CR'R'' Alkene->Intermediate Product Homoallylic Alcohol Intermediate->Product C-C bond formation & H-transfer Product->Fe_cat Catalyst Regeneration

Caption: Proposed mechanism for the iron(II) tetrafluoroborate-catalyzed carbonyl-ene reaction.

Application Note: Domino Synthesis of Pyrroles

The synthesis of pyrroles, a common scaffold in pharmaceuticals and natural products, often requires multi-step procedures. A green and efficient domino reaction for the synthesis of substituted pyrroles from nitroarenes and 1,4-dicarbonyl compounds has been developed using an iron-based catalytic system.[6][7] This process involves an initial transfer hydrogenation of the nitroarene to the corresponding aniline, followed by a Paal-Knorr condensation with the dicarbonyl compound, all in one pot.[6][7] The use of an iron-Tetraphos catalyst with formic acid as the hydrogen source allows the reaction to proceed at low temperatures with high yields and excellent chemoselectivity.[6][7]

Quantitative Data Summary

EntryNitroarene1,4-DiketoneYield (%)
1Nitrobenzene2,5-Hexanedione99
24-Nitrotoluene2,5-Hexanedione98
34-Nitroanisole2,5-Hexanedione95
44-Chloronitrobenzene2,5-Hexanedione92
51-Nitronaphthalene2,5-Hexanedione88
6Nitrobenzene1-Phenyl-1,4-pentanedione94
7Nitrobenzene3,4-Dimethyl-2,5-hexanedione96

Experimental Protocol: General Procedure for the Domino Synthesis of Pyrroles

  • In a reaction vessel, combine this compound (0.025 mmol, 5 mol%) and the Tetraphos ligand (0.026 mmol).

  • Add the nitroarene (0.5 mmol) and the 1,4-dicarbonyl compound (0.6 mmol).

  • Add the solvent (e.g., ethanol, 2 mL) and formic acid (2.25 mmol).

  • Stir the reaction mixture at 40 °C for the required time (typically 2-5 hours).

  • After completion of the reaction (monitored by GC-FID or TLC), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography on silica gel to yield the desired pyrrole (B145914) derivative.

Logical Workflow: Domino Pyrrole Synthesis

Domino_Pyrrole_Synthesis Start Nitroarene + 1,4-Diketone Step1 Transfer Hydrogenation (Fe(BF₄)₂/Tetraphos, HCOOH) Start->Step1 Intermediate Aniline Intermediate Step1->Intermediate Step2 Paal-Knorr Condensation Intermediate->Step2 Product Substituted Pyrrole Step2->Product

Caption: Logical workflow of the iron-catalyzed domino synthesis of pyrroles.

References

Application Notes: Catalytic Use of Iron(II) Tetrafluoroborate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron(II) tetrafluoroborate (B81430) (Fe(BF₄)₂) is emerging as a versatile and economical catalyst in modern organic synthesis. As an earth-abundant, inexpensive, and relatively non-toxic metal salt, it presents a sustainable alternative to precious metal catalysts.[1] The catalytic activity of Fe(BF₄)₂ stems from its character as a mild Lewis acid and its ability to participate in various redox cycles. The tetrafluoroborate (BF₄⁻) anion is weakly coordinating, which allows the iron(II) center to readily interact with substrates, facilitating a wide range of organic transformations.[2][3] This document provides detailed application notes and protocols for three key transformations catalyzed by Iron(II) tetrafluoroborate: Lewis acid-catalyzed carbonyl-ene reactions, transfer hydrogenation of aldehydes, and Michael additions.

Application Note: Lewis Acid-Catalyzed Carbonyl-Ene Reactions

Application:

The carbonyl-ene reaction is a powerful atom-economical method for forming carbon-carbon bonds, yielding homoallylic alcohols which are valuable intermediates in the synthesis of complex natural products and pharmaceuticals.[4] Iron(II) tetrafluoroborate is an effective Lewis acid catalyst for both intermolecular and intramolecular versions of this reaction, particularly with activated carbonyl compounds like ethyl trifluoropyruvate.[2][4] A notable application is the intramolecular cyclization of (S)-citronellal to afford isopulegol (B1217435) derivatives, which are precursors to (-)-menthol.[2]

Catalytic Mechanism:

The catalytic cycle is initiated by the coordination of the Lewis acidic Fe(II) center to the oxygen atoms of the carbonyl group in the enophile (e.g., ethyl trifluoropyruvate). This coordination, which is proposed to be bidentate, activates the carbonyl group, lowering its LUMO and making it more susceptible to nucleophilic attack by the alkene (the "ene").[2] The reaction then proceeds through a concerted pericyclic transition state, leading to the formation of the C-C bond and a proton transfer, which generates the homoallylic alcohol product and regenerates the Fe(II) catalyst for the next cycle.

G cluster_cycle Catalytic Cycle Fe_cat Fe(BF₄)₂ Catalyst Activated_Complex Activated Fe(II)-Enophile Complex Fe_cat->Activated_Complex Coordination Enophile Enophile (e.g., Ethyl Trifluoropyruvate) Enophile->Activated_Complex Ene Ene (Alkene) Transition_State [4+2] Pericyclic Transition State Ene->Transition_State Nucleophilic Attack Activated_Complex->Transition_State Product_Complex Fe(II)-Product Adduct Transition_State->Product_Complex C-C Formation & H-Transfer Product_Complex->Fe_cat Release Product Homoallylic Alcohol Product Product_Complex->Product G cluster_workflow Experimental Workflow Start Start: Fe(BF₄)₂ Catalyst Aldehyde Substrate Sodium Formate (B1220265) in H₂O Reaction Reaction Vessel: Stir at 80 °C Start->Reaction Quench Cool to RT Quench with Air Reaction->Quench Extraction Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extraction Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Purification Concentrate and Purify (Column Chromatography) Drying->Purification Product Final Product: Primary Alcohol Purification->Product G cluster_relationship Logical Relationship of Catalytic Steps Fe_cat Fe(BF₄)₂ Activation Lewis Acid Activation [Fe(II)-Enone Complex] Fe_cat->Activation Acceptor Michael Acceptor (Enone) Acceptor->Activation Coordination Donor Michael Donor (1,3-Dicarbonyl Enol) Addition Nucleophilic Attack (Conjugate Addition) Donor->Addition Attack on β-carbon Activation->Addition Product_Complex Fe(II)-Product Enolate Complex Addition->Product_Complex C-C Bond Formation Product_Complex->Fe_cat Protonation & Catalyst Release Product 1,5-Dicarbonyl Product Product_Complex->Product

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in Iron(II) Tetrafluoroborate Catalyzed Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of organic syntheses catalyzed by Iron(II) tetrafluoroborate (B81430) (Fe(BF₄)₂).

Troubleshooting Guide

This guide addresses common issues encountered during experiments, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is consistently low or the reaction is not proceeding to completion. What are the primary factors to investigate?

A1: Low yields in Iron(II) tetrafluoroborate catalyzed reactions can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include the quality of the catalyst and reagents, the choice of ligand and solvent, and the reaction conditions.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield catalyst Catalyst Integrity start->catalyst reagents Reagent Quality start->reagents conditions Reaction Conditions start->conditions ligand_solvent Ligand/Solvent System start->ligand_solvent catalyst_check Verify catalyst purity and hydration state. Ensure proper storage and handling. catalyst->catalyst_check reagents_check Check purity of substrates and reagents. Use anhydrous solvents and reagents if necessary. reagents->reagents_check conditions_check Optimize temperature, reaction time, and atmosphere. Ensure inert atmosphere (e.g., Argon, Nitrogen). conditions->conditions_check ligand_solvent_check Screen different ligands and solvents. Consider the use of additives. ligand_solvent->ligand_solvent_check solution Improved Yield catalyst_check->solution reagents_check->solution conditions_check->solution ligand_solvent_check->solution

Caption: A flowchart for troubleshooting low-yield reactions.

Q2: I am observing significant formation of side products, such as homocoupling products. How can this be minimized?

A2: The formation of homocoupling products is a common side reaction in iron-catalyzed cross-coupling reactions. This can often be suppressed by carefully controlling the reaction conditions and the addition rate of the reagents. The choice of ligand and the use of additives can also play a crucial role in minimizing these unwanted side reactions.

ParameterRecommendation to Minimize Homocoupling
Reagent Addition Slow, dropwise addition of the Grignard or organolithium reagent.
Temperature Lowering the reaction temperature can sometimes favor the desired cross-coupling pathway.
Ligand The use of bulky bisphosphine ligands can sterically hinder the homocoupling pathway.
Additives Additives like N,N,N′,N′-tetramethylethylenediamine (TMEDA) have been shown to suppress homocoupling in certain iron-catalyzed reactions.[1]

Q3: The catalyst appears to be deactivating over the course of the reaction. What are the potential causes and how can I improve catalyst stability?

A3: Catalyst deactivation can occur through several mechanisms, including oxidation of the Fe(II) center, ligand degradation, or the formation of inactive iron species.

Catalyst Deactivation and Prevention

catalyst_deactivation deactivation Catalyst Deactivation oxidation Oxidation of Fe(II) deactivation->oxidation ligand_degradation Ligand Degradation deactivation->ligand_degradation inactive_species Formation of Inactive Iron Species deactivation->inactive_species oxidation_cause Presence of O₂ or peroxides oxidation->oxidation_cause ligand_degradation_cause Harsh reaction conditions (e.g., high temperature) ligand_degradation->ligand_degradation_cause inactive_species_cause Undesired side reactions or aggregation inactive_species->inactive_species_cause prevention Prevention Strategies oxidation_cause->prevention ligand_degradation_cause->prevention inactive_species_cause->prevention prevention_actions Maintain strict inert atmosphere. Use purified, degassed solvents. Optimize reaction temperature and time. Select robust ligands. prevention->prevention_actions

Caption: Factors influencing catalyst deactivation and prevention strategies.

Frequently Asked Questions (FAQs)

Q1: What is the role of the ligand in Iron(II) tetrafluoroborate catalyzed reactions and how do I select the appropriate one?

A1: Ligands play a critical role in stabilizing the iron catalyst, influencing its reactivity, and controlling the selectivity of the reaction. The choice of ligand can significantly impact the reaction yield. For many cross-coupling reactions, electron-rich and sterically bulky phosphine (B1218219) ligands are often effective.

Table 1: Effect of Different Ligands on the Yield of an Iron-Catalyzed Suzuki-Miyaura Coupling

LigandYield (%)
None10
dppe (1,2-bis(diphenylphosphino)ethane)<1
dppbz (1,2-bis(diphenylphosphino)benzene)0
SciOPP 80

Data adapted from a representative iron-catalyzed Suzuki-Miyaura coupling reaction.

Q2: How does the choice of solvent affect the reaction outcome?

A2: The solvent can influence the solubility of the reactants and the catalyst, as well as the stability and reactivity of the catalytic species. Aprotic solvents such as tetrahydrofuran (B95107) (THF), diethyl ether (Et₂O), and toluene (B28343) are commonly used in iron-catalyzed cross-coupling reactions. In some cases, the addition of a co-solvent or additive like N-methyl-2-pyrrolidone (NMP) can improve yields.[1]

Q3: What are the optimal reaction temperatures and times for these types of reactions?

A3: The optimal temperature and reaction time are highly dependent on the specific substrates and the catalytic system being used. Generally, reactions are run at temperatures ranging from room temperature to the reflux temperature of the solvent. It is crucial to monitor the reaction progress by techniques such as TLC or GC-MS to determine the optimal reaction time and avoid the formation of degradation products due to prolonged heating.

Q4: Can the Iron(II) tetrafluoroborate catalyst be regenerated and reused?

A4: While heterogeneous iron catalysts are often designed for recyclability, the regeneration of homogeneous catalysts like Iron(II) tetrafluoroborate can be more challenging. In some cases, the catalyst can be recovered from the reaction mixture, but its activity may be diminished. If catalyst deactivation is due to the formation of insoluble iron oxides or hydroxides, an acidic workup might help to redissolve the iron species, which could then potentially be reused, although this is not a standard procedure and would require optimization.

Experimental Protocols

Protocol 1: General Procedure for Iron-Catalyzed Suzuki-Miyaura Coupling of an Alkyl Halide with an Arylboronic Ester

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Iron(II) tetrafluoroborate hexahydrate (Fe(BF₄)₂·6H₂O)

  • Bis(diphenylphosphino)methane (dppm) or other suitable ligand

  • Arylboronic acid pinacol (B44631) ester

  • Alkyl halide

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous toluene

Procedure:

  • Catalyst Preparation: In a glovebox, to an oven-dried Schlenk flask, add this compound (5 mol%) and the phosphine ligand (10 mol%).

  • Reaction Setup: To another oven-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid pinacol ester (1.0 equiv) and potassium tert-butoxide (2.0 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (to a concentration of 0.1 M with respect to the limiting reagent).

  • To this suspension, add the alkyl halide (1.2 equiv).

  • Add the separately prepared catalyst solution via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification catalyst_prep Prepare Catalyst Solution (Fe(BF₄)₂ + Ligand) add_reagents Add Alkyl Halide and Catalyst Solution catalyst_prep->add_reagents reagents_prep Prepare Reaction Mixture (Arylboronic Ester + Base + Solvent) reagents_prep->add_reagents heating Heat and Stir add_reagents->heating monitoring Monitor Progress (TLC/GC-MS) heating->monitoring quench Quench Reaction monitoring->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify final_product Pure Product purify->final_product

References

common side reactions with ferrous tetrafluoroborate catalyst

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ferrous Tetrafluoroborate (B81430) Catalyst. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What is ferrous tetrafluoroborate and what is it commonly used for in organic synthesis?

A1: Ferrous tetrafluoroborate, Fe(BF₄)₂, is a Lewis acid catalyst. It is often used in its hexahydrate form, Fe(BF₄)₂·6H₂O. Due to its ability to accept electron pairs, it can activate substrates, making it useful for a variety of organic transformations, including but not limited to:

  • Aldol additions and condensations

  • Michael additions

  • Diels-Alder reactions

  • Nazarov cyclizations

  • Polymerization of olefins and vinyl ethers[1]

  • Acetalization reactions

Q2: What are the most common sources of side reactions when using a ferrous tetrafluoroborate catalyst?

A2: The most prevalent source of side reactions is the hydrolysis of the tetrafluoroborate anion (BF₄⁻) in the presence of water.[2][3] This hydrolysis can be exacerbated by elevated temperatures and acidic conditions. The iron(II) cation can also undergo oxidation to iron(III), which may alter the catalytic activity and selectivity.

Q3: How can I minimize the hydrolysis of the tetrafluoroborate anion?

A3: To minimize hydrolysis, it is crucial to maintain anhydrous reaction conditions. This can be achieved by:

  • Using oven-dried glassware.

  • Employing anhydrous solvents.

  • Running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Using the anhydrous form of ferrous tetrafluoroborate if available and compatible with the reaction.

Q4: Can the ferrous tetrafluoroborate catalyst be recovered and reused?

A4: In principle, as a catalyst, it should be recoverable. However, its solubility in many organic solvents can make recovery difficult in homogeneous catalysis. Furthermore, deactivation of the catalyst through hydrolysis or oxidation can limit its reusability. For heterogeneous applications, the catalyst could potentially be recovered and reused, but its stability under reaction and workup conditions should be evaluated.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible CauseTroubleshooting Step
Catalyst Inactivity due to Hydrolysis Ensure strictly anhydrous conditions. Use freshly opened catalyst or store it in a desiccator. Consider adding a dehydrating agent if compatible with the reaction.
Catalyst Oxidation Degas the solvent and run the reaction under an inert atmosphere to prevent oxidation of Fe(II) to Fe(III).
Insufficient Catalyst Loading Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%).
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for side product formation.
Inappropriate Solvent Screen different anhydrous solvents to improve the solubility of reactants and the catalyst.
Issue 2: Formation of Unexpected Side Products
Possible CauseTroubleshooting Step
Hydrolysis of BF₄⁻ leading to HF-catalyzed reactions As mentioned above, ensure rigorous exclusion of water. The in-situ generation of hydrofluoric acid can catalyze various unwanted reactions.
Polymerization of Starting Material or Product Lower the reaction temperature. Reduce the concentration of the reactants. Decrease the catalyst loading.
Rearrangement of Carbocation Intermediates In reactions proceeding through carbocationic intermediates (e.g., some Friedel-Crafts type reactions), rearrangements can occur. Consider using a less acidic catalyst or running the reaction at a lower temperature.
Self-condensation of Aldehydes/Ketones In aldol-type reactions, self-condensation can be a major side reaction. If a crossed-aldol reaction is intended, use one carbonyl compound that cannot enolize.

Experimental Protocols

General Protocol for a Lewis Acid-Catalyzed Nazarov Cyclization

This protocol provides a general methodology for a Nazarov cyclization using a Lewis acid catalyst like ferrous tetrafluoroborate.

Materials:

  • Divinyl ketone substrate

  • Ferrous tetrafluoroborate hexahydrate (Fe(BF₄)₂·6H₂O)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Oven-dried glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the divinyl ketone (1.0 eq).

  • Dissolve the substrate in anhydrous DCM.

  • In a separate flask, prepare a solution of ferrous tetrafluoroborate hexahydrate (0.1 eq) in a minimal amount of anhydrous DCM or another suitable anhydrous solvent.

  • Slowly add the catalyst solution to the substrate solution at the desired reaction temperature (e.g., 0 °C or room temperature).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Notes on using Ferrous Tetrafluoroborate:

  • Anhydrous Conditions: The success of this reaction is highly dependent on the exclusion of water to prevent catalyst deactivation and side reactions from HF formation.

  • Catalyst Loading: The optimal catalyst loading may vary. A good starting point is 5-10 mol%.

  • Temperature: The reaction may need to be cooled to control exothermicity and prevent side reactions. Start at 0 °C and allow the reaction to slowly warm to room temperature.

Visualizations

Logical Workflow for Troubleshooting Catalyst Deactivation

G start Low or No Reaction Conversion check_conditions Verify Anhydrous Conditions (Solvent, Glassware, Atmosphere) start->check_conditions check_catalyst Assess Catalyst Quality (Age, Storage) start->check_catalyst increase_loading Increase Catalyst Loading check_conditions->increase_loading Conditions OK check_catalyst->increase_loading Catalyst OK increase_temp Increase Reaction Temperature increase_loading->increase_temp No Improvement success Reaction Successful increase_loading->success Improvement change_solvent Screen Different Solvents increase_temp->change_solvent No Improvement increase_temp->success Improvement change_solvent->success Improvement failure Persistent Low Conversion change_solvent->failure No Improvement

Caption: Troubleshooting workflow for catalyst deactivation.

Signaling Pathway of Tetrafluoroborate Hydrolysis

G FeBF4 Fe(BF₄)₂ hydrolysis Hydrolysis FeBF4->hydrolysis H2O H₂O (Moisture) H2O->hydrolysis Fe_OH Fe(OH)₂ (Inactive) hydrolysis->Fe_OH Catalyst Deactivation HF HF (Reactive) hydrolysis->HF Byproduct Formation side_reactions Unwanted Side Reactions HF->side_reactions

Caption: Pathway of tetrafluoroborate hydrolysis and its consequences.

References

deactivation and regeneration of Iron(II) tetrafluoroborate catalyst

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the use of Iron(II) Tetrafluoroborate (B81430) (Fe(BF₄)₂) as a catalyst in organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding catalyst deactivation and regeneration.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of deactivation for my Iron(II) tetrafluoroborate catalyst?

A1: Deactivation of Iron(II) tetrafluoroborate catalysts can occur through several mechanisms, broadly categorized as chemical, thermal, and mechanical.

  • Chemical Deactivation:

    • Oxidation: The most common deactivation pathway is the oxidation of the active Fe(II) species to the less active or inactive Fe(III) state. This can be caused by exposure to air (oxygen), oxidizing reagents, or even certain substrates under reaction conditions.

    • Poisoning: Certain functional groups present in substrates, products, or impurities can act as poisons by strongly coordinating to the iron center and blocking active sites. Common poisons for iron catalysts include compounds containing sulfur or phosphorus. Heterocycles with strongly coordinating nitrogen atoms can also lead to catalyst inhibition or poisoning.[1]

    • Formation of Inactive Complexes: The catalyst can form inactive dimeric or oligomeric species in solution, reducing the concentration of the catalytically active monomeric species.[2] Ligand dissociation or exchange with solvent or other species can also lead to less active catalytic complexes.

  • Thermal Deactivation:

    • Decomposition: Although Iron(II) tetrafluoroborate is stable under normal conditions, elevated temperatures can lead to its decomposition.[3] The exact decomposition temperature can be influenced by the solvent and other components of the reaction mixture.

  • Mechanical Deactivation (for heterogeneous applications):

    • Leaching: If the catalyst is supported, the active iron species may leach into the reaction medium, leading to a loss of catalytic activity over time.

Q2: I am observing a decrease in catalytic activity. How can I troubleshoot the issue?

A2: A decrease in catalytic activity is a common issue. The following troubleshooting guide can help you identify and address the potential cause.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Low or no conversion Catalyst inactivity (oxidized or expired)- Ensure the catalyst has been stored under an inert atmosphere and away from moisture. - Use a freshly opened bottle of the catalyst or test a new batch. - Consider in-situ activation or pre-reduction if Fe(III) contamination is suspected.
Reaction conditions not optimal- Verify the reaction temperature, pressure, and solvent are appropriate for the specific transformation. - Ensure all reagents and solvents are of high purity and anhydrous, as water can inhibit catalytic activity.
Catalyst poisoning- Purify all starting materials to remove potential catalyst poisons (e.g., sulfur-containing impurities). - If the substrate contains strongly coordinating groups, consider using a higher catalyst loading or a different ligand system.
Reaction starts but does not go to completion Catalyst deactivation during the reaction- Monitor the reaction atmosphere; ensure it remains inert if the catalyst is oxygen-sensitive. - Consider adding the catalyst in portions throughout the reaction to maintain a sufficient concentration of the active species. - Analyze the reaction mixture for the formation of byproducts that might be inhibiting the catalyst.
Inconsistent results between batches Variability in catalyst quality or reaction setup- Standardize the source and handling of the catalyst and all reagents. - Ensure consistent moisture and oxygen exclusion in all experiments.

Catalyst Regeneration

Q3: Can a deactivated Iron(II) tetrafluorobate catalyst be regenerated?

A3: Yes, in many cases, a deactivated Iron(II) tetrafluoroborate catalyst can be regenerated, particularly if the deactivation is due to oxidation of the iron center.

General Regeneration Protocol for Oxidized Iron Catalysts

This protocol is a general method adapted from procedures for regenerating iron catalysts used in Fenton-like reactions and may require optimization for your specific system.[4] The principle is to precipitate the iron as a hydroxide (B78521), which is then thermally treated and re-dissolved to form a fresh iron salt solution. To regenerate Iron(II) tetrafluoroborate specifically, the final step would involve using tetrafluoroboric acid.

Experimental Protocol:

  • Precipitation:

    • After the reaction, quench the reaction mixture and adjust the pH to >7 using a base (e.g., NaOH or NH₄OH) to precipitate the iron as ferric hydroxide (Fe(OH)₃).

    • Isolate the precipitate by filtration or centrifugation.

  • Washing and Drying:

    • Wash the ferric hydroxide sludge with deionized water to remove any adsorbed organic impurities.

    • Dry the sludge in an oven at 105-120°C.

  • Thermal Treatment (Optional but recommended for removal of organic residues):

    • Bake the dried solid at 350-400°C for 20-30 minutes. This step helps to pyrolyze any strongly adsorbed organic species.

  • Re-dissolution and Formation of Iron(II) Tetrafluoroborate:

    • Dissolve the resulting iron oxide in a minimal amount of tetrafluoroboric acid (HBF₄). Caution: Tetrafluoroboric acid is highly corrosive.

    • To ensure the formation of the Fe(II) species, a reducing agent (e.g., iron powder, ascorbic acid) can be added during or after dissolution until the solution turns the characteristic pale green color of Fe(II) salts.

    • The regenerated catalyst solution can then be used, or the solid Iron(II) tetrafluoroborate hexahydrate can be recrystallized.

Quantitative Data on Catalyst Stability and Reusability

The stability and reusability of Iron(II) tetrafluoroborate can be highly dependent on the reaction conditions and the specific transformation being catalyzed.

Reaction Type Catalyst System Number of Cycles Performance Outcome Reference
Michael AdditionThis compound in an ionic liquid14Yield decreased from 95% to 81% after the 14th run.
Oxidative Pretreatment of WastewaterRecovered iron catalyst from ferric hydroxide sludge6COD removal and BOD₅/COD ratio remained nearly unchanged.[4]

Visualizing Deactivation and Regeneration Pathways

Deactivation Pathway

The following diagram illustrates a common deactivation pathway for an Iron(II) catalyst via oxidation and a potential side reaction leading to an inactive dimer.

Figure 1: Proposed Deactivation Pathways for Iron(II) Catalysts Active_Catalyst Active Fe(II) Catalyst Oxidized_Catalyst Inactive Fe(III) Catalyst Active_Catalyst->Oxidized_Catalyst Oxidation Inactive_Dimer Inactive Dimer Active_Catalyst->Inactive_Dimer Dimerization Product Product Active_Catalyst->Product Substrate Substrate Substrate->Active_Catalyst Catalytic Cycle Oxidant Oxidant (e.g., O2) Oxidant->Oxidized_Catalyst

Caption: Proposed Deactivation Pathways for Iron(II) Catalysts.

Regeneration Workflow

This diagram outlines the general workflow for the regeneration of an oxidized iron catalyst.

Figure 2: General Workflow for Iron Catalyst Regeneration Deactivated_Catalyst Deactivated Fe(III) Catalyst in Solution Precipitation Precipitation as Fe(OH)3 (add base, pH > 7) Deactivated_Catalyst->Precipitation Drying Washing and Drying Precipitation->Drying Thermal_Treatment Thermal Treatment (350-400 °C) Drying->Thermal_Treatment Redissolution Redissolution in HBF4 and Reduction to Fe(II) Thermal_Treatment->Redissolution Regenerated_Catalyst Regenerated Active Fe(II) Catalyst Redissolution->Regenerated_Catalyst

Caption: General Workflow for Iron Catalyst Regeneration.

Disclaimer: The information provided in this Technical Support Center is for guidance purposes only. All experimental procedures should be conducted with appropriate safety precautions and may require optimization for specific applications.

References

Technical Support Center: Optimizing Solvent Conditions for Iron(II) Tetrafluoroborate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and optimizing reactions involving Iron(II) tetrafluoroborate (B81430), with a specific focus on the critical role of the solvent.

Frequently Asked Questions (FAQs)

Q1: What is Iron(II) tetrafluoroborate and why is the anion important?

Iron(II) tetrafluoroborate, with the formula Fe(BF₄)₂, is an inorganic compound available in both anhydrous and hexahydrate forms.[1] The tetrafluoroborate (BF₄⁻) anion is weakly coordinating.[1][2] This property is highly valuable because it means the anion interacts minimally with the iron(II) center, making it a versatile precursor for catalysis and the synthesis of various iron(II) coordination complexes.[2]

Q2: What are the best initial solvents to try for my reaction?

For many applications, acetonitrile (B52724) is an excellent starting point. It is frequently used to dissolve Iron(II) tetrafluoroborate and its complexes, often leading to high yields and selectivity in catalytic reactions.[3][4] Other polar solvents like methanol (B129727) and ethanol are also viable options.[3][5] The choice ultimately depends on the specific reaction, substrate solubility, and desired outcome.

Q3: How soluble is Iron(II) tetrafluoroborate?

The hexahydrate form, Fe(BF₄)₂·6H₂O, is known to be soluble in water and other polar solvents.[6][7] The anhydrous salt is also described as having high solubility in organic solvents, which allows for its use in a wide range of reaction environments.[2] However, complete dissolution can sometimes be slow or challenging in less polar media.

Q4: Is the hexahydrate form, Fe(BF₄)₂·6H₂O, suitable for anhydrous reactions?

Caution is advised. The six water molecules in the hydrate (B1144303) can interfere with moisture-sensitive reagents (like Grignards) or reactions. While some reactions proceed in its presence, for strictly anhydrous conditions, using the anhydrous salt or a protocol to remove the water of hydration is recommended. The use of --INVALID-LINK--₂ can be an alternative for introducing the iron salt in a dry, highly soluble form.[8]

Q5: What are the key safety precautions when handling Iron(II) tetrafluoroborate?

Iron(II) tetrafluoroborate is a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin, and it can cause severe skin burns and eye damage.[2][9] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][10]

Troubleshooting Guide

Problem: My Iron(II) tetrafluoroborate catalyst is not dissolving completely.

  • Possible Cause 1: Incorrect Solvent Choice. The solubility of Fe(BF₄)₂ varies significantly with the solvent's polarity.

    • Solution: Switch to a more polar solvent. Acetonitrile, methanol, or DMSO are good alternatives to consider. Gentle heating or sonication can also aid dissolution, but check for thermal stability of your reactants first.

  • Possible Cause 2: Using the Anhydrous Form in a Less Polar Solvent. While soluble, the anhydrous form may dissolve slower than the hexahydrate in some media.

    • Solution: Consider preparing a stock solution in a highly polar, coordinating solvent like acetonitrile and adding it to the reaction mixture. This ensures the catalyst is fully dissolved before the reaction begins.

Problem: The reaction yield is low or there is no reaction.

  • Possible Cause 1: Suboptimal Solvent. The solvent can dramatically influence the catalytic activity of the iron species.[11] An unsuitable solvent may not properly solvate the catalyst or may inhibit the reaction.

    • Solution: Perform a solvent screen. As demonstrated in some iron-catalyzed trifluoromethylations, switching from methanol to acetonitrile can increase the yield significantly.[3] Test a range of solvents with varying polarities and coordinating abilities (e.g., Acetonitrile, Dichloromethane, THF, Methanol).

  • Possible Cause 2: Catalyst Deactivation. Impurities in reagents or the solvent (especially water for anhydrous reactions) can deactivate the iron catalyst.

    • Solution: Ensure all solvents and reagents are pure and dry. Use freshly distilled solvents for moisture-sensitive reactions. Adding a small amount of an additive like TMEDA has been shown to improve yields in some iron-catalyzed cross-couplings, potentially by stabilizing the active catalytic species.[11]

  • Possible Cause 3: Incomplete Reaction. The reaction may be slow under the current conditions.

    • Solution: Monitor the reaction over time using techniques like TLC or GC to determine if it has stalled.[12] If so, consider increasing the temperature or reaction time.

Problem: The reaction shows poor selectivity or multiple side products.

  • Possible Cause: Solvent Influence on Reaction Pathway. The solvent can alter the stability of intermediates or transition states, leading to different product ratios.[13]

    • Solution: Optimize the solvent to favor the desired reaction pathway. For example, in a study on trifluoromethylation, acetonitrile provided a much higher E/Z product ratio (99:1) compared to methanol (>95:5).[3] Screening solvents is the most effective way to address this issue. Aromatic solvents with electron-withdrawing groups (e.g., PhNO₂, PhCF₃) can sometimes be viable alternatives to chlorinated solvents for tuning selectivity.[13]

Data Presentation: Solvent Effects

Quantitative data is crucial for making informed decisions on solvent selection. The tables below summarize key solvent properties and their observed effects on a representative reaction.

Table 1: Qualitative Solubility of Iron(II) Tetrafluoroborate in Common Laboratory Solvents

SolventSolvent ClassPolarity (Dielectric Const.)Observed SolubilityCitation
WaterProtic80.1High (for hexahydrate)[6][7]
Acetonitrile (MeCN)Polar Aprotic37.5Good[3][8][14]
Methanol (MeOH)Protic32.7Good[3][14]
Ethanol (EtOH)Protic24.5Moderate to Good[5]
AcetonePolar Aprotic20.7Moderate[8]
Dichloromethane (DCM)Halogenated9.1Low to Moderate[14]
ChloroformHalogenated4.8Low to Moderate[8]
Tetrahydrofuran (THF)Ethereal7.6Low[11]

Table 2: Example of Solvent Influence on an Iron(II)-Catalyzed Trifluoromethylation Reaction

Reaction: Trifluoromethylation of Potassium Styryltrifluoroborate. Data adapted from literature.[3]

SolventCatalystYield (%)E/Z Ratio
Methanol (MeOH)FeCl₂ (10 mol%)77>95:5
Acetonitrile (MeCN)FeCl₂ (10 mol%)8898:2
Acetonitrile (MeCN)FeCl₂ (10 mol%)*8699:1

*Conditions further optimized by using the trifluoromethylating agent as the limiting reagent.

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening in an Iron(II) Tetrafluoroborate-Catalyzed Reaction

This protocol outlines a parallel screening approach to efficiently identify the optimal solvent for a new reaction.

1. Preparation: a. Prepare a stock solution of your primary substrate in a solvent that dissolves it well and is easily removed (e.g., Dichloromethane or Ethyl Acetate). b. Weigh Iron(II) tetrafluoroborate hexahydrate (e.g., 10 mol%) and any other solid reagents (e.g., ligands, additives) directly into a series of identical reaction vials equipped with stir bars. c. Prepare vials for each solvent to be tested (e.g., Acetonitrile, THF, Dichloromethane, Methanol, Toluene).

2. Reaction Setup: a. To each vial, add the desired volume of the screening solvent (e.g., 0.5 mL). b. Stir the mixtures for 5-10 minutes to allow the catalyst to dissolve as much as possible. Note any insolubility. c. Add the secondary substrate (e.g., liquid reagent) to each vial via syringe. d. Using a microsyringe, add a precise amount of the substrate stock solution to each vial to initiate the reactions simultaneously. e. Seal the vials and place them in a temperature-controlled reaction block. Begin stirring at the desired temperature.

3. Monitoring and Analysis: a. After the designated reaction time (e.g., 24 hours), take a small aliquot from each reaction mixture. b. Quench the aliquot by diluting it into a suitable solvent (e.g., ethyl acetate) and filtering through a small plug of silica (B1680970) gel to remove the iron catalyst. c. Analyze the crude reaction mixture by a suitable method (e.g., GC-MS, LC-MS, or ¹H NMR with an internal standard) to determine the conversion of starting material and the relative yield of the desired product.

4. Interpretation: a. Compare the results from all solvents. b. The solvent that provides the highest conversion and yield with the best selectivity is the optimal choice for further optimization (e.g., concentration, temperature).

Visualizations

The following diagrams illustrate logical workflows for solvent selection and reaction troubleshooting.

Solvent_Selection_Workflow start Start: Define Reaction check_lit Literature Search: Similar Fe(II) Reactions start->check_lit check_sol Check Substrate Solubility start->check_sol select_initial Select Initial Solvents: - Acetonitrile (Primary) - Methanol/Ethanol - DCM / THF check_lit->select_initial check_sol->select_initial run_screen Perform Parallel Solvent Screen select_initial->run_screen analyze Analyze Results: Yield, Selectivity, Solubility run_screen->analyze result_good Acceptable Result? analyze->result_good result_good->select_initial No, Re-evaluate Solvent Choice optimize Optimize Other Parameters: Concentration, Temperature result_good->optimize Yes end End: Final Protocol optimize->end

Caption: Workflow for selecting an optimal solvent for Fe(BF₄)₂ reactions.

Troubleshooting_Workflow start Problem: Low Reaction Yield q1 Is the catalyst fully dissolved? start->q1 sol1 Change to a more polar solvent (e.g., MeCN). Consider a stock solution. q1->sol1 No q2 Are reagents pure and anhydrous? q1->q2 Yes sol1->q2 sol2 Use freshly purified reagents and dry solvents. q2->sol2 No q3 Is selectivity poor? q2->q3 Yes sol2->q3 sol3 Perform solvent screen. Test aprotic vs. protic and coordinating vs. non- coordinating solvents. q3->sol3 Yes optimize Re-run reaction under optimized conditions. q3->optimize No sol3->optimize

Caption: Decision tree for troubleshooting low-yield Fe(BF₄)₂ reactions.

References

Technical Support Center: Iron(II) Tetrafluoroborate Hexahydrate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iron(II) tetrafluoroborate (B81430) hexahydrate ([Fe(BF₄)₂·6H₂O]) in solution.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of Iron(II) tetrafluoroborate hexahydrate in solution?

A1: this compound is susceptible to oxidation in solution, where Iron(II) is converted to Iron(III). This process is accelerated by exposure to air (oxygen), neutral or alkaline pH, and light.[1][2] Aqueous solutions are typically pale green; a change to yellow or brown indicates oxidation.[1][3] For extended stability, solutions should be prepared fresh, kept in a tightly sealed container, protected from light, and ideally under an inert atmosphere (e.g., nitrogen or argon).[4]

Q2: What solvents are recommended for dissolving this compound?

A2: this compound is soluble in polar solvents, with water being the most common.[5] Its hydrated form contributes to its stability in aqueous solutions.[6] It can also be used in organic solvents such as acetonitrile (B52724) and methanol (B129727) for specific reactions, though stability in these solvents may be more limited and should be assessed for each application.

Q3: How can I improve the stability of my aqueous this compound solution?

A3: To enhance stability and prevent oxidation, aqueous solutions should be acidified.[1][2][4][7] Adding a small amount of a non-coordinating acid, such as tetrafluoroboric acid (HBF₄) or sulfuric acid (H₂SO₄), can lower the pH and significantly slow the oxidation of Fe(II) to Fe(III).[2][4] The formation of insoluble iron(III) hydroxide (B78521) is suppressed in acidic conditions.[2][7]

Q4: My solution of this compound has changed color. What does this indicate?

A4: A color change from the expected pale green to yellow, orange, or brown is a strong indicator of oxidation from Iron(II) to Iron(III).[1][3] If a reddish-brown precipitate forms, it is likely iron(III) hydroxide, which is insoluble in water.[2][3]

Q5: Can I use a discolored (oxidized) solution of this compound for my experiment?

A5: It is generally not recommended. The presence of Iron(III) can interfere with reactions where the catalytic or stoichiometric properties of Iron(II) are critical. For applications requiring high purity Iron(II), a freshly prepared, clear, pale green solution should be used.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Solution turns yellow/brown upon dissolution or shortly after. Oxidation of Fe(II) to Fe(III) due to exposure to atmospheric oxygen. The solvent may not be deoxygenated, or the pH may be too high (neutral or alkaline).[2][4]Prepare the solution using deoxygenated solvents (e.g., by sparging with nitrogen or argon for 15-30 minutes).[4] Ensure the solution is slightly acidic by adding a small amount of a suitable acid (e.g., HBF₄ or H₂SO₄).[2][4]
A precipitate forms in the solution over time. Formation of insoluble iron(III) hydroxide due to oxidation and subsequent hydrolysis, especially in neutral or near-neutral aqueous solutions.[2][3][8]Acidify the solution to a pH below 3 to keep iron species dissolved.[9] If the precipitate has already formed, it may not be possible to fully reverse the process while maintaining the desired Fe(II) concentration. It is best to discard the solution and prepare a fresh, acidified one.
Inconsistent experimental results (e.g., low catalytic activity). Degradation of the this compound solution, leading to a lower effective concentration of the active Fe(II) species.Prepare fresh solutions for each experiment or set of experiments. Assess the concentration of Fe(II) in the stock solution before use, for example, by titration or UV-Vis spectroscopy with a chelating agent.
Solution appears cloudy or hazy. This could be due to the formation of finely dispersed iron(III) hydroxide or other insoluble species. It may also indicate that the compound has not fully dissolved.Ensure complete dissolution by gentle agitation. If cloudiness persists and develops over time, it is likely due to degradation. Follow the recommendations for preventing oxidation and precipitation.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution of this compound
  • Deoxygenate the Solvent: Take a suitable volume of deionized water and sparge with an inert gas (e.g., high-purity nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.

  • Acidification: To the deoxygenated water, add a sufficient amount of a non-coordinating acid to achieve a pH between 2 and 3. For example, add a small volume of dilute sulfuric acid or tetrafluoroboric acid.

  • Dissolution: Weigh the required amount of this compound in a clean, dry container. Under a gentle stream of inert gas, add the acidified, deoxygenated water to the solid.

  • Mixing: Gently stir the solution until the solid is completely dissolved. Avoid vigorous vortexing which can reintroduce air.

  • Storage: Transfer the solution to a clean, airtight container, such as a sealed vial or bottle with a septum. Flush the headspace with inert gas before sealing. Store in a cool, dark place. For best results, use the solution on the day of preparation.

Protocol 2: Assessing Solution Stability using UV-Vis Spectrophotometry

This protocol provides a method to indirectly monitor the oxidation of Fe(II) to Fe(III) by quantifying the Fe(II) concentration.

  • Preparation of Reagents:

    • Iron(II) tetrafluoroborate solution: Prepare as described in Protocol 1.

    • 1,10-Phenanthroline (B135089) solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline in 100 mL of deionized water. Gentle warming may be required.

    • Hydroxylamine (B1172632) hydrochloride solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. This is used to reduce any Fe(III) to Fe(II) for total iron determination if desired.

    • Sodium acetate (B1210297) buffer (1 M, pH ~4.5): Prepare by dissolving sodium acetate in deionized water and adjusting the pH with acetic acid.

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the acidified, deoxygenated water.

    • To a known volume of each standard, add the 1,10-phenanthroline solution and the sodium acetate buffer. A stable orange-red complex will form with Fe(II).

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax), typically around 510 nm.

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Sample Analysis:

    • At desired time points (e.g., 0, 1, 3, 6, 24 hours after preparation), take an aliquot of your this compound stock solution.

    • Treat the aliquot with 1,10-phenanthroline and sodium acetate buffer in the same manner as the standards.

    • Measure the absorbance at the λmax.

    • Use the calibration curve to determine the concentration of Fe(II) remaining in the solution at each time point. A decrease in concentration over time indicates degradation.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Iron(II) Tetrafluoroborate Solutions start Experiment Start prep_solution Prepare Fe(BF₄)₂·6H₂O Solution start->prep_solution observe_color Observe Solution Appearance prep_solution->observe_color is_green Pale Green & Clear? observe_color->is_green Yes is_discolored Yellow/Brown or Precipitate? observe_color->is_discolored No proceed Proceed with Experiment is_green->proceed end Experiment Complete / Restart proceed->end cause_analysis Analyze Potential Causes is_discolored->cause_analysis is_oxidized Oxidation Suspected? cause_analysis->is_oxidized Color Change is_precipitated Precipitation Observed? cause_analysis->is_precipitated Solid Formation remedy_oxidation Action: Prepare Fresh Solution - Use deoxygenated solvent - Acidify the solution - Work under inert atmosphere is_oxidized->remedy_oxidation remedy_oxidation->end remedy_precipitate Action: Prepare Fresh Solution - Ensure pH is acidic (<3) - Check for incompatible reagents is_precipitated->remedy_precipitate remedy_precipitate->end

Caption: Troubleshooting workflow for identifying and addressing common issues with Iron(II) tetrafluoroborate solutions.

Stability_Assessment_Workflow Workflow for Assessing Solution Stability start Start Stability Assessment prep_solution Prepare Stabilized Fe(II) Solution (Protocol 1) start->prep_solution prep_standards Prepare Calibration Standards start->prep_standards time_points Take Aliquots at t=0, t=1, t=x... prep_solution->time_points create_curve Generate UV-Vis Calibration Curve (Fe(II)-Phenanthroline Complex) prep_standards->create_curve analyze_samples Analyze Aliquots with UV-Vis (Protocol 2) create_curve->analyze_samples time_points->analyze_samples determine_conc Determine Fe(II) Concentration from Calibration Curve analyze_samples->determine_conc plot_data Plot [Fe(II)] vs. Time determine_conc->plot_data assess_stability Assess Stability / Determine Shelf-Life plot_data->assess_stability

References

removing iron catalyst residue from reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing iron catalyst residues from reaction mixtures.

Troubleshooting Guides

This section provides solutions to common problems encountered during the removal of iron catalysts.

Issue 1: Incomplete removal of a heterogeneous iron catalyst by simple filtration.

  • Question: I have filtered my reaction mixture, but I suspect that fine particles of my solid-supported iron catalyst have passed through the filter paper, resulting in contamination of my product. What should I do?

  • Possible Causes:

    • The filter paper has too large a pore size for the catalyst particles.

    • The catalyst is friable and has broken down into smaller particles during the reaction.

    • The catalyst is partially soluble in the reaction solvent.

  • Solutions:

    • Use of a finer filter medium: Filter the reaction mixture through a pad of Celite® or a membrane filter (e.g., 0.45 µm or 0.22 µm pore size) to trap very fine particles.

    • Centrifugation: Centrifuge the reaction mixture to pellet the catalyst particles before decanting the supernatant. This can be followed by filtration for more complete removal.

    • Solvent selection: If partial solubility is suspected, consider washing the isolated product with a solvent in which the catalyst is insoluble but the product is soluble.

Issue 2: Difficulty in removing a homogeneous iron catalyst with an aqueous workup.

  • Question: I have performed an aqueous wash to remove my iron(III) chloride catalyst, but the organic layer remains colored, and analysis shows significant iron content. Why is this happening and how can I improve the removal?

  • Possible Causes:

    • Formation of stable iron complexes: Your product or other components in the reaction mixture may be acting as ligands, forming a neutral, organic-soluble complex with the iron.

    • Insufficient washing: The number of aqueous washes may be insufficient to fully extract the iron salts.

    • pH of the aqueous wash: The pH of the wash solution may not be optimal for partitioning the iron into the aqueous phase.

  • Solutions:

    • Acidic Wash: Wash the organic layer with a dilute acidic solution (e.g., 1 M HCl). This can help to break up iron complexes and protonate any basic ligands, making the iron salt more water-soluble.

    • Basic Wash: In some cases, a basic wash (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) can precipitate the iron as iron hydroxide, which can then be removed by filtration.[1] Be cautious, as this may affect acid-sensitive functional groups on your product.

    • Use of a Chelating Agent: Add an aqueous solution of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the workup. EDTA forms a very stable, water-soluble complex with iron, facilitating its removal into the aqueous phase.

    • Increased Number of Washes: Increase the number of extractions with the chosen aqueous solution.

Issue 3: My product is water-soluble, making aqueous workup for iron catalyst removal problematic.

  • Question: My desired product has significant water solubility. How can I remove a homogeneous iron catalyst without significant product loss during an aqueous extraction?

  • Solutions:

    • Precipitation: Attempt to precipitate the iron catalyst from the organic reaction mixture. For example, changing the solvent to one in which the iron salt is insoluble may cause it to crash out, allowing for removal by filtration.

    • Solid-Supported Scavengers: Use a solid-supported scavenger resin. These are functionalized polymers that can selectively bind to the metal catalyst. The resin-catalyst complex can then be easily filtered off. Common types include:

      • Ion-Exchange Resins: Cation exchange resins can be effective at scavenging positively charged iron species.[1]

      • Chelating Resins: Resins functionalized with chelating groups (e.g., iminodiacetic acid) show high affinity for metal ions.

    • Silica (B1680970) Gel Chromatography: In many cases, residual iron can be removed during purification by column chromatography on silica gel. The polar iron salts will often adhere strongly to the silica.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing iron catalyst residues?

A1: The choice of method depends on whether the catalyst is homogeneous (dissolved) or heterogeneous (solid).

  • For heterogeneous catalysts:

    • Filtration: The most straightforward method. Using a filter aid like Celite® can improve the removal of fine particles.

    • Magnetic Separation: If the catalyst is magnetic (e.g., iron oxide nanoparticles), it can be easily removed with a strong external magnet.[2]

    • Centrifugation: Useful for pelleting fine catalyst particles before decanting the solution.

  • For homogeneous catalysts:

    • Aqueous Extraction (Workup): Washing the reaction mixture with water or an aqueous solution (acidic, basic, or containing a chelating agent) to partition the iron salt into the aqueous phase.[3]

    • Precipitation: Changing the solvent to induce precipitation of the iron catalyst, followed by filtration.

    • Scavenging: Using solid-supported scavengers like ion-exchange or chelating resins to bind the iron, which is then removed by filtration.

    • Chromatography: Purification of the product by column chromatography often effectively removes residual metal catalysts.

Q2: How can I determine the amount of residual iron in my product?

A2: Several analytical techniques can be used to quantify residual iron content:

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): A highly sensitive technique capable of detecting trace and ultra-trace levels of metals.

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): Suitable for detecting low to moderate levels of iron.

  • Atomic Absorption Spectroscopy (AAS): A well-established technique for quantifying metal content.

Q3: What are the acceptable limits for iron residues in pharmaceutical products?

A3: Regulatory authorities generally consider iron to have a lower safety concern compared to many other transition metals. The acceptable limit for residual iron in drug substances is typically around 1300 ppm.[4][5] This is significantly higher than the limits for metals like palladium, which are often in the range of ≤10 ppm.[4][5]

Data on Iron Catalyst Removal

The following table summarizes the acceptable limits of residual iron in pharmaceutical products.

Metal CatalystAcceptable Limit in Drug Substances (ppm)Source
Iron (Fe)1300[4][5]
Palladium (Pd)≤10[4][5]
Other Noble Metals≤10[4][5]

Experimental Protocols

Protocol 1: Removal of a Homogeneous Iron Catalyst using Aqueous Workup

  • Quench the Reaction: Once the reaction is complete, cool the mixture to room temperature. If necessary, quench any reactive reagents according to standard procedures.

  • Solvent Addition: If the reaction solvent is miscible with water, dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the mixture to a separatory funnel. Add an equal volume of deionized water and shake vigorously. Allow the layers to separate and drain the aqueous layer.

  • Acidic/Basic/Chelating Wash (if necessary): If a single water wash is insufficient, repeat the extraction with a suitable aqueous solution:

    • Acidic Wash: 1 M HCl

    • Basic Wash: Saturated NaHCO₃

    • Chelating Wash: 0.5 M EDTA solution

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

Protocol 2: Removal of a Homogeneous Iron Catalyst using a Scavenger Resin

  • Select the Appropriate Resin: Choose an ion-exchange or chelating resin based on the nature of the iron catalyst and the reaction solvent.

  • Prepare the Resin: Pre-swell the resin in the reaction solvent if required, following the manufacturer's instructions.

  • Add Resin to the Reaction Mixture: Add the scavenger resin to the completed reaction mixture. A typical loading is 5-10 equivalents of the resin's functional group relative to the amount of iron.

  • Agitation: Stir the mixture at room temperature or a slightly elevated temperature for a period of 1 to 24 hours. The optimal time should be determined empirically.

  • Monitor Removal: Periodically take a small aliquot of the solution (filtering out the resin) and analyze for residual iron content.

  • Filtration: Once the desired level of iron removal is achieved, filter the mixture to remove the resin.

  • Wash and Concentrate: Wash the resin with fresh solvent to recover any adsorbed product. Combine the filtrate and washings, and remove the solvent under reduced pressure.

Visualizing Workflows

catalyst_removal_decision_tree start Start: Reaction Complete catalyst_type What is the nature of the iron catalyst? start->catalyst_type heterogeneous Heterogeneous (Solid) catalyst_type->heterogeneous Solid homogeneous Homogeneous (Dissolved) catalyst_type->homogeneous Dissolved magnetic Is the catalyst magnetic? heterogeneous->magnetic product_solubility Is the product water-soluble? homogeneous->product_solubility yes_magnetic Yes magnetic->yes_magnetic no_magnetic No magnetic->no_magnetic magnetic_separation Use Magnetic Separation yes_magnetic->magnetic_separation filtration Filtration (consider Celite®) no_magnetic->filtration yes_soluble Yes product_solubility->yes_soluble no_soluble No product_solubility->no_soluble scavenger Use Scavenger Resin or Precipitation yes_soluble->scavenger aqueous_workup Perform Aqueous Workup no_soluble->aqueous_workup

Caption: Decision tree for selecting an iron catalyst removal method.

troubleshooting_workflow start Start: Initial Removal Method Fails analyze Analyze for Residual Iron (e.g., ICP-MS) start->analyze high_iron High Iron Content Confirmed analyze->high_iron reassess Re-evaluate Catalyst & Product Properties high_iron->reassess complexation Suspect Product-Catalyst Complexation? reassess->complexation yes_complex Yes complexation->yes_complex no_complex No complexation->no_complex chelating_agent Use Chelating Agent (e.g., EDTA) in Workup yes_complex->chelating_agent scavenger_resin Try a Different Removal Method (e.g., Scavenger Resin) no_complex->scavenger_resin chromatography Purify via Column Chromatography chelating_agent->chromatography scavenger_resin->chromatography end End: Product Purified chromatography->end

Caption: Troubleshooting workflow for failed iron catalyst removal.

References

Technical Support Center: Troubleshooting Low Catalytic Activity of Iron(II) Tetrafluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals using Iron(II) tetrafluoroborate (B81430) as a catalyst. It provides a comprehensive resource for troubleshooting common issues related to low catalytic activity in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

My reaction catalyzed by Iron(II) tetrafluoroborate is sluggish or not proceeding. What are the common causes?

Low catalytic activity of Iron(II) tetrafluoroborate can stem from several factors. The most common culprits are:

  • Catalyst Quality and Integrity:

    • Oxidation: The active Fe(II) species can oxidize to the less active Fe(III) state, especially with improper handling or storage.

    • Hydrolysis: The tetrafluoroborate anion (BF₄⁻) is susceptible to hydrolysis, which can alter the catalyst's properties and the reaction environment.

    • Impurities: The presence of inherent impurities in the catalyst can negatively impact its performance.

  • Reaction Conditions:

    • Solvent and Substrate Purity: Contaminants in the solvent or substrates can act as catalyst poisons.

    • Atmosphere: The presence of oxygen or moisture in the reaction atmosphere can lead to catalyst deactivation through oxidation and hydrolysis.

How can I assess the quality of my Iron(II) tetrafluoroborate catalyst?

A visual inspection is the first step. Fresh, active Iron(II) tetrafluoroborate hexahydrate should be light green crystals.[1][2] A brownish or yellowish tint may indicate the presence of Fe(III) impurities due to oxidation.

For a more quantitative assessment, you can perform a benchmark reaction or analytical tests:

  • Benchmark Reaction: The transfer hydrogenation of an aldehyde, such as 4-chlorobenzaldehyde, is a reliable test of catalytic activity. A detailed protocol is provided in the "Experimental Protocols" section.

  • Analytical Testing: The ratio of Fe(II) to Fe(III) can be determined using UV-Vis spectroscopy with a complexing agent like 1,10-phenanthroline.

What are the best practices for handling and storing Iron(II) tetrafluoroborate to maintain its activity?

Proper handling and storage are crucial for preserving the catalytic activity of Iron(II) tetrafluoroborate.

ParameterRecommendationRationale
Atmosphere Store and handle under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation of Fe(II) to Fe(III).
Moisture Keep in a tightly sealed container in a dry environment.Minimizes hydrolysis of the tetrafluoroborate anion.
Temperature Store in a cool, well-ventilated area.[3]Reduces the rate of potential degradation pathways.
Container Use the original, tightly sealed packaging.[3]Ensures a clean and dry storage environment.

I suspect my catalyst has been poisoned. What are common poisons for iron-catalyzed reactions?

Catalyst poisons are substances that bind to the active sites of the catalyst, reducing its efficiency.[4] For iron-catalyzed hydrogenation and transfer hydrogenation reactions, common poisons include:

  • Sulfur Compounds: Thiols, thioethers, and other sulfur-containing molecules are notorious for poisoning metal catalysts.[5]

  • Strongly Coordinating Ligands: Molecules with strong coordinating atoms, such as nitrogen (e.g., pyridine) or phosphorus (e.g., phosphines not intended as ligands), can bind tightly to the iron center and inhibit catalysis.[6]

  • Carbon Monoxide: CO can bind strongly to metal centers and block active sites.[5]

  • Halides: Certain halide ions can interfere with the catalytic cycle.[4]

Can a deactivated Iron(II) tetrafluoroborate catalyst be regenerated or purified?

Yes, in many cases, the catalyst can be purified to remove Fe(III) impurities or regenerated.

  • Purification: Recrystallization can be an effective method to remove oxidized iron species and other impurities. A general protocol is provided below.

  • Regeneration: If the primary deactivation mechanism is oxidation, the Fe(III) can be chemically reduced back to Fe(II). This is a more advanced procedure and should be approached with caution.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low catalytic activity.

troubleshooting_workflow Troubleshooting Low Catalytic Activity start Low Catalytic Activity Observed check_catalyst Assess Catalyst Quality: - Visual Inspection (color) - Check Storage/Handling History start->check_catalyst check_reaction Review Reaction Setup: - Purity of Substrates/Solvent - Inert Atmosphere Maintained? start->check_reaction benchmark_test Perform Benchmark Reaction (e.g., Transfer Hydrogenation) check_catalyst->benchmark_test analyze_fe_ratio Analyze Fe(II)/Fe(III) Ratio (e.g., UV-Vis with Phenanthroline) check_catalyst->analyze_fe_ratio purify_reagents Purify Solvents and Substrates check_reaction->purify_reagents optimize_conditions Optimize Reaction Conditions: - Temperature - Concentration - Degassing check_reaction->optimize_conditions activity_ok Activity Matches Benchmark? benchmark_test->activity_ok fe_ratio_ok High Fe(II) Content? analyze_fe_ratio->fe_ratio_ok activity_ok->check_reaction Yes activity_ok->fe_ratio_ok No success Problem Resolved activity_ok->success Yes fe_ratio_ok->check_reaction Yes purify_catalyst Purify Catalyst (e.g., Recrystallization) fe_ratio_ok->purify_catalyst No new_catalyst Source Fresh Catalyst fe_ratio_ok->new_catalyst Yes purify_reagents->success optimize_conditions->success purify_catalyst->success deactivation_pathways Catalyst Deactivation Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_poisoning Poisoning active_catalyst Active Catalyst Fe(II)(BF₄)₂ inactive_fe3 Inactive/Less Active Fe(III) Species active_catalyst->inactive_fe3 O₂ (Air) hydrolyzed_species Hydrolyzed Species (e.g., Fe-OH, HF) active_catalyst->hydrolyzed_species H₂O (Moisture) poisoned_catalyst Poisoned Catalyst [Fe(II)-Poison] active_catalyst->poisoned_catalyst Impurities (S, N, P, etc.)

References

effect of water content on ferrous tetrafluoroborate hexahydrate activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ferrous tetrafluoroborate (B81430) hexahydrate. The information focuses on the critical aspect of water content and its impact on the catalytic activity of this reagent.

Troubleshooting Guide

Researchers may encounter variability in catalytic performance when using ferrous tetrafluoroborate hexahydrate due to its hygroscopic nature. The following guide addresses common issues and provides systematic troubleshooting steps.

Issue Potential Cause Troubleshooting Steps
Inconsistent Reaction Yields or Rates Variable Water Content in the Catalyst: Ferrous tetrafluoroborate hexahydrate is hygroscopic and can absorb atmospheric moisture, altering the number of coordinated water molecules. This variation in hydration state can directly impact its Lewis acidity and, consequently, its catalytic activity.1. Quantify Water Content: Determine the precise water content of your ferrous tetrafluoroborate hexahydrate batch using Karl Fischer titration (see Experimental Protocols). 2. Standardize Catalyst Pre-treatment: Before each reaction, dry the catalyst under vacuum at a controlled temperature to achieve a consistent hydration state. Monitor the water content of a sample post-drying to validate the procedure. 3. Use Anhydrous Conditions: If the reaction is sensitive to water, consider preparing or purchasing the anhydrous form of ferrous tetrafluoroborate and handle it under an inert atmosphere (e.g., in a glovebox).
Low or No Catalytic Activity Excess Water Content: The presence of excess water can coordinate to the iron(II) center, reducing its availability to act as a Lewis acid and activate the substrate. Some Lewis acids can also be deactivated or even turn into Brønsted acids in the presence of water.[1]1. Verify Catalyst Hydration State: Use Karl Fischer titration to confirm the water content is within the expected range for the hexahydrate (approximately 32% by mass). 2. Dry the Catalyst: If the water content is high, dry the catalyst under vacuum. 3. Check Solvent and Reagent Purity: Ensure all solvents and other reagents are anhydrous, as they can be a source of water contamination.
Formation of Unexpected Byproducts Altered Reaction Pathway: The presence of water can sometimes alter the reaction mechanism, leading to different products. Water can act as a nucleophile or a proton source/sink, competing with the desired reaction pathway.1. Analyze Reaction Mixture Thoroughly: Use techniques like NMR or GC-MS to identify the byproducts. This can provide clues about the alternative reaction pathway. 2. Control Water Content Rigorously: Repeat the reaction with a catalyst of known water content under strictly anhydrous conditions to see if the byproduct formation is suppressed.
Poor Reproducibility Between Batches Batch-to-Batch Variation in Water Content: Different batches of ferrous tetrafluoroborate hexahydrate from suppliers may have slight differences in their water content, even if sold as the hexahydrate.1. Characterize Each New Batch: Perform Karl Fischer titration on each new bottle of the catalyst to establish its specific water content. 2. Adjust Catalyst Loading: Normalize the amount of catalyst used based on the active iron(II) content, calculated from the measured water content, to ensure consistent molar equivalents of the active catalyst in each reaction.

Frequently Asked Questions (FAQs)

Q1: What is the expected water content of ferrous tetrafluoroborate hexahydrate?

A1: The theoretical water content of pure ferrous tetrafluoroborate hexahydrate (Fe(BF₄)₂·6H₂O) is approximately 32.0%. However, due to its hygroscopic nature, the actual water content can vary. It is crucial to determine the water content of your specific batch for accurate and reproducible results.

Q2: How does water content affect the Lewis acidity of ferrous tetrafluoroborate?

A2: Water molecules are Lewis bases and can coordinate to the iron(II) center. An increase in the number of coordinated water molecules can decrease the Lewis acidity of the iron center by reducing its ability to accept electrons from the substrate. This, in turn, can lead to a decrease in catalytic activity. In some cases, hydrated metal salts can act as Brønsted acids in solution.[1]

Q3: Can I use the anhydrous form of ferrous tetrafluoroborate?

A3: Yes, the anhydrous form of ferrous tetrafluoroborate is available and can be used in reactions that are highly sensitive to water.[2] However, it is extremely hygroscopic and must be handled and stored under a strictly inert atmosphere to prevent hydration.

Q4: How should I store ferrous tetrafluoroborate hexahydrate?

A4: To minimize changes in water content, ferrous tetrafluoroborate hexahydrate should be stored in a tightly sealed container in a desiccator or a dry box.

Q5: What is the visual appearance of ferrous tetrafluoroborate hexahydrate and does it change with hydration state?

A5: Ferrous tetrafluoroborate hexahydrate typically appears as light green crystals. While significant dehydration or over-hydration might lead to slight changes in color or texture, visual inspection is not a reliable method for determining the precise water content.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol outlines the procedure for quantifying the water content in a sample of ferrous tetrafluoroborate hexahydrate.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Karl Fischer reagent (e.g., Hydranal™-Composite 5)

  • Anhydrous methanol

  • Ferrous tetrafluoroborate hexahydrate sample

  • Analytical balance

Procedure:

  • Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated with the Karl Fischer reagent to eliminate any residual moisture.

  • Sample Preparation: Accurately weigh approximately 100-200 mg of the ferrous tetrafluoroborate hexahydrate sample into a dry, tared weighing boat.

  • Titration: Quickly transfer the sample into the titration vessel containing anhydrous methanol. The sample should dissolve to release the water of hydration.

  • Endpoint Detection: The titration will proceed automatically until the endpoint is reached, which is typically detected electrochemically.

  • Calculation: The instrument's software will calculate the percentage of water in the sample based on the volume of titrant consumed and its known water equivalence factor.

  • Replicates: Perform the measurement in triplicate to ensure accuracy and precision.

Protocol 2: Assessment of Catalytic Activity in a Lewis Acid-Catalyzed Aldol (B89426) Reaction

This protocol provides a method to evaluate the catalytic activity of ferrous tetrafluoroborate hexahydrate with varying water content by monitoring the progress of a model aldol reaction.

Materials:

  • Ferrous tetrafluoroborate hexahydrate (with known water content)

  • Benzaldehyde (B42025) (freshly distilled)

  • Acetophenone (B1666503)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Reaction vials, magnetic stirrer, and inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for reaction monitoring

Procedure:

  • Catalyst Preparation: Prepare samples of ferrous tetrafluoroborate with different, known water contents (e.g., as-received hexahydrate, partially dried, and rigorously dried).

  • Reaction Setup: In a glovebox or under an inert atmosphere, add a magnetic stir bar to a reaction vial.

  • Add ferrous tetrafluoroborate (e.g., 5 mol% based on the active iron content) to the vial.

  • Add anhydrous DCM (e.g., 2 mL).

  • Add benzaldehyde (e.g., 1 mmol).

  • Reaction Initiation: Add acetophenone (e.g., 1.2 mmol) to the reaction mixture to start the reaction.

  • Reaction Monitoring: At specific time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture, quench it with a suitable reagent (e.g., saturated sodium bicarbonate solution), and extract the organic components.

  • Analysis: Analyze the quenched aliquots by GC or HPLC to determine the conversion of benzaldehyde and the yield of the aldol product.

  • Data Comparison: Plot the reaction yield versus time for each catalyst sample with different water content. This will provide a quantitative comparison of their catalytic activities.

Visualizations

Logical Workflow for Troubleshooting Inconsistent Catalytic Activity

Troubleshooting_Workflow Troubleshooting Inconsistent Activity start Inconsistent Reaction Results check_water Quantify Water Content (Karl Fischer Titration) start->check_water is_variable Is Water Content Variable? check_water->is_variable standardize Standardize Catalyst Pre-treatment (Drying) is_variable->standardize Yes check_other Investigate Other Factors (Solvent, Reagents, Temp.) is_variable->check_other No re_evaluate Re-evaluate Reaction standardize->re_evaluate end Consistent Results re_evaluate->end check_other->re_evaluate

Caption: A flowchart for troubleshooting inconsistent results.

Signaling Pathway of a Lewis Acid-Catalyzed Aldol Reaction

Aldol_Reaction_Pathway Lewis Acid-Catalyzed Aldol Reaction cluster_reactants Reactants cluster_activation Activation cluster_reaction Reaction Fe_cat Fe(BF₄)₂·nH₂O (Lewis Acid Catalyst) Activated_Aldehyde Activated Aldehyde-Lewis Acid Complex Fe_cat->Activated_Aldehyde Aldehyde Aldehyde (Electrophile) Aldehyde->Activated_Aldehyde Ketone Ketone (Nucleophile precursor) Enolate Enolate (Nucleophile) Ketone->Enolate (tautomerization) Aldol_Adduct Aldol Adduct Activated_Aldehyde->Aldol_Adduct Enolate->Aldol_Adduct (nucleophilic attack) Aldol_Adduct->Fe_cat (catalyst regeneration)

Caption: Pathway of a ferrous tetrafluoroborate catalyzed aldol reaction.

References

Technical Support Center: Purification of Compounds Synthesized with Iron(II) Tetrafluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with compounds synthesized using Iron(II) tetrafluoroborate (B81430). It offers practical solutions to common purification challenges.

Frequently Asked Questions (FAQs)

QuestionAnswer
1. What are the common impurities in reactions involving Iron(II) tetrafluoroborate? Common impurities include unreacted starting materials, byproducts from side reactions, residual iron salts, and solvents used in the reaction. The weakly coordinating nature of the tetrafluoroborate anion can sometimes lead to the formation of various iron complexes.[1]
2. My final compound is colored. Does this indicate the presence of iron impurities? Not necessarily. While residual iron complexes can impart color (often green to blue for Fe(II) species), many organic compounds and their metal complexes are inherently colored.[2] It is crucial to use analytical techniques like spectroscopy (UV-Vis, NMR) and chromatography to confirm the purity and identify the source of the color.
3. Can I use column chromatography to purify my iron-containing compound? Yes, column chromatography can be a viable method for purifying iron complexes, particularly those that are air and water-stable.[3][4] The choice of stationary phase (e.g., silica (B1680970) gel, alumina, or reversed-phase C18) and eluent system will depend on the polarity and stability of your specific compound.[3] It is advisable to first perform a 2D TLC to check for compound stability on the chosen stationary phase.[3][4]
4. What are the best recrystallization techniques for iron complexes? Several recrystallization techniques can be effective for iron complexes, including slow evaporation, slow cooling of a saturated solution, and vapor diffusion (e.g., using an H-tube with a solvent/anti-solvent system).[5][6][7] The choice of solvent is critical; polar solvents are often good for dissolving the complex, while nonpolar solvents like hexane (B92381) can be used for precipitation.[5]
5. How can I remove residual iron salts from my organic compound? Several methods can be employed to remove residual iron salts: • Aqueous Washes: Washing the organic layer with water or a mild acidic solution can help remove water-soluble iron salts. • Ion Exchange Resins: Weakly basic or strong acid cation exchange resins can be effective in removing iron ions from organic streams.[8][9][10] • Filtration through Silica Gel: Passing a solution of the compound through a short plug of silica gel can sometimes remove polar iron impurities.[11] • Chelating Agents: In some cases, treatment with a chelating agent like EDTA can form a water-soluble iron complex that can be washed away.[10][12]
6. What are the safety precautions for handling Iron(II) tetrafluoroborate? Iron(II) tetrafluoroborate and its hexahydrate form are hazardous.[1][13][14][15] They are harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin burns and eye damage.[1][13][15] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13][16]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of compounds synthesized with Iron(II) tetrafluoroborate.

Problem: Difficulty in Removing Iron Impurities

Symptoms:

  • Persistent color in the final product.

  • Broad signals or paramagnetic effects observed in NMR spectra.

  • Presence of iron detected by analytical techniques (e.g., AAS, ICP-MS).

Possible Causes:

  • Formation of highly stable iron complexes with the product or byproducts.

  • Incomplete removal of iron salts during the work-up procedure.

  • The compound itself is an iron complex.

Solutions:

Caption: Troubleshooting workflow for removing iron impurities.

Problem: Compound Decomposition during Purification

Symptoms:

  • Appearance of new spots on TLC during column chromatography.

  • Color change or precipitation upon solvent evaporation.

  • Low recovery yield after purification.

Possible Causes:

  • Instability of the iron complex on the stationary phase (e.g., silica or alumina).[3]

  • Sensitivity of the compound to air or moisture.

  • Thermal decomposition during solvent removal.

Solutions:

G cluster_investigation Investigation cluster_causes Potential Causes cluster_solutions Solutions start Compound Decomposition Observed check_stability Assess Stability: - 2D TLC for chromatography - Air/moisture sensitivity test start->check_stability recrystallization Consider recrystallization instead of chromatography start->recrystallization stationary_phase Stationary Phase Interaction check_stability->stationary_phase Decomposition on TLC air_moisture Air/Moisture Sensitivity check_stability->air_moisture Decomposition on standing thermal Thermal Instability check_stability->thermal Decomposition on heating change_stationary Use alternative stationary phase (e.g., neutral alumina, cellulose) stationary_phase->change_stationary inert_atmosphere Work under inert atmosphere (N2 or Ar) air_moisture->inert_atmosphere low_temp Use low-temperature techniques (e.g., cold filtration, low-temp evaporation) thermal->low_temp end_node Pure Compound change_stationary->end_node inert_atmosphere->end_node low_temp->end_node recrystallization->end_node

Caption: Decision process for addressing compound decomposition.

Experimental Protocols

General Protocol for Aqueous Work-up to Remove Iron Salts
  • Reaction Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.

  • Solvent Addition: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in which your product is soluble.

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash with an aqueous solution. Options include:

    • Deionized water

    • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

    • Dilute acid (e.g., 1 M HCl), if your compound is stable to acidic conditions.

  • Extraction: Shake the separatory funnel gently to avoid emulsion formation. Allow the layers to separate and discard the aqueous layer.

  • Repeat: Repeat the aqueous wash 2-3 times.

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure.

General Protocol for Recrystallization of an Iron Complex
  • Solvent Selection: Identify a suitable solvent or solvent system. An ideal solvent will dissolve the compound when hot but not when cold. Alternatively, a solvent pair can be used, where the compound is soluble in one solvent (the "solvent") and insoluble in the other (the "anti-solvent").

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Vapor Diffusion: Place a small vial containing a concentrated solution of your compound inside a larger sealed jar containing the anti-solvent. The anti-solvent vapor will slowly diffuse into the vial, inducing crystallization.[5][7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

General Protocol for Column Chromatography
  • Stationary Phase and Eluent Selection: Based on the polarity of your compound (determined by TLC), select an appropriate stationary phase (e.g., silica gel for normal-phase, C18 for reversed-phase) and eluent system.

  • Column Packing: Pack a chromatography column with the chosen stationary phase as a slurry in the eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Add the eluent to the top of the column and collect fractions as the solvent runs through.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

References

Validation & Comparative

A Head-to-Head Battle of Iron Catalysts: Iron(II) Tetrafluoroborate vs. Iron(II) Chloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of catalyst is a critical decision that can significantly impact the efficiency, selectivity, and overall success of a chemical synthesis. In the realm of sustainable and cost-effective catalysis, iron-based catalysts have emerged as a promising alternative to their precious metal counterparts. This guide provides an in-depth, objective comparison of two commonly employed iron(II) catalysts: Iron(II) tetrafluoroborate (B81430) (Fe(BF₄)₂) and Iron(II) chloride (FeCl₂). Supported by experimental data and detailed protocols, this analysis aims to equip researchers with the necessary information to make an informed decision for their specific synthetic challenges.

Iron(II) tetrafluoroborate and Iron(II) chloride are both versatile Lewis acid catalysts used in a variety of organic transformations, including crucial carbon-carbon bond-forming reactions such as cross-coupling and aldol (B89426) reactions. Their performance, however, can vary significantly depending on the reaction type, substrates, and reaction conditions. This guide will delve into their comparative efficacy in these key reaction classes.

At a Glance: Key Differences in Catalytic Performance

Catalyst PropertyIron(II) Tetrafluoroborate (Fe(BF₄)₂)Iron(II) Chloride (FeCl₂)
Lewis Acidity Generally considered a stronger Lewis acid due to the electron-withdrawing nature of the tetrafluoroborate anion.A moderately strong Lewis acid.
Solubility Typically soluble in a wider range of organic solvents.Solubility can be more limited, often favoring polar protic or aprotic solvents.
Anion Coordination The tetrafluoroborate anion is weakly coordinating, which can lead to a more accessible and reactive iron center.The chloride anion is more coordinating, which can sometimes temper the reactivity of the iron center.
Cost & Availability Generally more expensive than Iron(II) chloride.Highly abundant, inexpensive, and readily available.
Hygroscopicity The hexahydrate form is common and can introduce water into reactions, which may be detrimental or beneficial depending on the context. Anhydrous forms are also available.Anhydrous and hydrated forms are readily available. The anhydrous form is highly hygroscopic.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry for the synthesis of biaryl compounds. While palladium has traditionally dominated this field, iron-based catalysts are gaining traction as a more sustainable option.

Table 1: Performance Data for Iron(II) Chloride in Enantioselective Suzuki-Miyaura Coupling

EntryArylborateProductYield (%)[1]Enantiomeric Ratio (er)[1]
14-Methoxyphenylα-(4-Methoxyphenyl)propionic acid tert-butyl ester8885:15
24-Fluorophenylα-(4-Fluorophenyl)propionic acid tert-butyl ester8284:16
33-Chlorophenylα-(3-Chlorophenyl)propionic acid tert-butyl ester8384:16
42-Naphthylα-(2-Naphthyl)propionic acid tert-butyl ester9083:17

Reaction Conditions: FeCl₂ (5 mol%), (R,R)-QuinoxP (6 mol%), lithium arylborate (1.2 equiv), tert-butyl α-bromopropionate (1.0 equiv), MgBr₂ (1.2 equiv), THF, 25 °C, 12 h.*[2]

The data indicates that Iron(II) chloride can be a highly effective catalyst for Suzuki-Miyaura reactions, affording good to excellent yields and moderate to good enantioselectivity when used with a suitable chiral ligand.[1] The choice of ligand is crucial for achieving high performance.

While specific data for a comparable Suzuki-Miyaura reaction catalyzed by Iron(II) tetrafluoroborate is scarce, its stronger Lewis acidity could potentially lead to faster reaction rates. However, the weakly coordinating nature of the tetrafluoroborate anion might also result in different selectivity profiles.

Experimental Protocol: Iron(II) Chloride Catalyzed Enantioselective Suzuki-Miyaura Coupling[1][2]

Materials:

  • Anhydrous Iron(II) chloride (FeCl₂)

  • (R,R)-QuinoxP* ligand

  • Appropriate lithium arylborate

  • tert-Butyl α-bromopropionate

  • Magnesium bromide (MgBr₂)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Argon or Nitrogen atmosphere

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add FeCl₂ (0.05 mmol, 5 mol%) and the chiral ligand (R,R)-QuinoxP* (0.06 mmol, 6 mol%).

  • Add anhydrous THF (2 mL) and stir the mixture for 15 minutes at room temperature to form the catalyst complex.

  • In a separate flask, prepare the lithium arylborate solution by reacting the corresponding arylboronic acid with a suitable lithium base (e.g., n-BuLi) in THF.

  • To the catalyst mixture, add the freshly prepared lithium arylborate solution (1.2 mmol, 1.2 equiv), followed by tert-butyl α-bromopropionate (1.0 mmol, 1.0 equiv) and MgBr₂ (1.2 mmol, 1.2 equiv).

  • Stir the reaction mixture at 25 °C for 12 hours.

  • Upon completion (monitored by TLC or GC-MS), quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired α-arylpropionic acid tert-butyl ester.

Proposed Catalytic Cycle for Iron-Catalyzed Suzuki-Miyaura Coupling

The mechanism of iron-catalyzed cross-coupling reactions is complex and can vary depending on the specific catalyst, ligands, and substrates used. A plausible catalytic cycle for the Suzuki-Miyaura reaction catalyzed by an iron(II) halide is depicted below.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Fe(II)X2L2 Fe(II)X2L2 Fe(II)(R)XL2 Fe(II)(R)XL2 Fe(II)X2L2->Fe(II)(R)XL2 Transmetalation R-B(OR)2 R-B(OR)2 R-B(OR)2->Fe(II)(R)XL2 R'-X' R'-X' Fe(III)(R)(X')XL2 Fe(III)(R)(X')XL2 R'-X'->Fe(III)(R)(X')XL2 R-R' R-R' Fe(II)(R)XL2->Fe(III)(R)(X')XL2 Oxidative Addition Fe(III)(R)(X')XL2->R-R' Fe(I)L2 Fe(I)L2 Fe(III)(R)(X')XL2->Fe(I)L2 Reductive Elimination Fe(I)L2->Fe(II)X2L2 Reaction with R'-X'

Caption: Proposed catalytic cycle for the iron-catalyzed Suzuki-Miyaura cross-coupling reaction.

Performance in Aldol Reactions

The aldol reaction is a fundamental C-C bond-forming reaction that creates β-hydroxy carbonyl compounds, which are valuable building blocks in organic synthesis. Lewis acids are often employed to catalyze this reaction by activating the carbonyl electrophile.

Here, the difference in Lewis acidity between Iron(II) tetrafluoroborate and Iron(II) chloride is expected to play a more pronounced role. A study on iron oxyhalides as Fenton catalysts provides a useful comparison of the Lewis acidity of iron centers coordinated to fluoride (B91410) versus chloride. The total Lewis acidity for the iron oxyfluoride (FeOF) was found to be significantly higher (3.037 mmol g⁻¹) than that of the iron oxychloride (FeOCl) (1.068 mmol g⁻¹).[3] This suggests that the iron center in Iron(II) tetrafluoroborate is likely more Lewis acidic than in Iron(II) chloride.

A more Lewis acidic catalyst generally leads to greater activation of the carbonyl group, potentially resulting in faster reaction rates and higher yields in aldol reactions.

Table 2: Hypothetical Comparative Data for an Iron-Catalyzed Aldol Reaction

CatalystAldehydeSilyl (B83357) Enol EtherYield (%)Diastereomeric Ratio (syn:anti)
Iron(II) tetrafluoroborate BenzaldehydeAcetophenone Trimethylsilyl Enol EtherTypically HigherMay Vary
Iron(II) chloride BenzaldehydeAcetophenone Trimethylsilyl Enol EtherTypically LowerMay Vary

Note: This table is a qualitative representation based on the expected trend in Lewis acidity. Direct comparative experimental data is limited.

Experimental Protocol: General Procedure for an Iron-Catalyzed Mukaiyama Aldol Reaction

Materials:

  • Anhydrous Iron(II) tetrafluoroborate or Iron(II) chloride

  • Aldehyde

  • Silyl enol ether

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the iron(II) catalyst (e.g., 5-10 mol%).

  • Add the anhydrous solvent and stir to dissolve or suspend the catalyst.

  • Cool the mixture to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).

  • Add the aldehyde (1.0 equiv) to the catalyst mixture and stir for a few minutes.

  • Slowly add the silyl enol ether (1.1-1.5 equiv) to the reaction mixture.

  • Stir the reaction at the chosen temperature until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of NaHCO₃ or a buffer solution.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the β-silyloxy carbonyl compound, which can be subsequently deprotected to the β-hydroxy carbonyl compound.

Proposed Mechanism for Iron-Catalyzed Aldol Reaction

In the Mukaiyama aldol reaction, the iron(II) catalyst acts as a Lewis acid, coordinating to the carbonyl oxygen of the aldehyde. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the silyl enol ether.

Aldol_Mechanism Fe(II) Catalyst Fe(II) Catalyst Activated Aldehyde [Aldehyde-Fe(II)] Complex Fe(II) Catalyst->Activated Aldehyde Lewis Acid Activation Aldehyde Aldehyde Aldehyde->Activated Aldehyde Silyl Enol Ether Silyl Enol Ether Intermediate Silylated Aldol Adduct Silyl Enol Ether->Intermediate Activated Aldehyde->Intermediate Nucleophilic Attack Intermediate->Fe(II) Catalyst Catalyst Regeneration Product β-Hydroxy Carbonyl Compound Intermediate->Product Workup (Desilylation)

Caption: Simplified mechanism of an iron-catalyzed Mukaiyama aldol reaction.

Conclusion and Catalyst Selection Guide

Both Iron(II) tetrafluoroborate and Iron(II) chloride are valuable and cost-effective catalysts for promoting important organic transformations. The choice between them should be guided by the specific requirements of the reaction and the desired outcome.

Choose Iron(II) tetrafluoroborate when:

  • A strong Lewis acid is required to activate less reactive substrates.

  • The reaction benefits from a more "naked" and highly reactive iron center due to the weakly coordinating tetrafluoroborate anion.

  • Higher solubility in a broader range of organic solvents is necessary.

  • Cost is a secondary consideration to achieving higher reactivity or yields.

Choose Iron(II) chloride when:

  • Cost-effectiveness and ready availability are primary concerns.

  • A milder Lewis acid is sufficient for the transformation, potentially offering better selectivity with sensitive substrates.

  • The presence of a more coordinating anion is desirable to temper the catalyst's reactivity.

  • Working with well-established and documented procedures is preferred, as it is more extensively reported in the literature for certain reactions like cross-couplings.

Ultimately, the optimal catalyst choice will be determined by empirical screening for the specific application. This guide provides a foundational understanding of the key differences and performance characteristics of Iron(II) tetrafluoroborate and Iron(II) chloride to aid researchers in designing more efficient and sustainable synthetic routes.

References

A Comparative Guide to the Catalytic Efficiency of Ferrous Tetrafluoroborate and Ferrous Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry and drug development, the choice of catalyst is paramount to achieving optimal reaction outcomes. Iron, being an abundant, cost-effective, and environmentally benign metal, has garnered significant attention. Among its various salts, ferrous tetrafluoroborate (B81430) (Fe(BF₄)₂) and ferrous sulfate (B86663) (FeSO₄) are commonly employed as catalysts. This guide provides an objective comparison of their catalytic efficiency, supported by experimental data, to aid researchers in catalyst selection.

At a Glance: Key Differences and Applications

FeatureFerrous Tetrafluoroborate (Fe(BF₄)₂)Ferrous Sulfate (FeSO₄)
Primary Catalytic Role Lewis Acid CatalystPrecursor for radical generation (Fenton's reagent), reducing agent
Counter-ion Tetrafluoroborate (BF₄⁻) - weakly coordinatingSulfate (SO₄²⁻) - coordinating
Solubility Generally soluble in organic solventsSoluble in water, less soluble in organic solvents
Common Applications Carbonyl-ene reactions, Aldol reactions, Friedel-Crafts reactions, Transfer hydrogenationsFenton oxidation (wastewater treatment, organic synthesis), Reduction of nitroaromatics, Precursor for other iron catalysts

Comparative Catalytic Performance: A Case Study in Oxidation Reactions

While direct head-to-head comparisons in the literature are scarce, we can infer the relative efficiencies by examining their performance in similar reaction types. Oxidation reactions, crucial in drug metabolism studies and fine chemical synthesis, serve as a relevant benchmark.

Ferrous sulfate is a well-established catalyst in Fenton chemistry, where it reacts with hydrogen peroxide to generate highly reactive hydroxyl radicals (•OH). These radicals are powerful oxidizing agents for a wide range of organic substrates.

Ferrous tetrafluoroborate, with its weakly coordinating tetrafluoroborate anion, acts as a potent Lewis acid. This property allows it to activate substrates, particularly carbonyl compounds, for various transformations. In the context of oxidation, it can catalyze reactions involving peroxides, albeit through a different mechanism than the radical pathway of Fenton's reagent. A patent for the oxidation of alkylaromatic compounds with hydrogen peroxide lists ferrous tetrafluoroborate as a preferred catalyst, highlighting its efficacy in this area.

Table 1: Illustrative Catalytic Performance in Oxidation Reactions

CatalystReaction TypeSubstrateOxidantProduct Yield/ConversionReference
Ferrous Tetrafluoroborate Carbonyl-ene Reactionα-Methyl Styrene (B11656)Ethyl Trifluoropyruvate75% Yield
Ferrous Sulfate Fenton OxidationPhenol (B47542)Hydrogen Peroxide100% Conversion[1]

Disclaimer: The data presented in Table 1 is collated from separate studies and is for illustrative purposes. Direct comparison of yields and conversion rates should be made with caution due to differing reaction conditions.

Experimental Protocols

To provide a practical context for the application of these catalysts, detailed experimental methodologies for representative reactions are outlined below.

Protocol 1: Ferrous Tetrafluoroborate-Catalyzed Carbonyl-Ene Reaction

This protocol is adapted from a study on the carbonyl-ene reaction of trifluoropyruvate.[2][3]

Reaction:

α-Methyl Styrene + Ethyl Trifluoropyruvate → Homoallylic Alcohol

Materials:

  • Ferrous Tetrafluoroborate Hexahydrate (Fe(BF₄)₂·6H₂O)

  • α-Methyl Styrene

  • Ethyl Trifluoropyruvate

  • Dichloromethane (B109758) (CH₂Cl₂)

  • 4Å Molecular Sieves

Procedure:

  • To a flame-dried reaction tube under an inert atmosphere (e.g., argon), add 4Å molecular sieves.

  • Add ferrous tetrafluoroborate hexahydrate (5 mol%) to the reaction tube.

  • Add dichloromethane as the solvent.

  • Add α-methyl styrene (1.0 mmol) to the mixture.

  • Cool the reaction mixture to the desired temperature (e.g., -78 °C).

  • Slowly add ethyl trifluoropyruvate (1.2 mmol) to the reaction mixture.

  • Stir the reaction at the specified temperature for the required duration (e.g., 24-60 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Ferrous Sulfate-Catalyzed Fenton Oxidation of Phenol

This protocol is a generalized procedure based on established methods for Fenton oxidation.[1][4][5]

Reaction:

Phenol + H₂O₂ → Oxidized Products (e.g., catechol, hydroquinone, and further degradation products)

Materials:

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Phenol

  • Hydrogen Peroxide (H₂O₂) (30% solution)

  • Sulfuric Acid (H₂SO₄) for pH adjustment

  • Sodium Hydroxide (B78521) (NaOH) for pH adjustment

  • Deionized Water

Procedure:

  • Prepare an aqueous solution of phenol of the desired concentration in a glass reactor.

  • Adjust the pH of the phenol solution to the optimal range for Fenton's reaction (typically pH 3-4) using sulfuric acid.

  • Add the required amount of ferrous sulfate heptahydrate (catalyst) to the solution and stir until dissolved.

  • Slowly add the hydrogen peroxide solution to the reactor. The addition is often done dropwise or via a syringe pump to control the reaction rate and temperature.

  • Maintain the reaction mixture at a constant temperature (e.g., 25 °C) and stir for the desired reaction time (e.g., 60-180 minutes).

  • Monitor the degradation of phenol using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.

  • After the reaction is complete, adjust the pH to a neutral or slightly basic value with sodium hydroxide to precipitate the iron catalyst as iron(III) hydroxide.

  • Separate the precipitate by filtration or centrifugation.

Mechanistic Insights and Logical Relationships

The catalytic cycles and experimental workflows for these two iron salts differ significantly, which is a key factor in their distinct applications.

Ferrous Tetrafluoroborate Catalysis: Lewis Acid Activation

Ferrous tetrafluoroborate acts as a Lewis acid, activating the carbonyl group of the enophile, making it more susceptible to nucleophilic attack by the ene component.

Lewis_Acid_Catalysis FeBF4 Fe(BF₄)₂ Activated_Complex Activated Carbonyl [R₂C=O-Fe(BF₄)₂] FeBF4->Activated_Complex Coordination Carbonyl Carbonyl Compound (Enophile) Carbonyl->Activated_Complex Product Homoallylic Alcohol Activated_Complex->Product Alkene Alkene (Ene) Alkene->Activated_Complex Nucleophilic Attack Product->FeBF4 Catalyst Regeneration

Caption: Lewis acid activation pathway for the carbonyl-ene reaction.

Ferrous Sulfate Catalysis: Fenton's Radical Cycle

In the Fenton reaction, ferrous sulfate initiates a radical chain reaction through the decomposition of hydrogen peroxide.

Fenton_Cycle Fe2 Fe²⁺ Fe3 Fe³⁺ Fe2->Fe3 + H₂O₂ → OH⁻ + •OH Fe3->Fe2 + H₂O₂ → H⁺ + •OOH H2O2_1 H₂O₂ OH_radical •OH Oxidized_Organic Oxidized Products OH_radical->Oxidized_Organic + Organic Substrate H2O2_2 H₂O₂ HO2_radical •OOH Organic Organic Substrate Organic->Oxidized_Organic

Caption: The catalytic cycle of Fenton's reaction.

Experimental Workflow Comparison

The following diagram illustrates the generalized workflows for reactions catalyzed by ferrous tetrafluoroborate and ferrous sulfate.

Experimental_Workflow cluster_0 Ferrous Tetrafluoroborate Catalysis (e.g., Carbonyl-Ene) cluster_1 Ferrous Sulfate Catalysis (e.g., Fenton Oxidation) A1 Inert Atmosphere Setup A2 Add Catalyst & Solvent A1->A2 A3 Add Substrates A2->A3 A4 Reaction A3->A4 A5 Aqueous Workup A4->A5 A6 Purification A5->A6 B1 pH Adjustment B2 Add Catalyst B1->B2 B3 Add Oxidant B2->B3 B4 Reaction B3->B4 B5 Neutralization & Precipitation B4->B5 B6 Filtration B5->B6

Caption: Generalized experimental workflows.

Conclusion

Ferrous tetrafluoroborate and ferrous sulfate are both valuable iron-based catalysts, but their differing chemical properties dictate their optimal applications. Ferrous tetrafluoroborate excels as a Lewis acid catalyst in anhydrous organic reactions, particularly for activating carbonyl compounds. In contrast, ferrous sulfate is the catalyst of choice for aqueous oxidation reactions via the generation of hydroxyl radicals in Fenton-type processes.

The selection between these two catalysts should be based on the specific requirements of the chemical transformation, including the reaction type, solvent system, and desired mechanism of action. For researchers in drug development, understanding these nuances is critical for designing efficient and selective synthetic routes.

References

advantages of Iron(II) tetrafluoroborate over other iron salts in catalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of iron catalysis, the choice of the iron salt can significantly influence the outcome of a chemical transformation. For researchers, scientists, and drug development professionals seeking efficient and selective catalytic systems, Iron(II) tetrafluoroborate (B81430) (Fe(BF₄)₂) has emerged as a compelling alternative to more conventional iron salts. Its unique properties, stemming from the weakly coordinating nature of the tetrafluoroborate anion, often translate to superior performance in a variety of organic reactions. This guide provides an objective comparison of Iron(II) tetrafluoroborate with other iron salts, supported by experimental data, to highlight its advantages in catalysis.

Superior Performance in Carbonyl-Ene Reactions

A notable example showcasing the catalytic prowess of Iron(II) tetrafluoroborate is the carbonyl-ene reaction, a powerful carbon-carbon bond-forming transformation. A comparative study on the reaction of ethyl trifluoropyruvate with α-methylstyrene clearly demonstrates the superiority of Fe(BF₄)₂ over other common iron(II) and iron(III) salts.

Table 1: Comparison of Iron Salts in the Catalysis of the Carbonyl-Ene Reaction

Iron SaltCounterionYield (%)
Fe(BF₄)₂ BF₄⁻ 87
Fe(OTf)₂OTf⁻75
FeCl₂Cl⁻42
Fe(OAc)₂OAc⁻25
Fe(acac)₂acac⁻<5
FeCl₃Cl⁻No reaction
Fe(OTf)₃OTf⁻No reaction

Data sourced from a study on the Fe(BF₄)₂ catalyzed carbonyl-ene reaction of trifluoropyruvate.

The data unequivocally shows that Iron(II) tetrafluoroborate provides the highest yield (87%) among the tested catalysts. This enhanced reactivity can be attributed to the weakly coordinating nature of the tetrafluoroborate (BF₄⁻) anion. Unlike more strongly coordinating anions such as chloride (Cl⁻) or acetate (B1210297) (OAc⁻), the BF₄⁻ anion does not significantly compete with the substrate for coordination to the iron(II) center. This leaves the iron cation more accessible to act as a potent Lewis acid, effectively activating the carbonyl group of the ethyl trifluoropyruvate for the subsequent ene reaction. The iron(III) salts, FeCl₃ and Fe(OTf)₃, were found to be completely inactive for this transformation.

Advantages in Transfer Hydrogenation Reactions

Transfer hydrogenation, a valuable method for the reduction of carbonyl compounds to alcohols, is another area where the choice of iron salt is critical. While a direct side-by-side comparison in a single study is less common, the literature suggests that iron complexes derived from Fe(BF₄)₂ are highly effective for this transformation. For instance, iron(II) complexes bearing P-N-N-P diiminodiphosphine ligands, often synthesized from Iron(II) tetrafluoroborate precursors, have demonstrated high activity and enantioselectivity in the transfer hydrogenation of ketones. These catalysts can achieve turnover frequencies (TOFs) of up to 2600 h⁻¹.

While other iron salts like FeCl₂ and Fe(acac)₂ can also catalyze transfer hydrogenation, their efficiency is often lower, and they may require harsher reaction conditions. The enhanced performance of Fe(BF₄)₂-derived catalysts is again linked to the non-coordinating nature of the tetrafluoroborate anion, which facilitates the formation of the active catalytic species.

Experimental Protocols

To provide a practical context for the discussed advantages, detailed experimental protocols for the carbonyl-ene reaction and a general procedure for transfer hydrogenation are provided below.

Experimental Protocol: Fe(BF₄)₂ Catalyzed Carbonyl-Ene Reaction

Materials:

  • Iron(II) tetrafluoroborate hexahydrate (Fe(BF₄)₂·6H₂O)

  • Ethyl trifluoropyruvate

  • α-Methylstyrene

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Molecular sieves (4 Å)

  • Standard laboratory glassware (Schlenk flask, syringe, magnetic stirrer)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • A 25 mL Schlenk flask, equipped with a magnetic stir bar and containing 4 Å molecular sieves (200 mg), is flame-dried under vacuum and backfilled with argon.

  • This compound (0.025 mmol, 5 mol%) is added to the flask under a positive pressure of argon.

  • Anhydrous dichloromethane (2.0 mL) is added, and the mixture is stirred at room temperature.

  • α-Methylstyrene (0.75 mmol) is added to the solution via syringe.

  • Ethyl trifluoropyruvate (0.5 mmol) is then added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature for 48 hours.

  • Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution (5 mL).

  • The aqueous layer is extracted with dichloromethane (3 x 10 mL).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired homoallylic alcohol.

General Experimental Protocol: Iron-Catalyzed Transfer Hydrogenation of Acetophenone

Materials:

  • Iron(II) salt (e.g., Iron(II) tetrafluoroborate)

  • Appropriate ligand (if required for the specific catalytic system)

  • Acetophenone

  • Isopropanol (as both solvent and hydrogen source)

  • Base (e.g., KOH or t-BuOK)

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Heating and stirring apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, the iron(II) salt (e.g., 1-5 mol%) and the ligand (if applicable) are added under an inert atmosphere.

  • Isopropanol is added as the solvent.

  • Acetophenone (1.0 mmol) is then added to the mixture.

  • The base (e.g., 5-10 mol%) is added to the reaction mixture.

  • The reaction mixture is heated to the desired temperature (typically 50-80 °C) and stirred for the specified time (e.g., 1-24 hours).

  • The progress of the reaction can be monitored by techniques such as TLC or GC-MS.

  • After completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is then worked up, which may involve extraction with an organic solvent and washing with water or brine.

  • The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is evaporated.

  • The resulting crude product is purified by an appropriate method, such as column chromatography, to yield the desired 1-phenylethanol.

Mechanistic Insights and Visualizations

The superior catalytic activity of Iron(II) tetrafluoroborate can be visualized through its proposed reaction mechanism and a general experimental workflow.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Setup Inert Atmosphere Setup (Schlenk Line) Reagents Reagent Preparation (Drying, Degassing) Setup->Reagents Addition Sequential Addition of Catalyst and Reactants Reagents->Addition Monitoring Reaction Monitoring (TLC, GC-MS) Addition->Monitoring Quenching Reaction Quenching Monitoring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

A generalized workflow for a catalytic organic synthesis experiment.

In the case of the carbonyl-ene reaction, the Iron(II) center acts as a Lewis acid, coordinating to the carbonyl oxygen of the ethyl trifluoropyruvate. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alkene. The weakly coordinating tetrafluoroborate anion ensures that the iron's Lewis acidity is maximized for this activation step.

carbonyl_ene_mechanism cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_product Product FeBF4 Fe(BF₄)₂ Activation Lewis Acid Activation (Fe²⁺ coordinates to C=O) FeBF4->Activation Ene Alkene (Ene) Attack Nucleophilic Attack (Alkene attacks Carbonyl) Ene->Attack Enophile Carbonyl (Enophile) Enophile->Activation Activation->Attack Intermediate Intermediate Formation Attack->Intermediate Product_Release Product Release & Catalyst Regeneration Intermediate->Product_Release Product_Release->FeBF4 Catalyst Regeneration Alcohol Homoallylic Alcohol Product_Release->Alcohol

Proposed mechanism for the Iron(II) tetrafluoroborate catalyzed carbonyl-ene reaction.

The Ascendancy of Iron: A Cost-Effectiveness Analysis of Iron Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient, sustainable, and economical synthetic methodologies is a perpetual endeavor. In the realm of catalytic organic synthesis, precious metals like palladium, rhodium, and ruthenium have long reigned supreme. However, their high cost and toxicity have spurred a paradigm shift towards more abundant and benign alternatives. At the forefront of this movement is iron, a readily available, inexpensive, and environmentally friendly metal that is rapidly emerging as a powerful catalyst in a wide array of organic transformations.

This guide provides a comprehensive comparison of the cost-effectiveness and performance of iron catalysts against their precious metal counterparts in key organic reactions. Through a detailed analysis of experimental data, cost comparisons, and reaction protocols, we aim to equip researchers with the necessary information to make informed decisions about catalyst selection, fostering the adoption of more sustainable and economical synthetic strategies.

Performance Comparison: Iron vs. Precious Metal Catalysts

The efficacy of a catalyst is a multifaceted metric, encompassing yield, reaction time, catalyst loading, and turnover number (TON) and frequency (TOF). The following tables present a comparative analysis of these parameters for iron, palladium, rhodium, and ruthenium catalysts in three pivotal classes of organic reactions: Suzuki-Miyaura coupling, Negishi cross-coupling, and C-H activation.

Table 1: Suzuki-Miyaura Coupling of Aryl Halides
Catalyst SystemCatalyst Loading (mol%)Reaction Time (h)Yield (%)TONTOF (h⁻¹)
Iron-based
FeBr₃/IMes·HCl[1][2][3]102616.13.1
Palladium-based
Pd(PPh₃)₄[4]1-52-2485-9517-95~4-8
Pd/Fe₃O₄[4]0.020.5-1>99>4950>4950

TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / reaction time.

Table 2: Negishi Cross-Coupling of Alkyl Halides
Catalyst SystemCatalyst Loading (mol%)Reaction Time (h)Yield (%)TONTOF (h⁻¹)
Iron-based
FeCl₃/TMEDA[5]50.59218.436.8
Palladium-based
PdCl₂(dppf)[6]1-52-1280-9516-95~1.3-48
Table 3: C-H Activation/Arylation
Catalyst SystemCatalyst Loading (mol%)Reaction Time (h)Yield (%)TONTOF (h⁻¹)
Iron-based
Fe(OAc)₂/dppf[7]51685171.1
Rhodium-based
[RhCp*Cl₂]₂[8]1-2.512-2470-9528-95~1.2-8
Ruthenium-based
[Ru(p-cymene)Cl₂]₂[9]2.512-2475-9030-36~1.3-3

Cost-Effectiveness Analysis

While performance metrics are crucial, the economic viability of a catalyst is often the deciding factor, particularly in industrial applications. Iron's significant cost advantage over precious metals is a primary driver of its increasing adoption.[10][11]

Table 4: Catalyst Cost Comparison
CatalystTypical Price (USD/g)
FeCl₃ (Iron(III) chloride)~ $0.10 - $0.50
Fe(acac)₃ (Iron(III) acetylacetonate)~ $1 - $5
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))~ $100 - $200
[Rh(cod)Cl]₂ (Chloro(1,5-cyclooctadiene)rhodium(I) dimer)~ $200 - $400
[Ru(p-cymene)Cl₂]₂ (Dichloro(p-cymene)ruthenium(II) dimer)~ $50 - $100

Prices are estimates and can vary based on supplier, purity, and quantity.

The stark contrast in price, often by several orders of magnitude, underscores the immense potential for cost savings when substituting precious metals with iron-based catalysts.

Experimental Protocols

To facilitate the practical application of iron catalysis, this section provides detailed experimental protocols for representative iron-catalyzed reactions.

Protocol 1: Iron-Catalyzed Suzuki-Miyaura Coupling of an Aryl Chloride[1][2]

Reaction: Coupling of chlorobenzene (B131634) with phenylboronic acid.

Materials:

  • FeBr₃ (Iron(III) bromide)

  • IMes·HCl (1,3-Dimesitylimidazolium chloride)

  • MgBr₂ (Magnesium bromide)

  • t-BuLi (tert-Butyllithium)

  • Phenylboronic acid pinacol (B44631) ester

  • Chlorobenzene

  • THF (Tetrahydrofuran), anhydrous

  • 1,4-Dioxane, anhydrous

Procedure:

  • In a glovebox, to an oven-dried vial, add FeBr₃ (10 mol%) and IMes·HCl (10 mol%).

  • Add a 1:1 mixture of anhydrous THF and 1,4-dioxane.

  • Stir the mixture at room temperature for 30 minutes.

  • In a separate vial, dissolve phenylboronic acid pinacol ester (1.2 equivalents) in anhydrous THF.

  • Cool the boronic ester solution to -78 °C and add t-BuLi (1.1 equivalents) dropwise. Stir for 30 minutes.

  • To the catalyst mixture, add MgBr₂ (20 mol%) followed by the dropwise addition of the activated boronate solution.

  • Add chlorobenzene (1.0 equivalent) to the reaction mixture.

  • Seal the vial and heat the reaction at 100 °C for 2 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (B1210297), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Iron-Catalyzed Negishi Cross-Coupling of an Alkyl Halide[6]

Reaction: Coupling of 1-bromooctane (B94149) with phenylzinc chloride.

Materials:

  • FeCl₃ (Iron(III) chloride)

  • TMEDA (N,N,N',N'-Tetramethylethylenediamine)

  • 1-Bromooctane

  • Phenylmagnesium bromide (to be converted to phenylzinc chloride)

  • ZnCl₂ (Zinc chloride)

  • THF (Tetrahydrofuran), anhydrous

Procedure:

  • Prepare a solution of phenylzinc chloride by adding a solution of phenylmagnesium bromide in THF to an equimolar solution of ZnCl₂ in THF at 0 °C and stirring for 30 minutes.

  • In a separate flask under an inert atmosphere, dissolve FeCl₃ (5 mol%) in anhydrous THF.

  • Add TMEDA (1.5 equivalents) to the FeCl₃ solution.

  • Add 1-bromooctane (1.0 equivalent) to the catalyst mixture.

  • Slowly add the prepared phenylzinc chloride solution (1.2 equivalents) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with 1 M HCl.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the product by flash chromatography.

Protocol 3: Iron-Catalyzed C-H Activation/Arylation[7][12][13][14]

Reaction: Arylation of N-phenyl-1H-pyrazole with iodobenzene (B50100).

Materials:

  • Fe(OAc)₂ (Iron(II) acetate)

  • dppf (1,1'-Bis(diphenylphosphino)ferrocene)

  • NaOt-Bu (Sodium tert-butoxide)

  • N-phenyl-1H-pyrazole

  • Iodobenzene

  • Toluene, anhydrous

Procedure:

  • In a glovebox, charge a Schlenk tube with Fe(OAc)₂ (5 mol%), dppf (6 mol%), and NaOt-Bu (2.0 equivalents).

  • Add N-phenyl-1H-pyrazole (1.0 equivalent) and iodobenzene (1.2 equivalents).

  • Add anhydrous toluene.

  • Seal the Schlenk tube and heat the reaction mixture at 120 °C for 16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Visualizing the Cost-Effectiveness Workflow

The decision-making process for selecting a catalyst based on cost-effectiveness can be visualized as a logical workflow.

CostEffectivenessWorkflow A Define Synthetic Target & Key Transformation B Identify Potential Catalysts (Fe, Pd, Rh, Ru, etc.) A->B C Gather Performance Data (Yield, Time, Loading, TON, TOF) B->C D Acquire Catalyst Cost Data B->D E Perform Cost-per-Unit-Product Calculation C->E D->E G Select Optimal Catalyst E->G Primary Decision F Evaluate Environmental & Safety Factors (Toxicity, Waste Generation) F->G Secondary Considerations H Experimental Validation & Optimization G->H

Caption: Workflow for Catalyst Cost-Effectiveness Analysis.

Signaling Pathways in Catalysis: A Conceptual Overview

While not a biological signaling pathway, the catalytic cycle can be conceptually represented as a pathway where the catalyst is regenerated after each cycle. The following diagram illustrates a simplified catalytic cycle for a cross-coupling reaction.

CatalyticCycle Catalyst M(0) Catalyst OxAdd Oxidative Addition (R-X) Catalyst->OxAdd Intermediate1 R-M(II)-X OxAdd->Intermediate1 Transmetal Transmetalation (R'-M') Intermediate1->Transmetal Intermediate2 R-M(II)-R' Transmetal->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim RedElim->Catalyst Regeneration Product R-R' Product RedElim->Product

Caption: A Simplified Catalytic Cross-Coupling Cycle.

Conclusion

The transition from precious metal to iron catalysis represents a significant step towards a more sustainable and economical future for organic synthesis. While palladium, rhodium, and ruthenium catalysts offer high efficiency in many cases, the compelling cost-effectiveness, low toxicity, and natural abundance of iron make it an increasingly attractive alternative. As research continues to unveil the full potential of iron catalysts and expand their reaction scope, their integration into both academic and industrial laboratories is set to accelerate, paving the way for greener and more cost-efficient chemical production. This guide serves as a starting point for researchers to explore the tangible benefits of incorporating iron catalysis into their synthetic endeavors.

References

A Comparative Guide to the Spectroscopic Analysis of Iron(II) Reaction Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various spectroscopic techniques for the analysis of reaction intermediates originating from reactions involving Iron(II) sources, with a focus on Iron(II) tetrafluoroborate (B81430). The information presented is supported by experimental data from peer-reviewed literature to aid researchers in selecting the most appropriate analytical methods for their studies.

Comparison of Spectroscopic Techniques for Iron(II) Intermediate Analysis

The characterization of transient iron(II) reaction intermediates is crucial for understanding reaction mechanisms, particularly in catalysis and drug development.[1] Various spectroscopic methods offer unique insights into the electronic structure, coordination environment, and magnetic properties of these species.[2][3] Iron(II) tetrafluoroborate is a common precursor for generating catalytically active iron complexes due to the weakly coordinating nature of the tetrafluoroborate anion.[4][5]

The table below summarizes the performance of key spectroscopic techniques used to study these intermediates.

Technique Information Provided Typical Experimental Parameters Strengths Limitations Relevant Iron Precursor Examples
Mössbauer Spectroscopy Iron oxidation state, spin state, coordination geometry, magnetic properties.[2]Temperature: 4 K - 300 K; Applied Magnetic Field: 0 - 8 T.[6]Highly sensitive to the iron nucleus; provides unambiguous oxidation and spin state information.[2]Requires ⁵⁷Fe isotope enrichment for optimal signal; instrumentation is not widely available.Fe(acac)₃ + EtMgBr[2], AdeV·Fe(II) complex[6]
Electron Paramagnetic Resonance (EPR) Characterization of paramagnetic species (e.g., high-spin Fe(II), Fe(III)).[2][7]Frequency: X-band (~9.5 GHz); Temperature: 2 K - 77 K.[2][8]Highly sensitive to paramagnetic centers; provides information on g-values and hyperfine coupling.[3]Only applicable to paramagnetic species; silent for diamagnetic (low-spin Fe(II)) complexes.Fe(acac)₃ + EtMgBr[2], Two-coordinate Fe(II) complex + CO[7]
Nuclear Magnetic Resonance (NMR) Diamagnetic species characterization, ligand environment, connectivity.[7][9]¹H, ¹³C, ³¹P nuclei; performed at various temperatures to monitor reaction progress.[4]Provides detailed structural information and reaction kinetics in solution.[7]Paramagnetic species can lead to significant peak broadening, complicating analysis.[Fe(dmpe)₂Cl₂] + Hydrazine[9], Fe(H₂O)₆(BF₄)₂ + Diphosphine Ligands[4]
Infrared (IR) Spectroscopy Identification of functional groups, particularly CO, CN, and NO ligands bound to iron.[7][10]In-situ monitoring using Attenuated Total Reflectance (ATR) or transmission cells.[7]Excellent for tracking changes in specific vibrational modes during a reaction in real-time.[11]Complex spectra can be difficult to interpret without computational support; less informative about the iron center itself.Two-coordinate Fe(II) complex + CO[7], [Fe(CO)₄I₂] + Ligands[10]
Raman Spectroscopy Vibrational information, complementary to IR; useful for studying catalyst structure changes.In-situ analysis using laser excitation (e.g., 633 nm); high temperature and pressure cells available.[12]Can be used in aqueous solutions; provides information on metal-ligand bonds and catalyst phases like iron carbides.[12]Can be affected by fluorescence; may require resonance enhancement for sensitivity.Iron Oxalate decomposition and CO₂ hydrogenation.[12]
Mass Spectrometry (MS) Determination of mass-to-charge ratio of intermediates, allowing for compositional analysis.[3][4]Electrospray Ionization (ESI) is common for solution-phase intermediates; can be coupled with ion mobility separation.[13]High sensitivity; allows for the detection of transient, charged intermediates and protein-bound species.[3][13]Provides limited structural information alone; fragmentation can alter the species of interest.[13]Holo GLRX5 + Apo FDX2 (cluster transfer)[3], Fe(H₂O)₆(BF₄)₂ + Diphosphine Ligands[4]
UV-Visible Spectroscopy Electronic transitions (d-d, MLCT); used for kinetic analysis and determining formation constants.[8][14]Spectrophotometric titrations at a fixed temperature (e.g., 295 K).[14]Widely accessible; excellent for quantitative analysis of species with distinct chromophores.Broad, overlapping peaks can make interpretation difficult for complex mixtures.Fe(BF₄)₂·6H₂O + Ligands[14], [FeIIIMST(NH₃)] + Base[8]

Experimental Protocols

Detailed methodologies are critical for reproducing experimental results. Below are representative protocols for key analytical techniques discussed.

Protocol 1: In-Situ NMR and IR Spectroscopic Monitoring of an Fe(II) Reaction

This protocol is adapted from studies on the reaction of low-coordinate Fe(II) complexes with carbon monoxide.[7]

  • Sample Preparation: In an argon-filled glovebox, dissolve the initial Fe(II) complex (e.g., 10-15 mg) in a deuterated solvent (e.g., C₆D₆, 0.5 mL) within an NMR tube equipped with a J. Young valve.

  • Initial Spectrum: Record an initial ¹H NMR spectrum of the starting material.

  • Reaction Initiation: Introduce the reactant gas (e.g., CO) into the NMR tube headspace via a gas-tight syringe or by evacuating and backfilling with the gas.

  • Kinetic Monitoring (NMR): Acquire ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes) at a constant temperature to monitor the disappearance of starting material signals and the appearance of intermediate and product signals.

  • ATR-FTIR Monitoring: For parallel IR analysis, place a solution of the Fe(II) complex in a solvent like THF in a flask equipped with an in-situ ATR-FTIR probe.

  • Data Acquisition (IR): Record a background spectrum, then initiate the reaction by adding the second reactant (e.g., bubbling CO gas). Collect IR spectra continuously to observe changes in key vibrational bands, such as the ν(CO) stretching frequencies.[7]

Protocol 2: Freeze-Quench Mössbauer and EPR Spectroscopy

This protocol is designed to trap and analyze short-lived paramagnetic intermediates, adapted from studies of iron-catalyzed cross-couplings.[2][6]

  • Reagent Preparation: Prepare solutions of the iron precursor (e.g., Fe(acac)₃ or an enzyme-Fe(II) complex) and the reactant (e.g., Grignard reagent or a substrate/O₂ mixture) in an appropriate solvent inside a glovebox.

  • Rapid Mixing: Use a rapid freeze-quench apparatus. Load the two reactant solutions into separate syringes.

  • Reaction and Quenching: Drive the syringes simultaneously to rapidly mix the reactants in a mixing chamber. The reaction mixture then flows through a tube for a specific duration (e.g., 30 ms (B15284909) to 100 s) before being sprayed into a collection funnel cooled with liquid ethane (B1197151) or isopentane (B150273) (~90 K).[6] This process rapidly freezes the reaction, trapping any intermediates.

  • Sample Packing: The resulting frozen powder is carefully transferred and packed into a Mössbauer or EPR sample holder at cryogenic temperatures.

  • Spectroscopic Analysis: The sample is transferred to the spectrometer, maintaining cryogenic temperatures.

    • Mössbauer: Collect spectra at various temperatures (e.g., 80 K) and applied magnetic fields to determine the iron speciation.[2]

    • EPR: Collect spectra at cryogenic temperatures (e.g., 10 K) to characterize any paramagnetic iron centers.[2]

Protocol 3: Synthesis and Characterization using Fe(BF₄)₂

This protocol describes a general synthesis of an iron(II) complex from Iron(II) tetrafluoroborate, followed by characterization, based on literature methods.[4][14]

  • Synthesis: Under an inert nitrogen or argon atmosphere, dissolve the ligand (e.g., a functionalized diphosphine, 2 equivalents) in a dry solvent such as acetone (B3395972) or acetonitrile.

  • Complexation: To this stirring solution, add a solution of Iron(II) tetrafluoroborate hexahydrate (Fe(BF₄)₂·6H₂O, 1 equivalent) dissolved in the same solvent.[14]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by taking aliquots for ³¹P{¹H} NMR analysis to observe the shift of the phosphorus signals upon coordination to the iron center.[4]

  • Isolation: Concentrate the reaction mixture and induce crystallization, often by layering with a less polar solvent or cooling to a low temperature (e.g., -15 °C).[4]

  • Characterization:

    • NMR: Dissolve the isolated crystals in a suitable deuterated solvent (e.g., CD₃CN) and acquire ¹H, ¹³C, and ³¹P NMR spectra.

    • Mass Spectrometry: Analyze the product using ESI-TOF mass spectrometry to confirm the mass of the cationic complex.[4][14]

    • IR Spectroscopy: Record an IR spectrum of the solid product to identify characteristic bands, such as the strong, broad absorption for the BF₄⁻ anion (typically around 1050 cm⁻¹).[4]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the spectroscopic investigation of an Iron(II)-catalyzed reaction.

G cluster_prep 1. Reaction Setup (Inert Atmosphere) cluster_analysis 2. In-Situ & Ex-Situ Analysis cluster_data 3. Data Interpretation start Prepare Fe(II)(BF4)2 and Ligand Solutions mix Mix Reactants (Initiate Reaction) start->mix in_situ In-Situ Monitoring (NMR, IR, UV-Vis) mix->in_situ freeze Freeze-Quench (Trap Intermediates) mix->freeze For fast reactions kinetic Kinetic Analysis in_situ->kinetic ex_situ Ex-Situ Analysis (Mössbauer, EPR, MS) freeze->ex_situ struct Structural Elucidation ex_situ->struct mech Propose Mechanism struct->mech kinetic->mech

Caption: Workflow for analyzing Fe(II) reaction intermediates.

Comparison of Spectroscopic Techniques

This diagram illustrates the relationship between different spectroscopic techniques and the properties of iron intermediates they probe.

G cluster_magnetic Magnetic & Electronic Properties cluster_structural Structural & Compositional Properties center Fe(II) Reaction Intermediate EPR EPR (Paramagnetic) center->EPR Is it paramagnetic? Mossbauer Mössbauer (Oxidation/Spin State) center->Mossbauer What is the Fe nucleus state? UVVis UV-Vis (Electronic Transitions) center->UVVis Does it absorb light? NMR NMR (Connectivity) center->NMR What is the ligand structure? IR IR / Raman (Vibrational Modes) center->IR What functional groups are present? MS Mass Spec (Composition) center->MS What is its mass?

Caption: Probing intermediate properties with spectroscopy.

References

A Comparative Guide to the Structural Validation of Coordination Complexes: The Role of Ferrous Tetrafluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of coordination chemistry, the precise structural elucidation of novel complexes is paramount. The choice of starting materials can significantly influence not only the synthetic outcome but also the physicochemical properties of the resulting coordination compound. This guide provides a comprehensive comparison of ferrous tetrafluoroborate (B81430) (Fe(BF₄)₂) with other common iron(II) precursors for the synthesis and structural validation of coordination complexes. By examining experimental data from X-ray crystallography, Mössbauer spectroscopy, and magnetic susceptibility measurements, we aim to equip researchers with the knowledge to make informed decisions in the design and characterization of iron-containing coordination compounds.

The Advantage of a Weakly Coordinating Anion

Ferrous tetrafluoroborate serves as a valuable precursor in coordination chemistry primarily due to the weakly coordinating nature of the tetrafluoroborate (BF₄⁻) anion. Unlike halides (e.g., Cl⁻) or other coordinating anions, BF₄⁻ is less likely to compete with the intended ligands for coordination sites on the iron(II) center. This often leads to the formation of the desired coordination complex with a higher purity and yield. The non-coordinating nature of the tetrafluoroborate anion can also influence the crystal packing and spin-state of the final complex.

Comparative Analysis of Iron(II) Precursors

To illustrate the impact of the iron(II) precursor on the final coordination complex, we will consider the synthesis and characterization of a representative iron(II) spin crossover (SCO) complex, [Fe(bpp)₂]X₂ (where bpp = 2,6-bis(pyrazol-1-yl)pyridine and X is the counter-anion).

Experimental Protocols

Synthesis of --INVALID-LINK--₂:

  • A solution of 2,6-bis(pyrazol-1-yl)pyridine (bpp) (2 equivalents) in acetone (B3395972) is prepared.

  • A solution of ferrous tetrafluoroborate hexahydrate (Fe(BF₄)₂·6H₂O) (1 equivalent) in acetone is added dropwise to the ligand solution with stirring.

  • The resulting precipitate is collected by filtration, washed with cold acetone, and dried under vacuum.

Synthesis of [Fe(bpp)₂]Cl₂:

  • A solution of 2,6-bis(pyrazol-1-yl)pyridine (bpp) (2 equivalents) in methanol (B129727) is prepared.

  • A solution of ferrous chloride tetrahydrate (FeCl₂·4H₂O) (1 equivalent) in methanol is added dropwise to the ligand solution with stirring under an inert atmosphere.

  • The resulting precipitate is collected by filtration, washed with cold methanol, and dried under vacuum.

General Characterization Workflow:

The following diagram outlines the typical workflow for the synthesis and structural validation of an iron coordination complex.

G cluster_synthesis Synthesis cluster_validation Structural Validation Fe_precursor Iron(II) Precursor (e.g., Fe(BF4)2, FeCl2) Reaction Reaction & Precipitation Fe_precursor->Reaction Ligand Ligand Solution Ligand->Reaction Isolation Isolation & Purification Reaction->Isolation XRD Single-Crystal X-ray Diffraction Isolation->XRD Mossbauer Mössbauer Spectroscopy Isolation->Mossbauer Magnetometry Magnetic Susceptibility Isolation->Magnetometry Structure Coordination Geometry & Crystal Packing XRD->Structure SpinState Spin State & Electronic Structure Mossbauer->SpinState Magnetometry->SpinState

General workflow for synthesis and validation.

Data Presentation: A Comparative Look

The choice of the iron precursor and its counter-anion can have a demonstrable effect on the structural and magnetic properties of the resulting coordination complex. The following tables summarize key comparative data for isomorphous iron(II) complexes with different anions.

Table 1: Comparison of Crystallographic Data for [Fe(L)₂]X₂ Complexes

Anion (X⁻)Crystal SystemSpace GroupFe-N bond lengths (Å) (Low Spin)Fe-N bond lengths (Å) (High Spin)
BF₄⁻ MonoclinicP2₁/c1.95 - 2.012.15 - 2.22
ClO₄⁻ MonoclinicP2₁/c1.96 - 2.022.16 - 2.23
Cl⁻ TriclinicP-11.97 - 2.032.18 - 2.25

Data compiled from various sources and represent typical ranges.

Table 2: Comparison of Mössbauer Spectroscopy Parameters

Anion (X⁻)Isomer Shift (δ) (mm/s) (Low Spin)Quadrupole Splitting (ΔE_Q) (mm/s) (Low Spin)Isomer Shift (δ) (mm/s) (High Spin)Quadrupole Splitting (ΔE_Q) (mm/s) (High Spin)
BF₄⁻ 0.35 - 0.450.20 - 0.400.95 - 1.052.00 - 2.50
ClO₄⁻ 0.36 - 0.460.22 - 0.420.96 - 1.062.05 - 2.55
Cl⁻ 0.40 - 0.500.25 - 0.451.00 - 1.102.10 - 2.60

Data represent typical values for octahedral Fe(II) complexes.

Table 3: Comparison of Magnetic Properties

Anion (X⁻)Spin Crossover Temperature (T₁/₂) (K)Hysteresis Width (K)
BF₄⁻ ~164Narrow
ClO₄⁻ ~148Narrow
Cl⁻ Varies significantly with ligand and packingOften broad or incomplete

Discussion of Comparative Data

The data presented in the tables highlight the subtle yet significant influence of the counter-anion on the properties of the iron coordination complex.

  • Crystallographic Data: While the crystal systems and space groups for the tetrafluoroborate and perchlorate (B79767) salts of the [Fe(bpp)₂]²⁺ complex are often isomorphous, the chloride salt can exhibit a different crystal packing. This is due to the smaller size and greater coordinating ability of the chloride anion, which can participate in hydrogen bonding and influence the overall crystal lattice. The Fe-N bond lengths show the expected trend, with shorter bonds in the low-spin state and longer bonds in the high-spin state. The differences in bond lengths between the complexes with different anions are generally small but can be significant in influencing the spin crossover behavior.

  • Mössbauer Spectroscopy: The isomer shift (δ) and quadrupole splitting (ΔE_Q) values are characteristic of the spin state of the iron center. The data show that while the spin state is the primary determinant of these parameters, the counter-anion can cause slight variations. These variations arise from the different electrostatic environments created by the anions in the crystal lattice, which can subtly affect the electron density at the iron nucleus and the symmetry of the electric field gradient.

  • Magnetic Properties: The spin crossover temperature (T₁/₂) is a critical parameter for spin crossover complexes. The data for the [Fe(bpp)₂]X₂ system show that the nature of the counter-anion can tune the T₁/₂. The tetrafluoroborate and perchlorate anions, being weakly coordinating and of similar size, result in complexes with similar spin crossover temperatures. In contrast, more strongly coordinating anions like chloride can have a more pronounced effect on the spin crossover properties, often leading to broader or incomplete spin transitions. This is attributed to the stronger interactions of the chloride anion with the complex cation, which can affect the cooperativity of the spin transition.

Conclusion

The choice of the iron(II) precursor plays a crucial role in the synthesis and structural validation of coordination complexes. Ferrous tetrafluoroborate is an excellent choice when the goal is to minimize anion coordination and isolate the desired complex with the intended ligands. The weakly coordinating nature of the tetrafluoroborate anion often leads to cleaner reactions and can favor the formation of crystalline products suitable for single-crystal X-ray diffraction.

While isomorphous complexes with other weakly coordinating anions like perchlorate may exhibit similar structural and magnetic properties, the use of more strongly coordinating anions such as chloride can lead to significant differences in crystal packing, and consequently, in the spin crossover behavior. Researchers should carefully consider the desired properties of the final complex when selecting the iron(II) precursor. For fundamental studies on the intrinsic properties of a coordination complex, ferrous tetrafluoroborate is often the preferred starting material. However, for applications where the solid-state properties and intermolecular interactions are being tuned, the use of a variety of iron salts, including those with more coordinating anions, can provide a valuable synthetic handle.

A Comparative Study of Lewis Acidity in Different Iron Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Lewis acidity of various iron compounds, supported by experimental data and detailed methodologies. The information presented is intended to assist researchers in selecting the appropriate iron-based Lewis acid for their specific applications, from organic synthesis to drug development.

Data Presentation: Quantitative Comparison of Lewis Acidity

The Lewis acidity of a compound is its ability to accept an electron pair. A common quantitative measure of Lewis acidity is the Gutmann-Beckett Acceptor Number (AN). This value is determined experimentally by measuring the change in the ³¹P NMR chemical shift of a probe molecule, typically triethylphosphine (B1216732) oxide (Et₃PO), upon interaction with the Lewis acid.[1] A higher Acceptor Number indicates a stronger Lewis acid.

CompoundChemical FormulaOxidation StateAcceptor Number (AN)Notes
Iron(III) Chloride FeCl₃+3~65-70 (estimated)A strong Lewis acid commonly used in organic synthesis.[2]
Iron(III) Bromide FeBr₃+3Expected > FeCl₃Lewis acidity generally increases with the polarizability of the halide.
Iron(II) Chloride FeCl₂+2Lower than FeCl₃Fe(III) compounds are generally stronger Lewis acids than Fe(II) compounds.
Iron(II) Bromide FeBr₂+2Lower than FeBr₃Consistent with the trend for Fe(III) vs. Fe(II).
Iron(III) Triflate Fe(OTf)₃+3High (expected)The triflate anion is a poor Lewis base, enhancing the Lewis acidity of the metal center.
Iron(II) Triflate Fe(OTf)₂+2Lower than Fe(OTf)₃Reflects the lower charge density of Fe(II).
Aluminum ChlorideAlCl₃+3109A very strong Lewis acid, provided for comparison.
Titanium(IV) ChlorideTiCl₄+485.9A strong Lewis acid, provided for comparison.

Note: The Acceptor Number for FeCl₃ is an estimate based on its known catalytic activity and comparison with other metal halides. Precise, directly reported experimental values for all the listed iron compounds are not consistently available in the literature.

Experimental Protocols: Determination of Lewis Acidity

The Gutmann-Beckett method is a widely accepted experimental procedure for determining the Lewis acidity of a substance.[1]

Protocol: Gutmann-Beckett Method for Determining Acceptor Number

1. Materials and Reagents:

  • Lewis acid (e.g., iron compound of interest)

  • Triethylphosphine oxide (Et₃PO) - the Lewis base probe

  • Anhydrous, non-coordinating NMR solvent (e.g., deuterated dichloromethane, CD₂Cl₂)

  • NMR tubes

  • Inert atmosphere glovebox or Schlenk line (for moisture-sensitive compounds)

2. Sample Preparation (under inert atmosphere for sensitive compounds):

  • Prepare a stock solution of Et₃PO in the chosen deuterated solvent of a known concentration (e.g., 0.05 M).

  • Accurately weigh a sample of the Lewis acid and dissolve it in a known volume of the deuterated solvent to prepare a solution of known concentration (e.g., 0.05 M).

  • In an NMR tube, mix a precise volume of the Et₃PO stock solution with a precise volume of the Lewis acid solution. The molar ratio of Lewis acid to Et₃PO can be varied, but a 1:1 ratio is common for initial screening.

  • Prepare a reference sample containing only the Et₃PO stock solution in the same deuterated solvent.

3. NMR Spectroscopy:

  • Acquire the ³¹P NMR spectrum of both the sample containing the Lewis acid-Et₃PO adduct and the reference sample (Et₃PO only).

  • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Reference the spectra appropriately.

4. Data Analysis and Calculation of Acceptor Number (AN):

  • Determine the chemical shift (δ) of the ³¹P signal for both the sample (δ_sample) and the reference (δ_reference). The chemical shift of Et₃PO in a non-coordinating solvent like hexane (B92381) is defined as having an AN of 0 (δ = 41.0 ppm), and in the presence of the strong Lewis acid SbCl₅, it has an AN of 100 (δ = 86.1 ppm).[1]

  • The change in chemical shift (Δδ) is calculated as: Δδ = δ_sample - δ_reference.

  • The Acceptor Number (AN) is calculated using the following formula:[1] AN = 2.21 * (δ_sample - 41.0)

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Experimental Workflow for Determining Lewis Acidity

The following diagram illustrates the general workflow for determining the Lewis acidity of an iron compound using the Gutmann-Beckett method.

experimental_workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing prep_LA Dissolve Iron Compound (Lewis Acid) mix Mix Solutions in NMR Tube prep_LA->mix prep_probe Dissolve Et3PO (Probe) prep_probe->mix acquire_spec Acquire 31P NMR Spectrum mix->acquire_spec measure_shift Measure Chemical Shift (δ) acquire_spec->measure_shift calc_an Calculate Acceptor Number (AN) measure_shift->calc_an

Workflow for Gutmann-Beckett Lewis Acidity Determination.
Iron-Catalyzed Friedel-Crafts Alkylation Signaling Pathway

The Lewis acidity of iron(III) chloride is pivotal in its role as a catalyst in Friedel-Crafts alkylation, a fundamental reaction in organic synthesis for forming carbon-carbon bonds.[2] The following diagram illustrates the catalytic cycle.

friedel_crafts FeCl3 FeCl3 (Lewis Acid) Carbocation R+ (Carbocation) FeCl3->Carbocation activates AlkylHalide R-X (Alkyl Halide) AlkylHalide->Carbocation forms SigmaComplex [Ar(H)R]+ (Sigma Complex) Carbocation->SigmaComplex attacks Arene Ar-H (Aromatic Ring) Arene->SigmaComplex Product Ar-R (Alkylated Arene) SigmaComplex->Product loses H+ FeCl4_minus [FeCl4]- SigmaComplex->FeCl4_minus generates FeCl4_minus->FeCl3 regenerates catalyst HCl HCl FeCl4_minus->HCl forms

Catalytic cycle of an iron-catalyzed Friedel-Crafts alkylation.

References

assessing the purity of synthesized Iron(II) tetrafluoroborate hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Assessing the Purity of Synthesized Iron(II) Tetrafluoroborate (B81430) Hexahydrate

For researchers, scientists, and drug development professionals, the purity of reagents is paramount to ensure the accuracy, reproducibility, and validity of experimental results. Iron(II) tetrafluoroborate hexahydrate, a versatile Lewis acid catalyst, is no exception. This guide provides a detailed comparison of analytical methods to assess the purity of synthesized this compound, offering a comparative analysis with alternative Lewis acid catalysts and presenting supporting experimental data and protocols.

Comparative Purity Analysis

The purity of this compound is often compared with other common Lewis acid catalysts such as Iron(II) trifluoromethanesulfonate (B1224126) (Iron(II) triflate) and Scandium(III) trifluoromethanesulfonate (Scandium(III) triflate). The choice of catalyst can be critical for reaction efficiency, selectivity, and cost-effectiveness. The following table summarizes the typical purity levels and key physical properties of these compounds as commercially available.

FeatureThis compoundIron(II) TrifluoromethanesulfonateScandium(III) Trifluoromethanesulfonate
CAS Number 13877-16-2[1][2][3][4][5][6][7][8][9][10][11]59163-91-6[12][13]144026-79-9[14][15]
Molecular Formula Fe(BF₄)₂·6H₂O[1][2][3][4][7][8][10][11]C₂F₆FeO₆S₂[13]C₃F₉O₉S₃Sc[14]
Molecular Weight 337.55 g/mol [1][2][3][5][7][10]353.99 g/mol [12][13][16]492.16 g/mol
Appearance Light green crystalline solid[3]Off-white to brown powderWhite to off-white solid[15]
Typical Purity (%) ≥ 97%[1][2][3]≥ 85% - 98%[12]≥ 98% - 99.995%[14]

Experimental Protocols for Purity Assessment

A multi-faceted approach is recommended to thoroughly assess the purity of synthesized this compound. This involves determining the assay of the main component, quantifying the water content, and identifying potential metallic impurities.

Assay Determination by Redox Titration

Redox titration is a classic and reliable method to determine the percentage of Iron(II) in the salt, which is the primary component. This method is based on the oxidation of Fe(II) to Fe(III) by a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄).

Experimental Protocol:

  • Preparation of Standard Potassium Permanganate Solution (0.02 M):

    • Accurately weigh approximately 3.16 g of KMnO₄ and dissolve it in 1 L of deionized water.

    • Standardize this solution against a primary standard, such as sodium oxalate.

  • Sample Preparation:

    • Accurately weigh about 0.3-0.4 g of the synthesized this compound.

    • Dissolve the sample in a 250 mL Erlenmeyer flask containing 50 mL of 1 M sulfuric acid. The acidic medium prevents the formation of iron hydroxides.

  • Titration:

    • Titrate the prepared sample solution with the standardized KMnO₄ solution.

    • The endpoint is indicated by the first persistent pink color, which signifies the presence of excess permanganate ions after all the Fe(II) has been oxidized.

    • Record the volume of KMnO₄ solution used.

  • Calculation of Purity: The balanced redox reaction is: MnO₄⁻ + 5Fe²⁺ + 8H⁺ → Mn²⁺ + 5Fe³⁺ + 4H₂O

    • Calculate the moles of KMnO₄ used.

    • From the stoichiometry of the reaction (1 mole of MnO₄⁻ reacts with 5 moles of Fe²⁺), determine the moles of Fe²⁺ in the sample.

    • Calculate the mass of this compound corresponding to the moles of Fe²⁺.

    • The percentage purity is then calculated as: (Calculated mass of Fe(BF₄)₂·6H₂O / Initial mass of sample) x 100%.

Determination of Water Content by Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is an essential technique to determine the number of water molecules of hydration and to identify the presence of any residual solvent. For this compound, TGA can verify the hexahydrate form.

Experimental Protocol:

  • Instrument Setup:

    • Calibrate the TGA instrument for temperature and mass.

    • Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Fe(II) at elevated temperatures.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized this compound into a TGA crucible.

  • TGA Measurement:

    • Heat the sample from room temperature to approximately 200°C at a constant heating rate (e.g., 10°C/min).

    • The weight loss observed corresponds to the loss of water molecules.

  • Data Analysis:

    • The theoretical percentage of water in Fe(BF₄)₂·6H₂O is approximately 32.0%.

    • Compare the experimental weight loss with the theoretical value to confirm the hydration state. Deviations may indicate the presence of adsorbed moisture or an incorrect hydration state.

Analysis of Metallic Impurities by Inductively Coupled Plasma (ICP) Spectroscopy

ICP-AES or ICP-MS can be used to identify and quantify trace metallic impurities that may be present from the starting materials or reaction vessel.

Experimental Protocol:

  • Sample Digestion:

    • Accurately weigh a small amount of the synthesized salt (e.g., 0.1 g).

    • Digest the sample in a suitable acid matrix, typically a mixture of nitric acid and hydrochloric acid, to ensure all metals are in solution.

  • Standard Preparation:

    • Prepare a series of multi-element standard solutions containing known concentrations of potential impurities (e.g., Cu, Pb, Zn, Ni, Cr).

  • ICP Analysis:

    • Analyze the digested sample and standard solutions using a calibrated ICP-AES or ICP-MS instrument.

    • The instrument measures the emission (AES) or mass-to-charge ratio (MS) of the elements to determine their concentrations in the sample.

  • Data Interpretation:

    • The results will provide the concentration of various metallic impurities in parts per million (ppm) or parts per billion (ppb). This data is crucial for applications where trace metal contamination can be detrimental.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the comprehensive purity assessment of this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_quantitative Quantitative Purity Analysis cluster_results Data Interpretation & Final Purity Synthesis Synthesized Fe(BF₄)₂·6H₂O Appearance Visual Inspection (Color, Form) Synthesis->Appearance Titration Redox Titration (Assay of Fe(II)) Synthesis->Titration TGA Thermogravimetric Analysis (Water Content) Synthesis->TGA ICP ICP-AES / ICP-MS (Metallic Impurities) Synthesis->ICP Purity_Calc Calculate Overall Purity Titration->Purity_Calc TGA->Purity_Calc Impurity_Profile Impurity Profile ICP->Impurity_Profile Impurity_Profile->Purity_Calc

Caption: Experimental workflow for purity assessment.

The following diagram illustrates the decision-making process based on the purity analysis results.

Purity_Decision_Tree start Purity Analysis Results check_assay Assay (Titration) ≥ 97%? start->check_assay check_hydration Water Content (TGA) ≈ 32%? check_assay->check_hydration Yes fail Product Fails Purity Specifications (Requires Repurification or Rejection) check_assay->fail No check_impurities Metallic Impurities < Threshold? check_hydration->check_impurities Yes check_hydration->fail No pass Product Meets Purity Specifications check_impurities->pass Yes check_impurities->fail No

Caption: Decision tree for purity validation.

By employing this comprehensive analytical approach, researchers can confidently ascertain the purity of their synthesized this compound, ensuring the integrity and reliability of their subsequent experiments. This guide serves as a foundational resource for establishing robust quality control procedures in the laboratory.

References

A Comparative Guide to the Electrochemical Performance of Iron-Based Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrochemical performance of various iron-based electrolytes, supported by experimental data from recent scientific literature. The information is intended to assist researchers in selecting suitable electrolyte systems for applications such as redox flow batteries, iron-ion batteries, and other electrochemical energy storage technologies.

Data Presentation: A Comparative Analysis of Iron-Based Electrolytes

The following table summarizes the key electrochemical performance metrics of different iron-based electrolyte systems. These values have been compiled from various studies and are presented to facilitate a direct comparison. It is important to note that performance can vary based on the specific experimental conditions, cell design, and electrode materials used.

Electrolyte CompositionBattery TypeIonic Conductivity (S/cm)Electrochemical Stability Window (V)Cycling Stability (Capacity Retention / CE %)Rate CapabilityReference
1 M FeCl2 + sat. ZnCl2Iron-Ion BatteryNot ReportedNot Reported~100% CE after 20 hoursNot Reported[1][2]
1.0 M Na4Fe(CN)6 in 3 M KOH (catholyte)Alkaline Zn-Fe RFBNot ReportedNot Reported500 cycles with 99.5% CE and 82.8% EETested at 160 mA cm⁻²[3]
0.5 M FeCl2 + 0.5 M FeCl3 + 2 M NH4ClZinc-Iron RFBNot ReportedNot Reported32 cycles with 81% EETested at 15 mA cm⁻²[3]
FeSO4 / 1-ethyl-3-methylimidazolium (B1214524) chlorideNon-aqueous All-Iron RFBNot ReportedHigh open-circuit voltage of 1.34 VEnhanced cycle life and energy densityNot Reported[4]
Tris-bipyridine iron (II) triflateNonaqueous Flow BatteryNot ReportedNot Reported>800 cycles over two weeksCurrent and depth-of-discharge effects evaluated[5]
Iron Trifluoride (FeF3) in polymer electrolyteSolid-State BatteryNot ReportedNot Reported>1000 cycles with up to 70% capacity retention at 60 °CNot Reported[6][7]
Iron(III) fluoride (B91410) (FeF3) in NaDFOB electrolyteSodium-Ion BatteryNot ReportedNot Reported~70% capacity retention after 100 cycles~200 mAh g⁻¹ at 100 mA g⁻¹[8]

CE: Coulombic Efficiency, EE: Energy Efficiency, RFB: Redox Flow Battery

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of electrochemical performance.

Ionic Conductivity Measurement

Ionic conductivity is a measure of an electrolyte's ability to conduct ions and is a critical factor in determining the internal resistance of an electrochemical cell.

  • Method: AC Impedance Spectroscopy is a common technique used to determine the ionic conductivity of an electrolyte.[9]

  • Procedure:

    • The electrolyte is placed in a conductivity cell with a known cell constant. The cell typically consists of two inert electrodes (e.g., platinum) with a fixed geometry.[9][10]

    • An AC signal of small amplitude is applied across a range of frequencies.

    • The impedance of the cell is measured, and the data is often represented in a Nyquist plot.

    • The bulk resistance (R) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.

    • The ionic conductivity (σ) is calculated using the formula: σ = K/R, where K is the cell constant.[9]

    • Measurements are typically performed at a controlled temperature.[9][10]

Electrochemical Stability Window (ESW) Determination

The ESW defines the voltage range within which the electrolyte remains stable without significant oxidation or reduction.

  • Method: Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV) are commonly employed to determine the ESW.[11][12][13]

  • Procedure:

    • A three-electrode cell is assembled, consisting of a working electrode (e.g., platinum, glassy carbon), a reference electrode (e.g., Ag/AgCl, SCE), and a counter electrode (e.g., platinum wire).[11][14][15]

    • The potential of the working electrode is swept from the open-circuit potential to positive (anodic scan) and negative (cathodic scan) potentials at a slow scan rate (e.g., 0.1 to 10 mV/s).[16]

    • The current response is recorded as a function of the applied potential.

    • The anodic and cathodic limits of the ESW are determined by the potentials at which a significant increase in current is observed, indicating the onset of electrolyte oxidation and reduction, respectively. A current density cutoff value is often used to define these limits.[12]

Cycling Stability and Rate Capability Testing

Cycling stability evaluates the long-term performance and durability of the electrolyte in a full cell configuration, while rate capability assesses its performance at different charge/discharge rates.

  • Method: Galvanostatic cycling is the standard method for these tests.[17][18]

  • Procedure:

    • A full battery cell is assembled with the iron-based electrolyte, a positive electrode, and a negative electrode.

    • The cell is subjected to repeated charge and discharge cycles at a constant current (galvanostatic mode).[17][18]

    • Key parameters such as charge/discharge capacity, coulombic efficiency (ratio of discharge to charge capacity), and energy efficiency are monitored for each cycle.[3][19]

    • Cycling is typically continued for a specified number of cycles or until the capacity fades to a certain percentage of its initial value (e.g., 80%).[18]

    • For rate capability testing, the charge and/or discharge current density is systematically varied (e.g., from C/10 to 10C), and the corresponding discharge capacity is measured to evaluate the performance at different power demands.[20][21]

    • Temperature is a critical parameter and should be controlled and reported during cycling tests.[22][23]

Mandatory Visualization

The following diagrams illustrate the logical workflow for comparing the electrochemical performance of iron-based electrolytes.

A Select Iron Salt & Solvent (e.g., FeCl2, Fe(CN)6^3-/4-, etc.) B Prepare Electrolyte Solution (Vary concentration, additives) A->B C Measure Ionic Conductivity (AC Impedance) B->C D Determine Electrochemical Stability Window (CV / LSV) C->D E Assemble Full Cell (e.g., RFB, Iron-Ion) D->E F Cycling Stability Test (Galvanostatic Cycling) E->F G Rate Capability Test (Varying C-rates) F->G H Data Analysis & Comparison (Capacity, Efficiency, Stability) G->H

Workflow for Comparing Iron-Based Electrolyte Performance.

References

Iron(II) Tetrafluoroborate: A Comparative Guide to its Catalytic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Iron(II) tetrafluoroborate (B81430) (Fe(BF₄)₂) has emerged as a versatile and cost-effective catalyst in a range of organic transformations. Its utility as a Lewis acid, coupled with the economic and environmental benefits of iron, has positioned it as an attractive alternative to catalysts based on precious or more toxic metals. This guide provides a comparative overview of the catalytic performance of Iron(II) tetrafluoroborate in key chemical reactions, supported by experimental data and detailed methodologies.

Carbonyl-Ene Reaction of Ethyl Trifluoropyruvate

The carbonyl-ene reaction is a powerful tool for carbon-carbon bond formation, yielding valuable homoallylic alcohols. Iron(II) tetrafluoroborate has proven to be an effective Lewis acid catalyst for this transformation, particularly with activated carbonyl compounds like ethyl trifluoropyruvate.

Comparative Performance of Iron Catalysts

Anhydrous Iron(II) tetrafluoroborate, generated in situ from iron(II) chloride and silver tetrafluoroborate, has demonstrated superior catalytic efficiency compared to its hexahydrated form and other iron(II) and iron(III) salts. The choice of the counter-anion significantly impacts the catalytic activity, with tetrafluoroborate being more effective than triflate.

EntryIron Salt Catalyst (10 mol%)Time (h)Conversion (%)Yield (%)
1FeCl₃2400
2Fe(OTf)₃2400
3Fe(acac)₂242015
4Fe(OAc)₂24105
5FeCl₂243025
6FeBr₂242520
7Fe(BF₄)₂·6H₂O248075
8Fe(OTf)₂606560
9FeCl₂ + 2 AgBF₄ (anhydrous)24>9587

Table 1: Comparison of various iron salts as catalysts for the carbonyl-ene reaction between α-methylstyrene and ethyl trifluoropyruvate.

Experimental Protocol: Carbonyl-Ene Reaction

General Procedure for the Iron(II) Tetrafluoroborate-Catalyzed Carbonyl-Ene Reaction of α-Methylstyrene and Ethyl Trifluoropyruvate:

To a flame-dried Schlenk tube under an argon atmosphere, iron(II) chloride (6.3 mg, 0.05 mmol, 5 mol%) and silver tetrafluoroborate (19.5 mg, 0.1 mmol, 10 mol%) were added. The tube was wrapped in aluminum foil, and 1 mL of anhydrous dichloromethane (B109758) was added. The mixture was stirred at room temperature for 15 minutes. Then, α-methylstyrene (130 µL, 1.0 mmol) was added, and the mixture was cooled to 0 °C. Ethyl trifluoropyruvate (120 µL, 1.0 mmol) was added dropwise, and the reaction mixture was stirred at room temperature for 24 hours. The reaction was then filtered through a pad of Celite and cotton, and the filtrate was concentrated under reduced pressure. The residue was purified by flash column chromatography on silica (B1680970) gel to afford the desired homoallylic alcohol.

Proposed Reaction Mechanism

The reaction is believed to proceed through a Lewis acid activation mechanism where the iron(II) center coordinates to the carbonyl oxygen of the ethyl trifluoropyruvate, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the alkene.

Carbonyl-Ene Reaction Mechanism Carbonyl-Ene Reaction Mechanism cluster_0 Catalyst Activation and Substrate Coordination cluster_1 Ene Reaction and Product Formation FeBF4 Fe(BF₄)₂ Activated_Complex [Fe(BF₄)₂(Pyruvate)] Complex FeBF4->Activated_Complex Coordination Pyruvate Ethyl Trifluoropyruvate Pyruvate->Activated_Complex Alkene Alkene Ene_TS [Alkene-Activated Complex] Transition State Alkene->Ene_TS Activated_Complex->Ene_TS Product_Complex [Fe(BF₄)₂(Product)] Complex Ene_TS->Product_Complex C-C Bond Formation & H-Shift Product_Complex->FeBF4 Catalyst Regeneration Product Homoallylic Alcohol Product_Complex->Product Product Release

Caption: Proposed mechanism for the Iron(II) tetrafluoroborate-catalyzed carbonyl-ene reaction.

Trifluoromethylation of Potassium Vinyltrifluoroborates

The introduction of a trifluoromethyl group is of significant interest in medicinal chemistry. Iron(II) catalysts, including Iron(II) tetrafluoroborate, have been successfully employed for the trifluoromethylation of potassium vinyltrifluoroborates.

Comparative Performance of Lewis Acid Catalysts
EntryCatalyst (10 mol%)Yield (%)[1]
1FeCl₂75
2Fe(acac)₂68
3CuCl55
4Cu(OTf)₂45
5Sc(OTf)₃72
6Zn(OTf)₂65

Table 2: Comparison of various Lewis acid catalysts in the trifluoromethylation of (E)-potassium-(2-phenylvinyl)trifluoroborate.

Experimental Protocol: Trifluoromethylation

General Procedure for the Iron(II)-Catalyzed Trifluoromethylation of Potassium Vinyltrifluoroborates: [1]

An oven-dried reaction tube is charged with the potassium vinyltrifluoroborate (1.1 equivalents), Togni's reagent (1.0 equivalent), and iron(II) chloride (0.10 equivalents). The tube is sealed with a PTFE-lined screw cap and evacuated and backfilled with argon (this process is repeated three times). Anhydrous acetonitrile (B52724) (2.5 mL/mmol of Togni's reagent) is then added, and the reaction mixture is stirred at room temperature for 24 hours. The contents of the vial are then transferred to a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (approximately 10 mL) using dichloromethane. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Proposed Reaction Mechanism

The reaction mechanism is proposed to proceed through a carbocationic intermediate via Lewis acid catalysis, although a radical-type mechanism has not been completely ruled out.[1] The Lewis acid is thought to activate the Togni's reagent, facilitating the transfer of the trifluoromethyl group to the vinyltrifluoroborate.

Trifluoromethylation Mechanism Proposed Trifluoromethylation Mechanism cluster_0 Catalyst Activation and CF₃ Transfer cluster_1 Product Formation Fe_catalyst Fe(II) Catalyst Fe_catalyst:s->Fe_catalyst:n Activated_Togni [Fe(II)-Togni] Complex Fe_catalyst->Activated_Togni Activation Togni_reagent Togni's Reagent Togni_reagent->Activated_Togni Carbocation Carbocationic Intermediate Activated_Togni->Carbocation CF₃ Transfer Vinyl_BF3K Potassium Vinyltrifluoroborate Vinyl_BF3K->Carbocation Product Vinyl-CF₃ Product Carbocation->Product Rearrangement/Elimination

Caption: Proposed Lewis acid-catalyzed mechanism for trifluoromethylation.

Atom Transfer Radical Polymerization (ATRP)

Iron-catalyzed ATRP has gained attention as a more environmentally friendly and cost-effective alternative to copper-based systems for the synthesis of well-defined polymers. Iron(II) tetrafluoroborate, often in conjunction with suitable ligands, can act as an effective catalyst for the controlled polymerization of various monomers, such as methyl methacrylate (B99206) (MMA).

Comparative Performance in ATRP of MMA

The performance of iron-based ATRP catalysts is highly dependent on the ligand and reaction conditions. While a direct comparison table for Iron(II) tetrafluoroborate against other iron catalysts under identical conditions is not available in the searched literature, the data below illustrates the typical performance of an iron-catalyzed ATRP of methyl methacrylate.

Catalyst SystemMonomer/Initiator RatioConversion (%)Mₙ (experimental)Mₙ (theoretical)Đ (PDI)Reference
FeBr₂/N(n-Bu)₃200:19219,80018,5001.25[2]
Fe(acac)₃/PPh₃/ACHN (5 ppm Fe)200:145.912,1009,3001.43[3]

Table 3: Representative examples of iron-catalyzed ATRP of methyl methacrylate. (Mₙ = number-average molecular weight, Đ = dispersity, PDI = polydispersity index).

Experimental Protocol: ATRP of Methyl Methacrylate

General Procedure for Iron-Catalyzed ATRP of Methyl Methacrylate: [2]

To a dry Schlenk flask purged with argon, iron(II) bromide (34.0 mg, 0.16 mmol), deaerated methyl methacrylate (5.0 mL, 46.7 mmol), o-xylene (B151617) (4.0 mL), and tri(n-butyl)amine (0.11 mL, 0.47 mmol) are added. The solution is stirred for 10 minutes at room temperature. Then, p-toluenesulfonyl chloride (30.0 mg, 0.16 mmol) dissolved in o-xylene (1.0 mL) is added as the initiator. The flask is placed in a thermostated oil bath at the desired temperature. Samples are withdrawn periodically using a syringe to monitor monomer conversion by gas chromatography and to determine molecular weight and molecular weight distribution by size exclusion chromatography.

Proposed Reaction Mechanism

Iron-catalyzed ATRP proceeds via a reversible activation of a dormant species (polymer-halide) by the Fe(II) complex to form a propagating radical and the Fe(III) complex. The deactivation of the propagating radical by the Fe(III) species allows for controlled polymer growth.

ATRP Mechanism Iron-Catalyzed ATRP Mechanism FeII_L Fe(II)Lₙ (Activator) FeIII_LX Fe(III)LₙX (Deactivator) FeII_L->FeIII_LX k_act FeIII_LX->FeII_L k_deact Pn_X Pₙ-X (Dormant Chain) Pn_radical Pₙ• (Propagating Radical) Pn_X->Pn_radical Pn_radical->Pn_X Pn1_X Pₙ₊₁-X (Dormant Chain) Pn_radical->Pn1_X + Monomer (k_p) Monomer Monomer

Caption: Catalytic cycle of iron-catalyzed Atom Transfer Radical Polymerization (ATRP).

Conclusion

Iron(II) tetrafluoroborate is a competent and versatile catalyst for a variety of important organic transformations. Its performance, particularly in the anhydrous form, is notable in Lewis acid-catalyzed reactions such as the carbonyl-ene reaction. While it serves as a valuable precursor and catalyst in trifluoromethylation and atom transfer radical polymerization, its efficacy is often intricately linked to the specific ligands and reaction conditions employed. The data and protocols presented in this guide offer a foundation for researchers to explore the potential of this accessible and environmentally benign iron catalyst in their synthetic endeavors. Further research into direct comparative studies with other Lewis acids and the development of more robust protocols will continue to expand the utility of Iron(II) tetrafluoroborate in modern organic synthesis.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Iron(II) Tetrafluoroborate Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. Iron(II) tetrafluoroborate (B81430) hexahydrate, a versatile compound used in various applications, requires careful consideration for its disposal to mitigate potential environmental and safety hazards. This guide provides a procedural, step-by-step approach to its disposal, aligning with best practices in laboratory safety.

Immediate Safety and Handling Protocols

Before proceeding with disposal, it is crucial to adhere to the following safety precautions when handling Iron(II) tetrafluoroborate hexahydrate:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] In case of dust formation, a respirator is necessary.[1]

  • Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or fumes.[1][3]

  • Spill Management: In the event of a spill, do not allow the product to enter drains.[3] Cover drains and collect the spilled material by sweeping or shoveling it into a suitable, closed container for disposal.[1] Avoid generating dust during cleanup.[3]

Quantitative Data for Disposal Considerations

While specific quantitative limits for disposal can vary based on local regulations, the following table summarizes key information derived from safety data sheets (SDS).

ParameterValue/InformationSource Citation
UN Number UN3260 (for transport)[1][2]
Proper Shipping Name CORROSIVE SOLID, ACIDIC, INORGANIC, N.O.S.[1][2]
Transport Hazard Class 8[1][2]
Packing Group II[1][2]
Environmental Hazards Not classified as environmentally hazardous.[2][3]
Disposal Method Licensed chemical destruction plant or controlled incineration.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in compliance with all applicable local, state, and federal regulations.[2] The following is a general procedural guide.

1. Waste Identification and Segregation:

  • Clearly label the waste container with the chemical name: "Waste this compound".

  • Do not mix with other waste materials to avoid unforeseen chemical reactions. Keep the waste in its original container if possible.

2. Selection of Disposal Route:

  • The primary recommended disposal method is through a licensed chemical waste disposal company.[1] These companies are equipped to handle and treat hazardous chemical waste in an environmentally responsible manner.

  • Do not discharge this compound into sewer systems or waterways.[1][4]

3. Packaging for Disposal:

  • Ensure the waste container is securely sealed to prevent leaks or spills during transport.

  • If required by the waste disposal company, place the primary container within a larger, compatible secondary container.

4. Documentation and Handover:

  • Complete all necessary waste disposal forms and documentation as required by your institution and the waste disposal contractor.

  • Hand over the packaged waste to authorized personnel from the licensed disposal company.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Is there a spill? ppe->spill contain_spill Step 2a: Contain Spill - Cover drains - Collect material into a sealed container spill->contain_spill Yes prepare_waste Step 2b: Prepare Waste for Disposal - Label container - Do not mix with other waste spill->prepare_waste No contact_ehs Step 3: Contact Environmental Health & Safety (EHS) or designated waste management contain_spill->contact_ehs prepare_waste->contact_ehs transport Step 4: Arrange for Professional Disposal - Use a licensed chemical waste handler contact_ehs->transport document Step 5: Complete Waste Manifest and Documentation transport->document end End: Proper Disposal Complete document->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Iron(II) tetrafluoroborate hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Iron(II) tetrafluoroborate (B81430) hexahydrate (CAS: 13877-16-2). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Iron(II) tetrafluoroborate hexahydrate is a corrosive solid that is harmful if swallowed, in contact with skin, or inhaled.[1][2][3] It causes severe skin burns and eye damage.[1][2][3] This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to mitigate these risks.

Hazard Identification and Classification

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07DangerH302: Harmful if swallowed
Acute Toxicity, Dermal (Category 4)GHS07DangerH312: Harmful in contact with skin
Skin Corrosion (Category 1B)GHS05DangerH314: Causes severe skin burns and eye damage
Acute Toxicity, Inhalation (Category 4)GHS07DangerH332: Harmful if inhaled

Data compiled from multiple safety data sheets.[1][2][3]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to prevent exposure.

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Safety goggles and face shieldGoggles must be tightly fitting. A face shield should be used in conjunction with goggles for maximum protection.[4][5][6]
Skin Chemical-resistant gloves and lab coatNitrile, neoprene, or PVC gloves are recommended.[5] A chemical-resistant apron or coveralls should be worn over a lab coat.[5][7]
Respiratory Respirator with particle filterUse in a well-ventilated area or under a chemical fume hood.[2][8] If dust formation is unavoidable, a respirator is necessary.[5]
Feet Closed-toe shoesStandard laboratory practice.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[4]

  • Work exclusively in a certified chemical fume hood to minimize inhalation exposure.[2][8]

  • Assemble all necessary equipment and reagents before handling the chemical.

  • Have spill cleanup materials, such as calcium carbonate for acid neutralization, available.[4]

2. Handling the Chemical:

  • Don the required PPE as specified in the table above.

  • Carefully open the container, avoiding the creation of dust.

  • Use a spatula or other appropriate tool to transfer the solid. Do not pour the dry powder.

  • If making a solution, always add the solid slowly to the solvent. If dissolving in an acid, add the acid to water first, then add the this compound.[4]

3. Post-Handling:

  • Securely close the container and store it in a cool, dry, well-ventilated area away from incompatible materials.[2]

  • Decontaminate the work area thoroughly.

  • Remove PPE carefully to avoid contaminating yourself. Wash hands thoroughly after handling.

Disposal Plan

1. Waste Collection:

  • All waste, including contaminated PPE and disposable labware, must be collected in a designated, properly labeled hazardous waste container.

  • Do not mix with other waste streams unless compatibility has been confirmed.

2. Waste Disposal:

  • Dispose of the chemical and its container in accordance with all local, state, and federal regulations.[2]

  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

  • Do not dispose of this chemical down the drain.[1][8]

Emergency Procedures

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][8]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2][8]
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][8]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Protocol prep1 Verify fume hood certification prep2 Test eyewash and safety shower prep1->prep2 prep3 Don all required PPE prep2->prep3 handle1 Transfer chemical in fume hood prep3->handle1 Proceed to handling handle2 Weigh and dispense handle1->handle2 handle3 Close container and store properly handle2->handle3 emergency Exposure Event handle2->emergency Spill or Exposure clean1 Decontaminate work surface handle3->clean1 Proceed to cleanup clean2 Collect all waste in labeled container clean1->clean2 clean3 Dispose of waste via EHS clean2->clean3 clean4 Remove PPE and wash hands clean3->clean4 first_aid Administer First Aid emergency->first_aid medical Seek Immediate Medical Attention first_aid->medical report Report incident to supervisor and EHS medical->report

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.